molecular formula C8H4BrNO3 B1520105 6-Bromobenzo[d]isoxazole-3-carboxylic acid CAS No. 1123169-17-4

6-Bromobenzo[d]isoxazole-3-carboxylic acid

Cat. No.: B1520105
CAS No.: 1123169-17-4
M. Wt: 242.03 g/mol
InChI Key: MTNXSWYFNMWKQE-UHFFFAOYSA-N
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Description

6-Bromobenzo[d]isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H4BrNO3 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNXSWYFNMWKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670751
Record name 6-Bromo-1,2-benzoxazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-17-4
Record name 6-Bromo-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2-benzoxazole-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for the synthesis of 6-Bromobenzo[d]isoxazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The benzisoxazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including antipsychotics and anticonvulsants.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a robust, field-proven synthetic strategy grounded in established chemical principles. We will move beyond a simple recitation of steps to explore the underlying mechanistic rationale, ensuring a comprehensive understanding of the entire synthetic process.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of a substituted benzisoxazole-3-carboxylic acid requires a strategic approach to construct the heterocyclic ring with the desired functionalities at the correct positions. A common and highly effective strategy involves the formation of the isoxazole ring from an acyclic precursor that already contains the key carbon framework.

Our chosen strategy begins with a commercially available substituted acetophenone and builds the target molecule in three key stages:

  • Carbon Framework Extension: A Claisen condensation to append a β-ketoester functionality, creating the necessary 1,3-dicarbonyl system.

  • Heterocyclization: Reaction with hydroxylamine to form an oxime, which undergoes a spontaneous intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring.

  • Saponification: Hydrolysis of the resulting ester to afford the final carboxylic acid.

This approach is advantageous due to the accessibility of starting materials and the high-yielding, predictable nature of the individual transformations.[3]

The logic of this forward synthesis is derived from the following retrosynthetic analysis:

G start Start: Procure Starting Materials step1 Step 1: Claisen Condensation (5-bromo-2-hydroxyacetophenone + diethyl oxalate) start->step1 qc1 QC Check 1: TLC Monitoring step1->qc1 workup1 Work-up & Purification 1 (Acidification, Filtration, Recrystallization) qc1->workup1 Reaction Complete step2 Step 2: Heterocyclization (Intermediate + NH2OH·HCl) workup1->step2 qc2 QC Check 2: TLC Monitoring step2->qc2 workup2 Work-up & Purification 2 (Precipitation, Filtration) qc2->workup2 Reaction Complete step3 Step 3: Saponification (Ester + NaOH) workup2->step3 qc3 QC Check 3: TLC Monitoring step3->qc3 workup3 Work-up & Purification 3 (Acidification, Filtration, Drying) qc3->workup3 Reaction Complete char Final Characterization (NMR, IR, MS) workup3->char end End: Pure 6-Bromobenzo[d]isoxazole- 3-carboxylic acid char->end

References

"physicochemical properties of 6-Bromobenzo[d]isoxazole-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Physicochemical Profile of 6-Bromobenzo[d]isoxazole-3-carboxylic acid: A Guide for Drug Discovery Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] this compound is a member of this class, presenting as a key intermediate or a potential pharmacophore for novel drug candidates. A comprehensive understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful drug development, influencing everything from initial screening and formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) properties and ultimate clinical efficacy.

This guide provides a framework for the systematic evaluation of this compound. As experimentally determined data for this specific molecule is not widely published, we will focus on the authoritative methodologies used to characterize such a compound, explaining the causality behind each experimental choice and the interpretation of the expected data. This document serves as both a technical whitepaper on the molecule's known attributes and a practical guide to its complete physicochemical characterization.

Section 1: Chemical Identity and Core Attributes

Accurate identification is the foundation of all subsequent analysis. The subject of this guide is registered under CAS Number 1123169-17-4.[3][4][5] Its core attributes are summarized below.

Chemical Structure of this compound

Table 1: Core Chemical Identifiers

PropertyValueSource(s)
IUPAC Name 6-Bromo-1,2-benzisoxazole-3-carboxylic acid[6]
CAS Number 1123169-17-4[3][4][5][6]
Molecular Formula C₈H₄BrNO₃[3][6]
Molecular Weight 242.03 g/mol [3][6]
Physical Form Crystalline Powder (Brown)[7]
Canonical SMILES C1=CC(=C(C=C1Br)ON=C2)C(=O)ON/A

Section 2: Ionization and Acidity (pKa)

Expert Insight: The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the charge state of the molecule at a given pH, which directly governs its aqueous solubility, membrane permeability, and receptor binding interactions. For an acidic compound like this compound, the pKa will define its absorption profile throughout the pH gradient of the gastrointestinal tract.

A predicted pKa for this molecule is approximately 2.04 ± 0.10.[7] This low value suggests a strongly acidic nature, where the carboxyl group is readily deprotonated. This acidity is enhanced by the electron-withdrawing character of the fused benzo[d]isoxazole ring system. At physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic carboxylate form, a state that favors aqueous solubility but can hinder passive diffusion across lipid membranes.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a highly accurate, gold-standard measurement of a compound's pKa.

Methodology:

  • Preparation: Accurately weigh ~1-2 mg of this compound and dissolve in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.

  • Instrumentation: Use a calibrated automatic titrator equipped with a pH electrode.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M KOH) under an inert nitrogen atmosphere to prevent carbonate formation.

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Analysis: The pKa is determined from the titration curve. It is the pH at which half of the acid has been neutralized (the half-equivalence point). The data is typically analyzed using software that calculates the first or second derivative of the curve to precisely identify the inflection point.

pKa_Workflow cluster_prep Preparation cluster_analysis Analysis A Weigh Compound B Dissolve in Methanol/Water A->B C Titrate with 0.1 M KOH B->C D Record pH vs. Volume Data C->D E Calculate Derivative of Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Section 3: Solubility Profile

Expert Insight: Poor aqueous solubility is a leading cause of failure for drug candidates. For this compound, the physicochemical profile presents a classic challenge: the flat, aromatic, bromine-containing core suggests low intrinsic solubility, while the acidic carboxylate group provides a mechanism to enhance solubility at higher pH. Therefore, determining both the intrinsic solubility (S₀) of the un-ionized form and the solubility as a function of pH is essential.

Experimental Protocol 1: Kinetic Solubility Measurement

This high-throughput method is ideal for early discovery to quickly assess a compound's dissolution tendency.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate: Add a small volume of the DMSO stock to each well of a 96-well microplate containing aqueous buffer at various pH values (e.g., pH 4.0, 6.5, 7.4). The final DMSO concentration should be kept low (<2%) to minimize its solubilizing effect.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for dissolution and equilibration.

  • Precipitate Removal: Filter or centrifuge the plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable method like LC-UV or UV-Vis spectroscopy by comparing against a standard curve.

Experimental Protocol 2: Thermodynamic Equilibrium Solubility

This method measures the true equilibrium solubility and is more time-consuming but provides a more accurate value for formulation development.

Methodology:

  • Suspension: Add an excess amount of the solid compound to a series of vials containing aqueous buffer at different pH values.

  • Equilibration: Agitate the vials at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Separation: Filter the suspension through a sub-micron filter to remove all undissolved solids.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate, typically by HPLC-UV.

Solubility_pH_Relation cluster_main Influence of pH on Solubility A pH < pKa (e.g., pH 1.0) B Molecule is Protonated (COOH) - Low Charge - Low Intrinsic Solubility (S₀) A->B Dominant Species C pH > pKa (e.g., pH 7.4) D Molecule is Deprotonated (COO⁻) - High Charge - Increased Aqueous Solubility C->D Dominant Species

Caption: Relationship between pH, pKa, and aqueous solubility.

Section 4: Lipophilicity and Membrane Permeability

Expert Insight: Lipophilicity, the "oil-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. It is typically measured as the partition coefficient (LogP) or distribution coefficient (LogD).

  • LogP measures the partitioning of the neutral (un-ionized) form of the molecule between octanol and water.

  • LogD is the effective lipophilicity at a specific pH, accounting for both ionized and un-ionized species. For an acid, LogD will decrease as the pH increases above the pKa because the charged form prefers the aqueous phase.

Given the compound's structure (aromatic rings, bromine atom), it is expected to have significant intrinsic lipophilicity (a high LogP). However, at physiological pH 7.4, where it is ionized, its LogD₇.₄ will be substantially lower. This balance is crucial for oral bioavailability, requiring sufficient lipophilicity to cross membranes but enough aqueous solubility for dissolution.

Experimental Protocol: Shake-Flask Method for LogD Determination

This classic method directly measures the partitioning of a compound between two immiscible phases.

Methodology:

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an organic phase (n-octanol), pre-saturating each with the other.

  • Partitioning: Add a known amount of the compound to a vial containing measured volumes of both the aqueous and organic phases.

  • Equilibration: Cap the vial and shake vigorously for a set time, then allow the phases to separate completely, often aided by centrifugation.

  • Sampling: Carefully take an aliquot from both the aqueous and octanol layers.

  • Quantification: Measure the concentration of the compound in each phase using HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Section 5: Solid-State Properties

Expert Insight: The solid-state properties of an active pharmaceutical ingredient (API) are critical for manufacturing, stability, and dissolution performance. The melting point is a primary indicator of purity and lattice energy.

Experimental Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the crystalline powder (1-3 mg) into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: The melting point is identified as the onset temperature of the endothermic peak on the resulting thermogram. The peak's area corresponds to the heat of fusion. A sharp, single peak is indicative of a pure crystalline substance.

Conclusion: An Integrated Physicochemical Profile

The successful development of this compound, or any related analogue, hinges on a holistic understanding of its physicochemical properties. The parameters discussed are not independent variables but are deeply interconnected. The pKa directly influences pH-dependent solubility and LogD, which in turn govern the potential for oral absorption. The solid-state properties affect how the compound can be formulated into a stable and effective drug product.

Based on its structure and predicted pKa, we can anticipate a profile characterized by strong acidity, low intrinsic solubility, and high intrinsic lipophilicity. This profile suggests that while the compound may readily dissolve in the higher pH environment of the intestine, its absorption could be limited by its low LogD₇.₄. Formulation strategies such as salt formation or amorphous solid dispersions may be necessary to overcome these potential liabilities. The systematic experimental characterization outlined in this guide is the essential next step to confirm these predictions and enable data-driven decisions in the progression of this promising chemical scaffold.

Integrated_Profile cluster_adme Biological Performance pKa pKa (Acidity) Sol Aqueous Solubility (pH-dependent) pKa->Sol governs LogP LogP / LogD (Lipophilicity) pKa->LogP influences LogD Abs Absorption & Permeability Sol->Abs impacts Form Formulation & Stability Sol->Form critical for LogP->Abs impacts MP Melting Point (Solid State) MP->Form critical for

References

A Comprehensive Technical Guide to 6-Bromobenzo[d]isoxazole-3-carboxylic acid (CAS: 1123169-17-4): A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 6-Bromobenzo[d]isoxazole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, propose a rational synthetic pathway, and contextualize its applications within the broader landscape of drug discovery. The document highlights the importance of the benzo[d]isoxazole core as a "privileged scaffold," a structural motif frequently found in biologically active compounds.[1] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel therapeutic agents.

The Benzisoxazole Scaffold: A Foundation of Pharmacological Diversity

The 1,2-benzisoxazole ring system is a cornerstone in modern medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1] Its rigid, planar structure and specific arrangement of heteroatoms make it an ideal scaffold for presenting functional groups in a defined three-dimensional space, facilitating precise interactions with enzyme active sites and receptors.

This structural motif is present in numerous approved drugs and clinical candidates, demonstrating a remarkable spectrum of pharmacological activities, including antipsychotic, anticonvulsant, anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] Marketed drugs such as the anticonvulsant zonisamide and the antipsychotic risperidone feature the benzisoxazole core, underscoring its clinical and commercial relevance.[2] The value of this compound lies in its functionalization at two key positions: the carboxylic acid at C3 and the bromine atom at C6. These functional groups serve as versatile handles for synthetic elaboration, enabling the creation of diverse chemical libraries for screening and lead optimization.

G A Start: 5-Bromo-2-hydroxyacetophenone B Step 1: Claisen Condensation (e.g., with Diethyl oxalate, NaOEt) A->B Reagents C Intermediate: 1,3-Dicarbonyl Compound (Ethyl 2-(5-bromo-2-hydroxyphenyl)-2,4-dioxobutanoate) B->C Forms D Step 2: Cyclocondensation (with Hydroxylamine, H₂NOH·HCl) C->D Reagents E Intermediate: Dihydrobenzisoxazole derivative D->E Forms F Step 3: Aromatization/Oxidation (e.g., DDQ or mild oxidant) E->F Process G Step 4: Saponification (NaOH, then H₃O⁺ workup) F->G Process H Product: this compound G->H Yields G cluster_0 Amide Library (C3) cluster_1 Coupling Library (C6) Core 6-Bromobenzo[d]isoxazole- 3-carboxylic acid Amine1 Amide with R₁-NH₂ Core->Amine1 Amide Coupling Amine2 Amide with R₂-NH₂ AmineN Amide with Rₙ-NH₂ Core->AmineN ... Suzuki Suzuki Product (Aryl/Heteroaryl) Core->Suzuki Pd-Catalyzed Cross-Coupling Sonogashira Sonogashira Product (Alkynyl) Buchwald Buchwald Product (Amino) Core->Buchwald ...

References

An In-depth Technical Guide to 6-Bromobenzo[d]isoxazole-3-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Bromobenzo[d]isoxazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We delve into its fundamental physicochemical properties, outline a robust synthetic pathway, and provide detailed protocols for its characterization and subsequent application in drug development workflows. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic utilization of this versatile scaffold. By grounding our discussion in established chemical principles and citing authoritative sources, we aim to furnish a self-validating resource that underscores the significance of the benzo[d]isoxazole moiety as a "privileged structure" in the design of novel therapeutics.

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these structural motifs. Among them, the benzo[d]isoxazole (also known as 1,2-benzisoxazole) framework has emerged as a particularly valuable scaffold.[1][2][3] Its rigid, planar structure and unique electronic properties make it an ideal backbone for constructing molecules that can interact with a wide array of biological targets with high affinity and selectivity.

The benzo[d]isoxazole ring system is present in a number of marketed pharmaceutical agents, demonstrating its clinical relevance. Notable examples include the anticonvulsant zonisamide and several atypical antipsychotics like risperidone and paliperidone.[4] The scaffold's utility spans a remarkable range of therapeutic areas, with derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[5][6] This broad biological activity profile has cemented the status of benzo[d]isoxazole as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple, distinct biological targets.[1][2][3]

This compound is a strategically functionalized derivative of this core structure. The bromine atom at the 6-position provides a handle for further synthetic elaboration through cross-coupling reactions, while the carboxylic acid at the 3-position is a versatile functional group, readily converted into amides, esters, and other functionalities. This dual functionality makes it an exceptionally useful starting material for the construction of diverse chemical libraries aimed at identifying novel drug candidates.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. This section summarizes the key identifiers and characteristics of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₄BrNO₃[7][8]
Molecular Weight 242.03 g/mol [7][8]
CAS Number 1123169-17-4[7][8]
Appearance Typically a solid (e.g., beige powder)[9]
Synonyms 6-bromo-1,2-benzisoxazole-3-carboxylic acid[8]
Storage Conditions Store in a dry, well-ventilated place. Keep container tightly closed.

Synthesis and Mechanistic Rationale

The synthesis of benzo[d]isoxazole-3-carboxylic acids can be achieved through several routes. One of the most common and efficient strategies involves the cyclization of an appropriately substituted ortho-hydroxyaryl precursor. The following workflow outlines a plausible and well-precedented synthetic route to this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Cyclization to form Benzo[d]isoxazole cluster_2 Step 3: Saponification A 4-Bromo-2-hydroxybenzaldehyde C 4-Bromo-2-hydroxybenzonitrile A->C Base (e.g., NaOH) Water/Solvent B Hydroxylamine-O-sulfonic acid B->C D 4-Bromo-2-hydroxybenzonitrile F Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate D->F Base (e.g., K2CO3) Solvent (e.g., DMF) E Ethyl 2-chloro-2-oxoacetate E->F G Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate I 6-Bromobenzo[d]isoxazole-3- carboxylic acid G->I Solvent (e.g., THF/Water) Acidic Workup H Base (e.g., LiOH, NaOH) H->I

Caption: Synthetic pathway for this compound.

Rationale and Key Considerations

This synthetic approach is designed for efficiency and versatility.

  • Step 1: Formation of the Nitrile. The synthesis begins with a commercially available starting material, 4-Bromo-2-hydroxybenzaldehyde. The conversion of the aldehyde to a nitrile is a critical step. While not detailed in the diagram, a common method is via an oxime intermediate followed by dehydration. Alternatively, direct conversion using reagents like hydroxylamine-O-sulfonic acid provides a straightforward route to the required 2-hydroxybenzonitrile precursor.[4]

  • Step 2: Cyclization. The core benzo[d]isoxazole ring is constructed in this step. The phenoxide, generated by deprotonating the hydroxyl group of 4-bromo-2-hydroxybenzonitrile with a mild base, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of a suitable two-carbon electrophile, such as ethyl 2-chloro-2-oxoacetate. An intramolecular cyclization then occurs, where the nitrile nitrogen attacks the newly formed ester, leading to the formation of the isoxazole ring. This type of reaction is a well-established method for constructing 3-substituted benzo[d]isoxazoles.[10]

  • Step 3: Saponification. The final step is a standard ester hydrolysis (saponification) using a base like lithium hydroxide or sodium hydroxide. This reaction cleaves the ethyl ester to reveal the target carboxylic acid. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the final product.

This multi-step synthesis is logical and relies on well-understood, high-yielding reactions, making it suitable for producing the target compound on a laboratory scale.

Characterization and Quality Control

Ensuring the identity and purity of a compound is paramount in any scientific endeavor. This section describes the expected analytical data for this compound. While actual spectra should be obtained for each synthesized batch, the following provides a guide for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield, typically between 10-13 ppm, though it can sometimes be exchanged with residual water in the solvent. The three aromatic protons on the benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets and doublets of doublets) will be diagnostic of the 1,2,4-trisubstitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide key information. The carbonyl carbon of the carboxylic acid is a hallmark signal, expected in the downfield region of 165-185 ppm.[1] The spectrum will also show eight distinct signals for the aromatic carbons of the benzo[d]isoxazole core, typically appearing between 110-160 ppm.[1] The carbon atom bearing the bromine (C-6) will be influenced by the halogen's electronic effects.

Expected ¹³C NMR Chemical Shift Ranges
Carbon Atom Approximate Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165 - 185
Isoxazole C3~155 - 165
Aromatic C-H110 - 135
Aromatic Quaternary Carbons120 - 160
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₄BrNO₃. A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximately 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The spectrum of the target compound should exhibit a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch of a carboxylic acid dimer. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. Additional peaks in the 1600-1450 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the aromatic and isoxazole rings.

Applications in Drug Discovery: A Practical Workflow

As a functionalized building block, this compound is rarely the final active molecule. Instead, it serves as a starting point for the synthesis of a library of derivatives. The carboxylic acid is most commonly used to form amide bonds, a reaction of immense importance in medicinal chemistry.[5][11]

Workflow for Amide Library Synthesis

Amide_Synthesis A 6-Bromobenzo[d]isoxazole- 3-carboxylic acid E Reaction Vessel A->E B Amine Library (R-NH2) B->E C Amide Coupling Reagent (e.g., EDC, HATU) C->E D Solvent (e.g., DMF, DCM) D->E F Purification (e.g., Chromatography) E->F G Final Amide Derivatives Library F->G

Caption: Workflow for amide library synthesis from the title compound.

Detailed Experimental Protocol: Amide Coupling

This protocol provides a robust, general procedure for the synthesis of an amide derivative from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent. This method is widely used due to its mild conditions and the water-soluble nature of its urea byproduct, which simplifies purification.[2][6]

Objective: To synthesize N-benzyl-6-bromobenzo[d]isoxazole-3-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC (1.2 eq)

  • Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) (1.2 eq) - Note: Additives like HOBt or NHS are often used to improve reaction efficiency and suppress side reactions like racemization.[6]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq) - Optional, as a non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM or DMF.

  • Activation: Add HOBt (or NHS) (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This step forms a highly reactive activated ester intermediate. The causality here is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating the subsequent nucleophilic attack by the amine.[2]

  • Amine Addition: In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture. If the amine is provided as a hydrochloride salt, a non-nucleophilic base like DIPEA (2.0 eq) should be added to the reaction mixture to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% aqueous HCl) to remove any unreacted amine and base, followed by a weak base (e.g., saturated aqueous NaHCO₃) to remove unreacted carboxylic acid and HOBt/NHS, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy as described in Section 4.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Toxicity: While specific toxicity data for this compound is not widely published, related aromatic carboxylic acids and bromo-aromatic compounds can be irritants. Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.

Conclusion

This compound is a high-value chemical intermediate that provides a direct entry point into a class of compounds with proven therapeutic relevance. Its molecular weight of 242.03 g/mol and strategic functionalization make it an ideal scaffold for library synthesis in drug discovery programs. This guide has provided a comprehensive overview of its properties, a logical synthetic strategy, and detailed protocols for its characterization and application. By understanding the causality behind the experimental choices and leveraging the privileged nature of the benzo[d]isoxazole core, researchers can effectively utilize this building block to develop novel and impactful chemical entities.

References

A Comprehensive Literature Review of Benzo[d]isoxazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[d]isoxazole scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as the core of numerous compounds with a wide array of biological activities.[1][2] This versatility has made it a focal point for extensive research and development in the pharmaceutical industry. This technical guide provides a comprehensive literature review of benzo[d]isoxazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the key synthetic strategies for constructing this heterocyclic system, explore its most significant therapeutic applications—including antipsychotic, anticonvulsant, and anticancer agents—and elucidate the underlying mechanisms of action and structure-activity relationships. This guide synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to provide a self-validating and authoritative resource for advancing drug discovery efforts centered on this remarkable scaffold.

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the benzo[d]isoxazole ring system holds a place of distinction.[3] This fused aromatic structure, consisting of a benzene ring fused to an isoxazole ring, provides a unique and rigid framework that is amenable to chemical modification. The ability to introduce a wide variety of substituents at different positions allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[4]

The therapeutic potential of this scaffold is remarkably broad, with derivatives demonstrating potent activities as antipsychotic, anticonvulsant, anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][5][6][7] This wide range of applications underscores the importance of the benzo[d]isoxazole moiety as a key pharmacophore in the design of novel therapeutics.[1][2] This guide will explore the chemical synthesis and diverse biological landscape of these derivatives, providing the foundational knowledge required to innovate within this chemical space.

Core Synthetic Strategies

The construction of the benzo[d]isoxazole core is a critical first step in the development of new derivatives. Various synthetic methodologies have been developed, often starting from readily available substituted phenols or benzonitriles. A common and effective approach involves the cyclocondensation of cyclic diketones with hydroxylamine hydrochloride.[8]

Example Synthetic Protocol: Synthesis of 3-(bromomethyl)benzo[d]isoxazole

This protocol describes a multi-step synthesis to obtain a key intermediate used in the creation of various benzo[d]isoxazole derivatives, particularly for anticonvulsant applications.[9]

Step 1: Bromination of 2-(Benzo[d]isoxazol-3-yl)acetic acid

  • Dissolve 2-(Benzo[d]isoxazol-3-yl)acetic acid (Z-1) in acetic acid at room temperature.

  • Slowly add liquid bromine to the solution.

  • Stir the reaction mixture until completion to afford 2-(benzo[d]isoxazol-3-yl)-2-bromoacetic acid (Z-4). The yield is typically good.[9]

Step 2: Decarboxylation

  • Take the resulting Z-4 from the previous step.

  • Reflux it in a 20% sulfuric acid (H₂SO₄) solution.

  • The decarboxylation reaction will yield 3-(bromomethyl)benzo[d]isoxazole (Z-5).[9]

Step 3: Synthesis of Final Derivatives (General)

  • The key intermediate, 3-(bromomethyl)benzo[d]isoxazole (Z-5), can then be reacted with various amines or amides.

  • Conduct the reaction in the presence of a solvent like dimethylformamide (DMF) to obtain the desired final products (e.g., Z-6a–Z-6d).[9]

Causality: The bromination at the alpha-carbon of the acetic acid derivative in Step 1 is a crucial activation step. This bromine atom serves as a good leaving group, facilitating the subsequent decarboxylation under acidic reflux conditions in Step 2. The resulting bromomethyl intermediate is a versatile electrophile, ideal for nucleophilic substitution with a wide range of amines and amides in Step 3, allowing for the generation of a diverse library of compounds for biological screening.

General Synthesis and Evaluation Workflow

The overall process from synthesis to biological evaluation follows a structured path to identify and optimize lead compounds.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Start Starting Materials (e.g., 2-(Benzo[d]isoxazol-3-yl)acetic acid) Step1 Reaction 1 (e.g., Bromination) Start->Step1 Step2 Reaction 2 (e.g., Decarboxylation) Step1->Step2 Intermediate Key Intermediate (e.g., 3-(bromomethyl)benzo[d]isoxazole) Step2->Intermediate Step3 Derivatization (Reaction with Amines/Amides) Intermediate->Step3 Purification Purification & Characterization (Chromatography, NMR, MS) Step3->Purification InVitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition, Cytotoxicity) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Step3 Optimization Feedback InVivo In Vivo Models (e.g., Animal Seizure/Tumor Models) SAR->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: General workflow for synthesis and biological evaluation.

Therapeutic Applications of Benzo[d]isoxazole Derivatives

The structural features of the benzo[d]isoxazole nucleus have been successfully exploited to develop drugs and clinical candidates for a variety of diseases.

Antipsychotic Agents

Perhaps the most well-known application of this scaffold is in the development of atypical antipsychotic drugs for treating schizophrenia and bipolar disorder.[3] Derivatives such as risperidone, paliperidone, and iloperidone are prime examples.[3][10]

Mechanism of Action: The therapeutic effect of these atypical antipsychotics stems from their unique receptor binding profile. They act as potent antagonists at both dopamine D2 and serotonin 5-HT2A receptors.[3][10] The blockade of D2 receptors in the mesolimbic pathway is believed to alleviate the "positive" symptoms of schizophrenia, while the simultaneous blockade of 5-HT2A receptors may help to reduce the risk of extrapyramidal symptoms (EPS) and potentially improve "negative" symptoms and cognitive deficits.[10] These drugs also show moderate affinity for α-adrenergic receptors, which may contribute to their overall clinical profile.[10]

G cluster_receptors Receptor Targets cluster_effects Therapeutic Outcomes Drug Benzo[d]isoxazole Antipsychotic (e.g., Risperidone) D2 Dopamine D2 Receptor Drug->D2 Antagonist HT2A Serotonin 5-HT2A Receptor Drug->HT2A Antagonist Positive Reduction of Positive Symptoms D2->Positive Modulates Negative Improvement of Negative/Cognitive Symptoms HT2A->Negative Modulates EPS Lower Risk of Extrapyramidal Symptoms (EPS) HT2A->EPS Modulates

Caption: Simplified signaling pathway for atypical antipsychotics.

Anticonvulsant Agents

Recent research has highlighted the potential of novel benzo[d]isoxazole derivatives as potent anticonvulsants for the treatment of epilepsy.[11][12]

Mechanism of Action: Unlike many existing anti-seizure drugs that have broad mechanisms, certain benzo[d]isoxazole derivatives exhibit a highly selective mode of action by blocking voltage-gated sodium channels, specifically the NaV1.1 subtype.[9][11] Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons. By selectively inhibiting the NaV1.1 channel, which is highly expressed in inhibitory interneurons, these compounds can dampen excessive neuronal firing that leads to seizures, without affecting other sodium channel subtypes as significantly.[9][11] This selectivity is key to potentially developing safer anti-seizure medications with fewer side effects.

Quantitative Data Summary: The efficacy of these compounds is often evaluated in preclinical models, such as the maximal electroshock (MES) seizure test.

Compound IDMES ED₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)Target Selectivity
Z-6b 20.510.3Selective for NaV1.1 over NaV1.2, NaV1.3, and NaV1.6[9][11]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test This protocol is a standard preclinical screen for anticonvulsant activity.

  • Animal Preparation: Use adult male mice (e.g., Kunming strain), housed under standard laboratory conditions with free access to food and water. Allow animals to acclimatize for at least one week before testing.

  • Compound Administration: Administer the test benzo[d]isoxazole derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., 0.5% carboxymethylcellulose sodium) must be included.

  • Induction of Seizure: At the time of predicted peak drug effect (e.g., 30 minutes post-i.p. administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds duration) via corneal electrodes.

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hind-limb extension seizure. The absence of this tonic extension is defined as protection.

  • Data Analysis: Calculate the median effective dose (ED₅₀), the dose required to protect 50% of the animals from the tonic seizure, using a probit analysis.

  • Neurotoxicity Assessment (TD₅₀): Separately, assess motor impairment using the rotarod test to determine the median toxic dose (TD₅₀). The ratio of TD₅₀ to ED₅₀ gives the protective index (PI), a measure of the drug's therapeutic window.

Anticancer Agents

The benzo[d]isoxazole scaffold is also a promising framework for the development of novel anticancer therapeutics, targeting various mechanisms involved in tumor growth and survival.[1][2][13]

Mechanisms of Action:

  • BET Inhibition: Certain derivatives have been designed as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD4).[14] BET proteins are epigenetic readers that play a critical role in regulating the transcription of key oncogenes like MYC. By binding to the acetyl-lysine recognition pocket of BET bromodomains, these inhibitors displace the BET proteins from chromatin, leading to the downregulation of oncogene expression and subsequent inhibition of cancer cell growth.[1][14] This approach is particularly promising for castration-resistant prostate cancer (CRPC).[14]

  • HIF-1α Inhibition: Other benzo[d]isoxazole analogues have been identified as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription.[15] HIF-1α is a key transcription factor that allows tumor cells to adapt and survive in the low-oxygen (hypoxic) environment of a growing tumor. By inhibiting HIF-1α, these compounds can disrupt crucial processes like angiogenesis (new blood vessel formation), potentially starving the tumor and preventing metastasis.[15]

G Drug Benzo[d]isoxazole BET Inhibitor BET BET Proteins (e.g., BRD4) Drug->BET Inhibits Binding Oncogene Oncogene Transcription (e.g., MYC) BET->Oncogene Promotes Histone Acetylated Histones on Chromatin Histone->BET Binds to Result Decreased Cell Proliferation & Tumor Growth Oncogene->Result Leads to

Caption: Simplified mechanism of BET inhibition by derivatives.

Quantitative Data Summary: Anticancer Activity The cytotoxic effects of these compounds are measured by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Compound IDTargetIC₅₀ vs. HCT-116 (Colon)IC₅₀ vs. MCF-7 (Breast)IC₅₀ vs. HeLa (Cervical)
1b N/A85.3 µM92.1 µM88.5 µM
1d N/A45.2 µM51.7 µM48.9 µM

Data from a study on substituted benzo[d]isoxazoles highlights how different substitutions impact potency.[16]

Compound IDTargetIC₅₀ (Cell-based Assay)
15 HIF-1α24 nM
31 HIF-1α24 nM

Data from a study on HIF-1α inhibitors shows exceptionally high potency.[15]

Experimental Protocol: MTT Assay for Cytotoxicity This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]

  • Cell Culture: Seed human cancer cells (e.g., LNCaP for prostate cancer) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the benzo[d]isoxazole test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Conclusion and Future Perspectives

The benzo[d]isoxazole scaffold is unequivocally a privileged structure in medicinal chemistry, demonstrating immense versatility and therapeutic potential.[1][2] From established atypical antipsychotics like risperidone to novel, highly selective anticonvulsants and potent anticancer agents targeting epigenetic readers and hypoxia pathways, its derivatives continue to push the boundaries of drug discovery. The ability to readily synthesize and modify this core structure allows for the systematic exploration of structure-activity relationships, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on several key areas. First, the development of even more selective agents, such as subtype-specific ion channel modulators or isoform-selective enzyme inhibitors, will continue to be a major goal to enhance efficacy and minimize off-target effects. Second, the application of benzo[d]isoxazole derivatives in emerging therapeutic areas, such as neurodegenerative diseases and metabolic disorders, warrants further investigation.[17] Finally, the use of this scaffold in designing multi-target ligands or drug conjugates could open new avenues for treating complex diseases like cancer. The rich chemistry and diverse biology of benzo[d]isoxazole derivatives ensure that they will remain a valuable and productive area of research for years to come.

References

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

The isxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity to engage in diverse non-covalent interactions have cemented its status as a privileged scaffold in the design of novel therapeutic agents. Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This technical guide provides a comprehensive exploration of the discovery and development of isoxazole compounds, delving into synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols to empower researchers in their quest for next-generation therapeutics.

Introduction: The Versatility of the Isoxazole Nucleus

The isoxazole moiety is a versatile building block in drug design, offering a unique combination of features that make it attractive for medicinal chemists.[1] Its structure allows for facile modification, enabling the fine-tuning of physicochemical properties and biological activity.[1] The presence of both a nitrogen and an oxygen atom in the ring system provides opportunities for hydrogen bonding and other key interactions with biological targets. Furthermore, the isoxazole ring is found in several FDA-approved drugs, highlighting its clinical relevance and therapeutic potential.[2] Notable examples include the anti-inflammatory drug valdecoxib and the antirheumatic medication leflunomide.[1] The continued exploration of isoxazole chemistry promises to yield novel drug candidates with improved efficacy and safety profiles.[3][4]

Synthetic Strategies for Isoxazole Ring Construction

The synthesis of the isoxazole ring can be achieved through various methodologies, ranging from classical condensation reactions to modern, more efficient approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis from Chalcones

A widely employed method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride.[5][6] This reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization to yield the isoxazole ring.

  • Chalcone Synthesis: To a solution of an appropriate aromatic ketone (0.01 mol) and an aromatic aldehyde (0.01 mol) in ethanol (10 mL), add 3.5 mL of 6M NaOH solution. Stir the reaction mixture for 10 minutes and then cool in an ice bath until crystal formation. Recrystallize the resulting chalcone from ethanol.

  • Isoxazole Formation: A mixture of the synthesized chalcone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) in 25 mL of ethanol is refluxed for 6 hours.

  • Work-up: After reflux, the reaction mixture is concentrated and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure 3,5-disubstituted isoxazole.

One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

More recent advancements have focused on the development of one-pot syntheses, which offer increased efficiency and reduced waste.[7][8][9] A notable example is the copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides with terminal acetylenes.[7][9]

  • Oxime Formation: To a solution of hydroxylamine hydrochloride (1.46 g, 21 mmol) in 80 mL of a 1:1 mixture of t-BuOH and water, add the desired aldehyde (20 mmol) followed by NaOH (0.84 g, 21 mmol). Stir the mixture for 30 minutes at ambient temperature.

  • Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add Chloramine-T trihydrate (5.9 g, 21 mmol) in small portions over 5 minutes. Then, add CuSO4·5H2O (0.15 g, 0.6 mmol) and copper turnings (approx. 50 mg). Finally, add the terminal alkyne (20 mmol) and stir the reaction at ambient temperature.

  • Work-up: Upon completion of the reaction (monitored by TLC), the product can be isolated by filtration or aqueous workup, followed by purification via column chromatography or recrystallization.

Green Synthetic Approaches

In line with the principles of green chemistry, several eco-friendly methods for isoxazole synthesis have been developed. These include ultrasound-assisted and microwave-irradiated reactions, often performed in aqueous media.[10]

  • Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (thiamine hydrochloride, 0.1 mmol) in 10 mL of deionized water.

  • Sonication: Place the flask in an ultrasonic bath and irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at 20°C for 30 minutes.

  • Isolation: Upon completion, the solid product precipitates from the solution. Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol.

G General Workflow for Isoxazole Synthesis cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Final Product A Aldehyde/Ketone G Oxime / Nitrile Oxide A->G B Hydroxylamine B->G C Alkyne (for one-pot) C->G D Classical (e.g., reflux in ethanol) D->G E Modern (e.g., Ultrasound, Microwave) E->G F Catalyst (e.g., Cu(I), Vitamin B1) F->G H Substituted Isoxazole G->H

Caption: General workflow for the synthesis of isoxazole compounds.

Biological Activities and Therapeutic Applications

Isoxazole derivatives exhibit a wide array of pharmacological activities, making them valuable scaffolds in drug discovery.

Anticancer Activity

A significant body of research has focused on the anticancer potential of isoxazole compounds.[11] These derivatives have been shown to act through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of microtubule dynamics.[11]

Compound ClassCancer Cell LineIC50 ValueReference
N-phenyl-5-carboxamidyl IsoxazoleColon 38, CT-262.5 µg/mL[1]
Isoxazole-triazole hybridHCC1954< 5 µM[12]
Isoxazole derivative 28-1 µg/mL (antibacterial)[13]
Isoxazole-isoxazole hybrids-45 µM (SCD1/SCD5)[14]
Isoxazole-oxazole hybrid-19 µM (SCD1), 10 µM (SCD5)[14]
Antimicrobial Activity

The isoxazole nucleus is a key component of several antibacterial drugs. The antibacterial efficacy of synthesized isoxazole derivatives is often enhanced by the presence of specific substituents, such as methoxy, dimethylamino, and bromine groups on the C-5 phenyl ring, and nitro and chlorine groups on the C-3 phenyl ring.[1]

Microbial StrainMIC ValueReference
Candida albicans6 - 60 µg/mL[15]
Bacillus subtilis10 - 80 µg/mL[15]
Escherichia coli30 - 80 µg/mL[15]
Staphylococcus aureus1.56 ± 0.12 to 6.25 ± 0.75 µg/mL[15]
Anti-inflammatory Activity

Certain isoxazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[16][17] Some compounds have shown selective inhibition of COX-2, which is a desirable property for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[16]

CompoundTargetIC50 ValueReference
Isoxazole derivative C65-LOX3.67 µM[18]
Isoxazole derivative C55-LOX10.48 µM[18]
Isoxazole derivative C35-LOX8.47 µM[18]

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of isoxazole compounds are attributed to their ability to modulate various cellular signaling pathways. A particularly important target in cancer therapy is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[19]

Inhibition of the PI3K/Akt/mTOR Pathway

Several isoxazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway.[20] By targeting key kinases in this pathway, such as PI3K and Akt, these compounds can effectively block downstream signaling, leading to the induction of apoptosis and inhibition of tumor growth.

G Isoxazole Inhibition of the PI3K/Akt Pathway cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Survival Cell Survival Akt->Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Isoxazole Isoxazole Derivative Isoxazole->PI3K Inhibits Isoxazole->Akt Inhibits

Caption: Isoxazole derivatives can inhibit the PI3K/Akt signaling pathway.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective isoxazole-based drugs.[2][21] SAR studies have revealed key structural features that influence the biological activity of these compounds.

  • Substitution on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the isoxazole core significantly impact activity. Electron-withdrawing groups, such as halogens, often enhance anticancer and antimicrobial activities.[1][3]

  • Fused Ring Systems: Fusing the isoxazole ring with other heterocyclic systems can create rigid scaffolds that enhance binding to target proteins. The nature of the fused ring can modulate the potency and selectivity of the compound.

  • Flexibility and Conformation: The overall shape and conformational flexibility of the molecule play a critical role in its interaction with biological targets. Introducing or restricting rotational freedom can have a profound effect on activity.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its presence in a number of clinically used drugs is a testament to its therapeutic potential.[2] Ongoing research is focused on the development of novel synthetic methodologies, the exploration of new biological targets, and the design of isoxazole derivatives with improved pharmacological profiles.[3][4] The application of computational methods, such as in silico screening and molecular modeling, is expected to further accelerate the discovery of next-generation isoxazole-based therapeutics. The future of isoxazole research lies in the development of highly selective and potent compounds that can address unmet medical needs, particularly in the areas of oncology, infectious diseases, and inflammatory disorders.

References

"biological activity of 6-Bromobenzo[d]isoxazole-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 6-Bromobenzo[d]isoxazole-3-carboxylic acid

Authored by: A Senior Application Scientist

Publication Date: January 1, 2026

Abstract

The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse and potent biological activities exhibited by its derivatives.[1] This technical guide provides a comprehensive research framework for elucidating the biological activity of a specific, yet underexplored, derivative: this compound. While extensive data on this particular molecule is not yet available in peer-reviewed literature, the known therapeutic potential of the isoxazole core—spanning anticancer, antibacterial, anti-inflammatory, and neuroprotective activities—compels a thorough investigation.[1][2][3] This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a structured, hypothesis-driven approach to systematically characterize the compound's biological profile. We will outline detailed experimental protocols, from initial broad-based screening to more focused mechanism-of-action studies, and provide the rationale behind these experimental choices.

Introduction: The Promise of the Benzo[d]isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in numerous approved drugs and clinical candidates.[4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block in drug design. The fusion of this ring to a benzene moiety to form the benzo[d]isoxazole system creates a rigid, planar structure that can be strategically functionalized to achieve high affinity and selectivity for a wide range of biological targets. Derivatives of this scaffold have shown promise as inhibitors of enzymes such as carbonic anhydrase and as modulators of complex signaling pathways.[5]

This compound (CAS: 1123169-17-4) is a derivative that combines the benzo[d]isoxazole core with two key functional groups: a bromine atom at the 6-position and a carboxylic acid at the 3-position. The bromine atom, a halogen, can potentially engage in halogen bonding, a strong, directional non-covalent interaction that can enhance binding affinity to protein targets. The carboxylic acid group is a versatile functional handle; it can act as a hydrogen bond donor and acceptor and can be readily converted to other functional groups, such as esters or amides, to modulate the compound's physicochemical properties and biological activity.[6]

This guide will lay out a logical and scientifically rigorous pathway for the comprehensive evaluation of this compound's biological potential.

Physicochemical Properties and Synthesis Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to any biological investigation.

Physicochemical Data
PropertyValueSource
CAS Number 1123169-17-4[7]
Molecular Formula C₈H₄BrNO₃[7]
Molecular Weight 242.03 g/mol [7]
Physical Form Solid
Storage Sealed in dry, room temperature[8]
General Synthetic Strategy

While a specific synthesis for this compound is not detailed in the readily available literature, a common and effective method for creating such compounds is through a 1,3-dipolar cycloaddition reaction.[9] This approach offers a convergent and flexible route to the benzo[d]isoxazole core.

Synthetic_Pathway A Substituted Salicylaldehyde C Oxime Intermediate A->C Reaction with B B Hydroxylamine E This compound C->E Oxidative Cyclization (e.g., with NCS/Pyridine) followed by hydrolysis D Oxidative Cyclization

Caption: Generalized synthetic workflow for benzo[d]isoxazole derivatives.

Proposed Research Strategy for Biological Activity Screening

A tiered screening approach is recommended to efficiently identify the most promising biological activities of this compound. The initial phase should consist of broad-spectrum in vitro assays against diverse biological targets.

Tier 1: Broad-Spectrum In Vitro Screening

The objective of this initial tier is to identify any significant "hits" across major therapeutic areas. The isoxazole scaffold has been associated with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][4][10]

Rationale: The isoxazole moiety is present in several antibacterial drugs (e.g., sulfamethoxazole).[4] Therefore, it is logical to assess the compound's efficacy against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Prepare Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial/Fungal Strains: Use a panel of clinically relevant strains, for example:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.

    • Fungi: Candida albicans.

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Rationale: Many isoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[11] A primary screen against a diverse panel of human cancer cell lines is a crucial first step.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

  • Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types (e.g., breast (MCF-7), colon (HCT-116), lung (A549), and melanoma (B16-F10)).

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye.

  • Measurement: Solubilize the bound dye and measure the absorbance at 510 nm.

  • Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Rationale: The isoxazole ring is a key component of the anti-inflammatory drug Valdecoxib, a COX-2 inhibitor.[2] Assessing the compound's ability to modulate inflammatory pathways is therefore warranted.

Experimental Protocol: COX-2 Inhibition Assay

  • Enzyme and Substrate: Use a commercially available COX-2 inhibitor screening kit, which typically includes purified ovine or human COX-2 and arachidonic acid as the substrate.

  • Assay Procedure: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin PGG₂, often via a colorimetric or fluorometric method as per the kit's instructions.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity.

Tier 2: Hit Validation and Mechanism of Action (MoA) Elucidation

Should a significant and reproducible "hit" be identified in Tier 1 screening, the next logical step is to validate this activity and begin to investigate the underlying mechanism of action.

MoA_Workflow A Primary Hit Identified (e.g., Anticancer Activity) B Dose-Response & Selectivity (IC50 determination in multiple cell lines) A->B C Target Identification (e.g., Kinase profiling, Thermal Shift Assay) B->C If potent & selective D Pathway Analysis (Western Blot for key signaling proteins) C->D E Cellular Assays (Apoptosis, Cell Cycle Analysis) D->E F In Vivo Model Testing (Xenograft models) E->F Promising in vitro data

Caption: A workflow for Mechanism of Action (MoA) studies.

If this compound shows potent anticancer activity, the following detailed protocol for a Western blot analysis can be employed to investigate its effect on a key signaling pathway, such as the MAPK/ERK pathway.

Experimental Protocol: Western Blot for ERK Phosphorylation

  • Cell Treatment: Treat the cancer cell line of interest (e.g., HCT-116) with the IC₅₀ concentration of the compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, indicating the effect of the compound on pathway activation.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Antimicrobial Screening Results
Microbial StrainMIC (µg/mL)
S. aureus>128
E. coli16
C. albicans64

Interpretation: In this hypothetical example, the compound shows moderate activity against E. coli.

Table 2: Hypothetical Anticancer Screening Results
Cell LineIC₅₀ (µM)
MCF-7 (Breast)25.4
HCT-116 (Colon)1.8
A549 (Lung)>50

Interpretation: The hypothetical data suggests potent and selective activity against the HCT-116 colon cancer cell line.

Conclusion and Future Directions

This guide presents a structured and comprehensive approach for the systematic investigation of the biological activities of this compound. By employing a tiered screening strategy, from broad-based in vitro assays to focused mechanism-of-action studies, researchers can efficiently uncover the therapeutic potential of this novel compound. The presence of the benzo[d]isoxazole core, a privileged scaffold in medicinal chemistry, provides a strong rationale for this undertaking.[1] Positive results from these initial studies would warrant further investigation, including lead optimization through medicinal chemistry to improve potency and pharmacokinetic properties, and eventual in vivo testing in relevant animal models to establish preclinical proof-of-concept.[12][13] The methodologies and workflows detailed herein provide a robust foundation for unlocking the potential of this compound in the landscape of modern drug discovery.

References

"6-Bromobenzo[d]isoxazole-3-carboxylic acid mechanism of action"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 6-Bromobenzo[d]isoxazole-3-carboxylic acid

Authored by a Senior Application Scientist

Subject: Elucidation of the Mechanistic Profile of this compound

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on a specific derivative, this compound (CAS 1123169-17-4), a molecule of significant interest for novel therapeutic development. While direct mechanistic studies on this particular compound are not extensively published, this document synthesizes the wealth of data on structurally related benzisoxazole and isoxazole analogs to postulate its core mechanism of action. We will delve into the probable enzymatic targets, propose detailed experimental workflows for mechanism elucidation, and provide the scientific rationale behind these proposed studies. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising molecule.

Introduction: The Scientific Landscape of this compound

This compound is a heterocyclic organic compound with the molecular formula C₈H₄BrNO₃ and a molecular weight of 242.03 g/mol .[2][3] Its structure is characterized by a bicyclic benzisoxazole core, a bromine substituent at the 6th position, and a carboxylic acid group at the 3rd position. The isoxazole ring itself is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms, a feature that underpins the diverse pharmacological activities of its derivatives.[4][5]

The benzisoxazole moiety is a bioisosteric replacement for other functionalities in known active compounds, contributing to enhanced potency and selectivity.[1][6] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, enzyme inhibition, and antimicrobial effects.[1][4] The presence of the carboxylic acid group on the isoxazole ring is particularly noteworthy, as it can serve as a crucial interaction point with biological targets, often mimicking a substrate or binding to key residues in an enzyme's active site.

Postulated Core Mechanisms of Action

Based on extensive literature on analogous compounds, the primary mechanism of action for this compound is likely centered on enzyme inhibition . The specific enzymes targeted are likely to be influenced by the overall topography and electronic distribution of the molecule.

Cholinesterase Inhibition: A Potential Role in Neurodegenerative Diseases

A significant body of research points to benzisoxazole derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7][8] These enzymes are critical for the degradation of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy in the management of Alzheimer's disease, as it increases acetylcholine levels in the brain, improving cholinergic function.[7]

N-benzylpiperidine benzisoxazoles, for example, have shown potent AChE inhibition with IC₅₀ values in the nanomolar range.[6] Molecular modeling studies of these inhibitors have implicated key amino acid residues such as Asp-72, Trp-84, Trp-279, and Phe-330 in the binding process within the AChE active site.[6] It is plausible that the benzisoxazole core of this compound could similarly orient within the active site, with the carboxylic acid group forming critical hydrogen bonds or ionic interactions.

Proposed Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

Cholinergic_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh_Synapse ACh ACh_Release->ACh_Synapse AChE AChE ACh_Synapse->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Synapse->ACh_Receptor Binds Inhibitor 6-Bromobenzo[d]isoxazole -3-carboxylic acid Inhibitor->AChE Inhibits Signal Signal Transduction ACh_Receptor->Signal Activates

Caption: Inhibition of AChE in the synaptic cleft increases acetylcholine availability.

Monoamine Oxidase (MAO) Inhibition: Implications for Neuropsychiatric Disorders

Derivatives of the isomeric 2,1-benzisoxazole have been identified as potent and specific inhibitors of monoamine oxidase B (MAO-B).[9] MAO enzymes are responsible for the metabolism of neurotransmitter amines. MAO-B inhibitors are used in the treatment of Parkinson's disease. While this compound is a 1,2-benzisoxazole, the potential for MAO inhibition should not be discounted and warrants investigation. The benzisoxazole ring can participate in π-π stacking interactions within the enzyme's active site, contributing to inhibitor stabilization.[9]

Antimicrobial Activity: Targeting Bacterial Enzymes

The isoxazole scaffold is present in various compounds with demonstrated antibacterial and antifungal activity.[1][4][10] Some benzisoxazole derivatives act as inhibitors of bacterial type-II topoisomerases, essential enzymes for bacterial DNA replication.[1] Additionally, compounds with a similar (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid structure have been found to inhibit bacterial serine acetyltransferase, an enzyme involved in L-cysteine biosynthesis, which is crucial for bacterial survival and tolerance to antibiotics.[11]

Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following protocols are designed as a comprehensive starting point.

Experimental Workflow: Mechanism of Action Determination

Workflow Start 6-Bromobenzo[d]isoxazole -3-carboxylic acid Screening Broad Spectrum Enzyme Inhibition Screening Start->Screening Antimicrobial Antimicrobial Susceptibility Testing (MIC) Start->Antimicrobial Hit_Identified Enzyme 'Hit' Identified Screening->Hit_Identified SAR Structure-Activity Relationship (SAR) Studies Screening->SAR No Hits, Redesign Antimicrobial_Activity Antimicrobial Activity Observed Antimicrobial->Antimicrobial_Activity IC50 IC50 Determination Hit_Identified->IC50 Yes Target_Deconvolution Bacterial Target Deconvolution Antimicrobial_Activity->Target_Deconvolution Yes Kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk) IC50->Kinetics Docking In Silico Molecular Docking Kinetics->Docking Docking->SAR Conclusion Mechanism of Action Established SAR->Conclusion Target_Deconvolution->SAR

Caption: A systematic workflow for elucidating the mechanism of action.

Protocol: In Vitro Enzyme Inhibition Assay (General)

Objective: To determine if this compound inhibits the activity of a specific enzyme (e.g., AChE, MAO-B).

Materials:

  • Purified enzyme (e.g., human recombinant AChE).

  • Substrate for the enzyme (e.g., Acetylthiocholine for AChE).

  • Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB for AChE assay).

  • Assay buffer (e.g., phosphate buffer, pH 8.0).

  • This compound, dissolved in DMSO.

  • Positive control inhibitor (e.g., Donepezil for AChE).

  • 96-well microplate.

  • Microplate reader.

Methodology:

  • Prepare Reagents: Prepare stock solutions of the compound, substrate, and enzyme in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A range of concentrations of this compound (or DMSO for control).

    • Add the enzyme solution to all wells except the blank. Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 412 nm for the AChE assay) at regular intervals for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Normalize the rates to the control (DMSO) to get the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • This compound, dissolved in DMSO.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • 96-well microplate.

Methodology:

  • Prepare Inoculum: Culture the bacterial strains overnight and then dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the 96-well plate using MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria + no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Summary and Interpretation

The potential activities of benzisoxazole derivatives are summarized below. These data provide a strong rationale for investigating this compound in these therapeutic areas.

Biological Activity Target Class/Enzyme Therapeutic Area Supporting Evidence
Neuroprotection Acetylcholinesterase (AChE)Alzheimer's DiseasePotent inhibition by N-benzylpiperidine benzisoxazoles (IC₅₀ = 0.8-14 nM).[6]
Neuroprotection Monoamine Oxidase B (MAO-B)Parkinson's DiseaseSpecific inhibition by 2,1-benzisoxazole derivatives (IC₅₀ = 0.017 µM).[9]
Antibacterial Type-II TopoisomeraseInfectious DiseasesActivity demonstrated by a novel class of benzisoxazoles.[1]
Antibacterial Serine AcetyltransferaseInfectious DiseasesInhibition by (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids.[11]
Anti-inflammatory Glycogen Synthase Kinase 3β (GSK-3β)Inflammatory DiseasesHigh inhibition by certain benzisoxazole derivatives.[1]

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively elucidated, the existing body of evidence on structurally related compounds strongly suggests a role as an enzyme inhibitor. The most promising avenues for investigation are its potential as a cholinesterase inhibitor for neurodegenerative diseases and as an inhibitor of essential bacterial enzymes for antimicrobial applications.

Future research should focus on the systematic execution of the proposed experimental protocols. Positive hits in these assays should be followed by more detailed mechanistic studies, including enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive) and in vivo studies to assess efficacy and pharmacokinetic properties. Structure-activity relationship (SAR) studies, by synthesizing and testing related analogs, will be crucial for optimizing the potency and selectivity of this promising scaffold.

References

Methodological & Application

Application Notes and Protocols for 6-Bromobenzo[d]isoxazole-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzisoxazole Scaffold

6-Bromobenzo[d]isoxazole-3-carboxylic acid (CAS No. 1123169-17-4) is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery.[1][2][3][4][5][6][7] Its structure incorporates two key features that make it a valuable starting point for the synthesis of novel bioactive compounds: the benzisoxazole core and a reactive carboxylic acid handle.

The isoxazole ring system is considered a "privileged scaffold" in drug design, as it is present in numerous pharmacologically active compounds.[8][9] Isoxazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[8][9][10] The fusion of the isoxazole to a benzene ring to form the benzisoxazole system creates a rigid, planar structure that can effectively interact with biological targets. The bromine atom at the 6-position offers a site for further chemical modification through cross-coupling reactions, allowing for the exploration of chemical space and the optimization of compound properties.

The carboxylic acid group is a crucial functional handle for several reasons. It can participate in a variety of chemical reactions, most notably amide bond formation, which is a cornerstone of medicinal chemistry for linking molecular fragments. Furthermore, the carboxylic acid moiety can act as a bioisostere for other functional groups or directly engage in hydrogen bonding interactions with target proteins.[11][12] The strategic placement of this group on the benzisoxazole scaffold provides a direct avenue for creating libraries of compounds with diverse functionalities.

These application notes will provide a detailed, illustrative protocol for the use of this compound as a foundational scaffold in the synthesis and preliminary screening of a focused library of potential enzyme inhibitors.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number1123169-17-4[2]
Molecular FormulaC₈H₄BrNO₃[2][4]
Molecular Weight242.03 g/mol [2][4]
AppearanceTypically a solid powder[6]
StorageStore in a cool, dry, well-ventilated area in a tightly sealed container. Room temperature storage is generally acceptable.[4][6]

Safety and Handling: Researchers should consult the Safety Data Sheet (SDS) for detailed safety information. As a general precaution when handling this and other research chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Illustrative Application: Synthesis of a Focused Amide Library

This section outlines a representative workflow for utilizing this compound in the generation of a small molecule library. The rationale behind this approach is to explore the structure-activity relationship (SAR) of derivatives by introducing a variety of amine building blocks via amide coupling.

Workflow Overview

The overall experimental workflow is depicted in the following diagram:

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A 6-Bromobenzo[d]isoxazole- 3-carboxylic acid C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine Building Block (R-NH2) B->C D Purification (e.g., Column Chromatography) C->D Crude Product E Characterization (NMR, LC-MS) D->E Purified Product F Primary Biochemical Assay (e.g., Enzyme Inhibition) E->F Test Compound G Hit Identification F->G H Dose-Response Analysis (IC50 Determination) G->H I SAR Analysis H->I

Figure 1: Overall workflow from synthesis to screening.
Detailed Protocol: Amide Library Synthesis

This protocol describes a general procedure for the parallel synthesis of a small library of amides derived from this compound.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • In an array of reaction vials, add this compound (1.0 eq., e.g., 50 mg, 0.207 mmol) to each vial.

    • To each vial, add a unique amine building block (1.1 eq., 0.228 mmol).

    • Dissolve the starting materials in anhydrous DMF (e.g., 2 mL).

  • Coupling Reaction:

    • To each reaction mixture, add HATU (1.2 eq., 0.248 mmol) and DIPEA (3.0 eq., 0.621 mmol).

    • Seal the vials and stir the reactions at room temperature for 4-16 hours.

    • Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid.

  • Workup:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes).

    • Self-Validation: The purity of the final compounds should be assessed by LC-MS to be >95% for use in biological assays.

  • Characterization:

    • Confirm the structure of the synthesized amides using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Hypothetical Biological Screening Protocol: Kinase Inhibition Assay

This protocol outlines a general method for screening the synthesized library for inhibitory activity against a target kinase.

Materials:

  • Synthesized amide library derived from this compound

  • Target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM).

    • Perform serial dilutions to create a range of concentrations for testing (e.g., for an initial screen, a single high concentration of 10 µM might be used).

  • Assay Setup:

    • In a 384-well plate, add a small volume of each test compound dilution.

    • Add the target kinase and its substrate to the wells.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically quantifies the amount of ADP produced, which is proportional to kinase activity.

    • Incubate as required by the detection reagent.

  • Data Acquisition and Analysis:

    • Read the plate on a luminometer or appropriate plate reader.

    • Calculate the percent inhibition for each compound relative to the positive control.

    • Compounds showing significant inhibition (e.g., >50%) are considered "hits."

  • Follow-up Studies:

    • For hit compounds, perform dose-response experiments to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation and Interpretation

The results from the library synthesis and screening can be summarized in a table to facilitate SAR analysis.

Compound IDR-Group (from Amine)% Inhibition @ 10 µMIC₅₀ (µM)
1Benzylamine851.2
2Cyclohexylamine45> 20
34-Fluorobenzylamine920.8
4Morpholine15> 50
............

Structure-Activity Relationship (SAR) Logic:

The following diagram illustrates the logical flow of analyzing the screening data to derive initial SAR insights.

G A Primary Screening Data (% Inhibition) B Identify 'Hit' Compounds (Inhibition > Threshold) A->B C Determine IC50 Values for Hits B->C D Analyze R-Group Structures of Active vs. Inactive Compounds C->D E Hypothesize Key Structural Features (e.g., Aromatic vs. Aliphatic, H-bond donors/acceptors) D->E F Design Next-Generation Library for SAR Optimization E->F

Figure 2: Logical flow for SAR analysis.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds in drug discovery. Its rigid core, combined with a reactive carboxylic acid handle and a site for further diversification, provides a robust platform for generating compound libraries. The protocols outlined in these application notes provide a representative framework for the synthesis, purification, characterization, and preliminary biological evaluation of derivatives, demonstrating a clear path from a chemical scaffold to potential therapeutic leads.

References

Applications of 6-Bromobenzo[d]isoxazole-3-carboxylic Acid in Medicinal Chemistry: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzisoxazole Scaffold

The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid structure and specific electronic properties allow for precise interactions with various biological targets. The subject of this guide, 6-Bromobenzo[d]isoxazole-3-carboxylic acid, is a particularly valuable starting material for the synthesis of novel therapeutics. The presence of three key functional handles—the bromine atom, the carboxylic acid, and the isoxazole ring itself—provides medicinal chemists with multiple avenues for structural modification and optimization of pharmacological activity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications of this compound. We will delve into its use as a key building block in the synthesis of antipsychotic agents and as a versatile scaffold for the development of novel anticancer compounds. The protocols provided herein are designed to be robust and are accompanied by explanations of the underlying chemical principles to empower researchers in their drug discovery endeavors.

Application 1: A Key Intermediate for Novel Antipsychotic Agents

The benzo[d]isoxazole core is famously present in the atypical antipsychotic drug, Risperidone[1][2][3]. Risperidone features a 6-fluoro-1,2-benzisoxazole moiety linked to a piperidinyl ethyl side chain. This compound serves as an excellent starting point for the synthesis of novel Risperidone analogues, where the fluorine atom is bioisosterically replaced by bromine. This substitution can modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy or a more favorable side-effect profile.

The general strategy involves the conversion of the 3-carboxylic acid to a group suitable for coupling with the piperidine side chain of Risperidone or its derivatives. A common approach is the decarboxylation to the 3-unsubstituted benzisoxazole, followed by functionalization, or the conversion of the carboxylic acid to an amine, which can then be elaborated.

Protocol 1: Synthesis of a 6-Bromo-Risperidone Analogue Intermediate

This multi-step protocol outlines a plausible route to a key intermediate for a 6-bromo-risperidone analogue. The initial step involves the conversion of the carboxylic acid to an amine via a Curtius rearrangement, followed by coupling to a suitable side chain precursor.

Workflow for the Synthesis of a 6-Bromo-Risperidone Analogue Intermediate

G cluster_0 Step 1: Acid to Acyl Azide cluster_1 Step 2: Curtius Rearrangement cluster_2 Step 3: Deprotection cluster_3 Step 4: Reductive Amination A 6-Bromobenzo[d]isoxazole- 3-carboxylic acid B Acyl Chloride Intermediate A->B SOCl₂ or (COCl)₂ C Acyl Azide B->C NaN₃ D Isocyanate Intermediate C->D Heat (in inert solvent) E Carbamate Protected Amine D->E t-BuOH F 6-Bromo-3-aminobenzo[d]isoxazole E->F TFA or HCl H 6-Bromo-3-(piperidin-4-ylamino) benzo[d]isoxazole F->H G Piperidin-4-one G->H Na(OAc)₃BH

Caption: Synthetic workflow to a key intermediate for 6-bromo-risperidone analogues.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Sodium azide (NaN₃)

  • tert-Butanol (t-BuOH)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Piperidin-4-one

  • Sodium triacetoxyborohydride (Na(OAc)₃BH)

  • Anhydrous solvents (e.g., Toluene, Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Diatomaceous earth (Celite®)

Procedure:

  • Synthesis of 6-Bromobenzo[d]isoxazole-3-carbonyl azide:

    • To a solution of this compound (1.0 eq) in anhydrous toluene, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 2 hours, then heat to 60°C for 1 hour.

    • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acyl chloride.

    • Dissolve the crude acyl chloride in anhydrous acetone and cool to 0°C.

    • Add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature below 5°C.

    • Stir for 1 hour at 0°C, then allow to warm to room temperature and stir for an additional 2 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the acyl azide. Caution: Acyl azides can be explosive; handle with care and avoid heating the neat compound.

  • Curtius Rearrangement and Carbamate Formation:

    • Dissolve the acyl azide in anhydrous toluene and add tert-butanol (2.0 eq).

    • Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours until nitrogen evolution ceases.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the Boc-protected amine.

  • Deprotection to 6-Bromo-3-aminobenzo[d]isoxazole:

    • Dissolve the Boc-protected amine in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

    • Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to yield the free amine.

  • Reductive Amination:

    • Dissolve 6-Bromo-3-aminobenzo[d]isoxazole (1.0 eq) and piperidin-4-one (1.2 eq) in 1,2-dichloroethane.

    • Add sodium triacetoxyborohydride (1.5 eq) in portions.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction with water and extract with dichloromethane.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired intermediate.

Application 2: Scaffold for Novel Anticancer Agents

The isoxazole ring is a versatile pharmacophore found in a variety of anticancer agents[4][5][6]. Derivatives of this compound, particularly its amides, are promising candidates for the development of new anticancer drugs. The carboxylic acid functionality allows for the straightforward synthesis of a diverse library of amide derivatives via amide bond formation with various amines. This enables the exploration of structure-activity relationships (SAR) to identify potent and selective anticancer compounds[5][7]. These derivatives may exert their anticancer effects through various mechanisms, including the inhibition of kinases, histone deacetylases (HDACs), or other key enzymes involved in cancer cell proliferation and survival[4][8].

Protocol 2: Synthesis of a 6-Bromobenzo[d]isoxazole-3-carboxamide Library for Anticancer Screening

This protocol describes a general and efficient method for the synthesis of a library of amide derivatives from this compound using a standard peptide coupling reagent.

General Workflow for Amide Library Synthesis

G A 6-Bromobenzo[d]isoxazole- 3-carboxylic acid B Activated Ester Intermediate A->B HATU, DIPEA D 6-Bromobenzo[d]isoxazole- 3-carboxamide Derivative B->D C Amine (R-NH₂) C->D Nucleophilic Acyl Substitution

Caption: Amide synthesis from this compound.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1N HCl, saturated NaHCO₃ solution, brine

  • Anhydrous sodium sulfate

Procedure:

  • Activation of the Carboxylic Acid:

    • In a dry reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes.

  • Amide Coupling:

    • To the pre-activated carboxylic acid mixture, add the desired amine (1.2 eq).

    • Continue stirring at room temperature for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure amide derivative.

Table 1: Representative Amine Building Blocks for Library Synthesis

AmineRationale for Inclusion
AnilineSimple aromatic amine for baseline activity.
4-FluoroanilineIntroduction of a halogen for potential halogen bonding.
4-MethoxyanilineElectron-donating group to probe electronic effects.
4-(Trifluoromethyl)anilineStrong electron-withdrawing group.
BenzylamineIntroduces a flexible linker.
PiperidineSaturated heterocycle to explore different spatial arrangements.
MorpholineIntroduces a polar, hydrogen bond accepting group.
Biological Evaluation Protocol: In Vitro Anticancer Activity Screening

The synthesized library of 6-Bromobenzo[d]isoxazole-3-carboxamides can be screened for their anticancer activity against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized amides in DMSO.

    • Serially dilute the compounds in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assay (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility extends from the synthesis of analogues of established drugs like Risperidone to the creation of novel compound libraries for anticancer drug discovery. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this important scaffold. The strategic application of this molecule, coupled with robust synthetic and biological evaluation methodologies, will undoubtedly contribute to the advancement of new and improved therapeutics.

References

Application Notes and Protocols for the Use of 6-Bromobenzo[d]isoxazole-3-carboxylic acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzisoxazole Scaffold

The benzisoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural features allow for diverse molecular interactions, making it a valuable building block in the design of novel therapeutics. 6-Bromobenzo[d]isoxazole-3-carboxylic acid, in particular, has emerged as a critical intermediate, primarily in the synthesis of potent enzyme inhibitors. The presence of a carboxylic acid at the 3-position allows for straightforward derivatization, typically through amide bond formation, while the bromine atom at the 6-position provides a handle for further structural modifications via cross-coupling reactions. This combination of functionalities makes it a highly versatile tool for creating complex molecular architectures.

This guide provides an in-depth exploration of the applications of this compound as a synthetic intermediate, with a focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[3] Detailed protocols for key transformations, insights into experimental design, and expected outcomes are presented to facilitate its use in research and drug development.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its effective use.

PropertyValueReference
CAS Number 1123169-17-4[4]
Molecular Formula C₈H₄BrNO₃[4]
Molecular Weight 242.03 g/mol [4]
Appearance Solid[1]
Storage Sealed in a dry environment at room temperature.[1]

Core Application: Synthesis of PARP Inhibitors

A primary and high-impact application of this compound is in the synthesis of PARP inhibitors. These targeted therapies have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms. The general synthetic strategy involves the coupling of the carboxylic acid moiety with a suitable amine-containing fragment, which often constitutes a key pharmacophoric element for binding to the PARP enzyme.

The following workflow illustrates the central role of this compound in the construction of a PARP inhibitor precursor.

G A This compound C Amide Coupling (Activating Agents, Base) A->C B Chiral Amine (e.g., (S)-2-(aminomethyl)pyrrolidine) B->C D 6-Bromo-N-((S)-pyrrolidin-2-ylmethyl)benzo[d]isoxazole-3-carboxamide (Key Intermediate) C->D E Further Synthetic Steps (e.g., Suzuki Coupling) D->E F PARP Inhibitor (e.g., Talazoparib) E->F

Caption: Synthetic workflow from this compound to a PARP inhibitor.

Experimental Protocols

Protocol 1: Amide Coupling with a Chiral Amine

This protocol details the synthesis of a key amide intermediate, a precursor in the synthesis of several PARP inhibitors. The reaction employs standard peptide coupling reagents to activate the carboxylic acid for nucleophilic attack by the amine.

Rationale: The choice of coupling reagents is critical for efficient amide bond formation while minimizing side reactions, particularly racemization when using chiral amines. A combination of a carbodiimide, such as EDC, and an activating agent, like HOBt, is a well-established and effective method. The base, typically a hindered amine like DIPEA, is essential to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

Reaction Scheme:

Materials:

  • This compound

  • Chiral amine (e.g., (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and the chiral amine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amide.

Expected Results:

The desired amide product is typically obtained as a solid. Characterization by NMR and mass spectrometry should confirm the structure.

  • ¹H NMR: Expect to see characteristic signals for the benzisoxazole core, the chiral amine moiety, and a downfield-shifted amide proton.

  • ¹³C NMR: Signals corresponding to the carbonyl of the amide, as well as the aromatic and aliphatic carbons of the coupled fragments, should be present.[5][6][7]

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product should be observed.[5][6]

Protocol 2: Esterification

Ester derivatives of this compound can serve as alternative intermediates for further functionalization or as final products for biological evaluation. Fischer esterification is a classical and straightforward method for this transformation.

Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (which also serves as the solvent) drives the equilibrium towards the ester product. A strong acid catalyst, such as sulfuric acid, is required to protonate the carboxylic acid, making it more electrophilic.

Reaction Scheme:

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol or ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • If necessary, purify the product by recrystallization or silica gel column chromatography.

Expected Results:

The corresponding ester is typically a solid. The methyl and ethyl esters of this compound are known compounds.

  • Methyl 6-bromobenzo[d]isoxazole-3-carboxylate (CAS 1123169-23-2): Characterization data can be found in the literature.[1]

  • Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate (CAS 651780-27-7): Characterization data can be found in the literature.[6]

  • ¹H NMR: The spectrum will show a characteristic singlet for the methyl ester at around 3.9-4.0 ppm or a quartet and a triplet for the ethyl ester.

  • IR Spectroscopy: A strong carbonyl stretch for the ester group will be observed around 1720-1740 cm⁻¹.

Troubleshooting and Key Considerations

  • Amide Coupling:

    • Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the activated intermediate. Consider using alternative coupling reagents such as HATU or PyBOP, which are often more efficient for hindered substrates.

    • Racemization: For chiral amines, it is crucial to maintain low temperatures during the activation and coupling steps to minimize racemization. The addition of HOBt is known to suppress this side reaction.

  • Esterification:

    • Incomplete Reaction: The reaction is an equilibrium. Ensure a large excess of the alcohol is used and that the reaction is heated for a sufficient duration.

    • Decomposition: Prolonged heating in strong acid can potentially lead to decomposition. Monitor the reaction closely.

Future Perspectives and Alternative Applications

While the synthesis of PARP inhibitors is a major application, the versatile structure of this compound opens avenues for its use in other areas of medicinal chemistry. The benzisoxazole scaffold is present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antipsychotic properties.[1] The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular diversity, allowing for the exploration of new chemical space and the development of novel therapeutic agents.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its utility is well-established in the synthesis of complex, biologically active molecules, most notably PARP inhibitors. The straightforward derivatization of its carboxylic acid group via standard amide coupling and esterification protocols, combined with the potential for further modification at the bromine-substituted position, makes it a powerful tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to facilitate the effective use of this important building block in the ongoing quest for novel therapeutics.

References

Application Notes and Protocols for the Derivatization of 6-Bromobenzo[d]isoxazole-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Benzisoxazole Scaffold

The benzisoxazole core is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antipsychotic, and analgesic properties.[1][3] Specifically, 6-Bromobenzo[d]isoxazole-3-carboxylic acid is a versatile starting material for the synthesis of novel therapeutic agents. Its structure offers two primary points for diversification: the carboxylic acid at the 3-position and the bromo substituent at the 6-position. This guide provides detailed protocols for the derivatization of this scaffold at these two key positions, enabling the generation of compound libraries for drug discovery programs.

Strategic Derivatization for Library Synthesis

The strategic modification of this compound allows for the systematic exploration of the chemical space around the core scaffold. Two highly robust and widely utilized reactions in medicinal chemistry are particularly well-suited for this purpose: amide bond formation at the carboxylic acid and palladium-catalyzed Suzuki-Miyaura cross-coupling at the aryl bromide.

Part 1: Amide Coupling at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is an ideal handle for derivatization via amide bond formation. This reaction is one of the most frequently used transformations in drug discovery, allowing for the introduction of a vast array of chemical functionalities through the coupling of diverse amine building blocks.[4]

Mechanistic Rationale for Amide Coupling Reagents:

Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, a coupling reagent is employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • EDC/HOBt/DMAP System: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of 1-Hydroxybenzotriazole (HOBt) traps this intermediate to form an activated ester, which is less prone to racemization and side reactions. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to further enhance the reaction rate.[4]

  • HATU: This reagent directly converts the carboxylic acid into a highly reactive activated ester. HATU is known for its high efficiency, rapid reaction times, and ability to suppress racemization, making it a preferred choice for many challenging amide couplings.[5][6][7]

Caption: Amide bond formation workflow.

Experimental Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of 6-Bromobenzo[d]isoxazole-3-carboxamides using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine of choice (1.1 equivalents), followed by DIPEA (3.0 equivalents).

  • In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and EtOAc) to afford the desired 6-Bromobenzo[d]isoxazole-3-carboxamide.

Data Presentation: Representative Amide Derivatives

Compound IDAmine CoupledMolecular FormulaCalculated Mass (M+H)⁺
1a AnilineC₁₄H₈BrN₂O₂314.98
1b BenzylamineC₁₅H₁₀BrN₂O₂329.00
1c PiperidineC₁₃H₁₂BrN₂O₂307.01
Part 2: Suzuki-Miyaura Cross-Coupling at the Bromo Position

The bromine atom at the 6-position of the benzisoxazole ring provides a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[8] This reaction is a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many drug molecules.[9]

Mechanistic Rationale for Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromobenzisoxazole derivative.

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new carbon-carbon bond.

A common and effective catalyst for this transformation is [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[10][11][12]

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 6-Bromobenzo[d]isoxazole-3-carboxamide with an arylboronic acid.

Materials:

  • 6-Bromobenzo[d]isoxazole-3-carboxamide (from Protocol 1)

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add the 6-Bromobenzo[d]isoxazole-3-carboxamide (1.0 equivalent), arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired 6-arylbenzo[d]isoxazole derivative.

Data Presentation: Representative Suzuki Coupling Products

Compound IDArylboronic Acid UsedMolecular FormulaCalculated Mass (M+H)⁺
2a Phenylboronic acidC₂₀H₁₃N₂O₂313.10
2b 4-Methoxyphenylboronic acidC₂₁H₁₅N₂O₃343.11
2c Pyridin-3-ylboronic acidC₁₉H₁₂N₃O₂314.09

Drug Discovery Applications of Derivatized Benzisoxazoles

The derivatized this compound library can be screened against a variety of biological targets. The benzisoxazole scaffold is a known pharmacophore for several target classes.

Potential Biological Targets:

  • Dopamine and Serotonin Receptors: Benzisoxazole-3-carboxamides have shown affinity for dopamine D2 and serotonin 5-HT2A and 5-HT1A receptors, suggesting their potential as atypical antipsychotic agents.[13]

  • Cancer-Related Targets: Various benzisoxazole derivatives have demonstrated antiproliferative activity against human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2.[1]

  • 5-HT3 Receptors: Substituted benzoxazole carboxamides have been identified as potent 5-HT3 receptor antagonists, with potential applications in treating conditions like irritable bowel syndrome.[14]

  • Enzymes: The benzisoxazole scaffold has been explored for the inhibition of enzymes such as Glycogen Synthase Kinase-3 (GSK-3) and Cyclooxygenase (COX) enzymes.[1][15]

Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the synthesized molecules. For example, in the ¹H NMR of a 6-arylbenzo[d]isoxazole-3-carboxamide, one would expect to see characteristic signals for the aromatic protons of the benzisoxazole core and the newly introduced aryl group, as well as a signal for the amide N-H proton.[16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[16][17]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

Conclusion

The derivatization of this compound through amide coupling and Suzuki-Miyaura cross-coupling reactions provides a robust and efficient platform for the generation of diverse chemical libraries. These libraries can be instrumental in the discovery of novel drug candidates targeting a range of therapeutic areas. The protocols outlined in this guide offer a solid foundation for researchers and scientists in the field of drug development to explore the therapeutic potential of the benzisoxazole scaffold.

References

6-Bromobenzo[d]isoxazole-3-carboxylic acid: A Research Tool for the Potent Inhibition of Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Matrix Metalloproteinases

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1][2] Under physiological conditions, MMPs are involved in essential processes such as tissue remodeling, wound healing, and angiogenesis. However, their dysregulation and overexpression are implicated in a wide range of pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1] This makes selective MMP inhibition a significant area of interest for therapeutic drug development.

The isoxazole scaffold is a recognized privileged structure in medicinal chemistry, known for its metabolic stability and diverse biological activities.[3] Furthermore, compounds containing a carboxylic acid moiety have been extensively explored as inhibitors of metalloenzymes, where the carboxylate group can effectively chelate the catalytic zinc ion in the enzyme's active site.[1][2][4][5] 6-Bromobenzo[d]isoxazole-3-carboxylic acid combines these key features, presenting a compelling candidate for investigation as a novel MMP inhibitor. This guide provides a detailed overview of its potential mechanism of action and a comprehensive protocol for its evaluation as an enzyme inhibitor.

Proposed Mechanism of Action: Chelating the Catalytic Zinc

The primary proposed mechanism of action for this compound as an MMP inhibitor involves the coordination of its carboxylate group with the catalytic zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction is crucial for the enzymatic activity of MMPs. By binding to the zinc ion, the inhibitor is thought to block the access of the natural substrate to the active site, thereby preventing the cleavage of ECM proteins. The benzo[d]isoxazole core likely contributes to the binding affinity and selectivity by forming additional interactions with the amino acid residues lining the active site pocket.

cluster_MMP MMP Active Site Zn Zn²⁺ Substrate ECM Substrate Zn->Substrate Blocked Access His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Glu Glu Inhibitor 6-Bromobenzo[d] isoxazole-3-carboxylic acid Inhibitor->Zn Carboxylate Coordination Products Cleaved Products Substrate->Products Cleavage

Caption: Proposed interaction of this compound with the MMP active site.

Experimental Protocol: Fluorometric Assay for MMP Inhibition

This protocol outlines a robust and sensitive method to determine the inhibitory potential of this compound against a representative matrix metalloproteinase (e.g., MMP-2 or MMP-9) using a continuous fluorometric assay.[6][7][8]

I. Materials and Reagents
  • Enzyme: Recombinant human MMP-2 (or other MMP of interest)

  • Inhibitor: this compound (CAS: 1123169-17-4)[9]

  • Substrate: Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

  • Inhibitor Solvent: Dimethyl sulfoxide (DMSO)

  • Positive Control: A known broad-spectrum MMP inhibitor (e.g., GM6001)

  • Instrumentation: Fluorescence microplate reader capable of excitation at ~328 nm and emission at ~393 nm

  • Hardware: 96-well black, flat-bottom microplates

II. Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a stock solution of the fluorogenic substrate in DMSO (concentration as per manufacturer's recommendation, typically 1-5 mM).

    • Reconstitute the recombinant MMP enzyme in Assay Buffer to a stock concentration (e.g., 100 µg/mL) and store in aliquots at -80°C.

  • Enzyme Activation (if required):

    • Some MMPs are supplied as pro-enzymes and require activation. Follow the manufacturer's instructions for activation (e.g., incubation with APMA - p-aminophenylmercuric acetate).

  • Assay Plate Setup:

    • On a 96-well black microplate, perform serial dilutions of the inhibitor stock solution in Assay Buffer to achieve a range of desired final concentrations (e.g., 100 µM to 1 nM).

    • Test Wells: Add 50 µL of the diluted inhibitor solutions to triplicate wells.

    • Positive Control Wells (100% Inhibition): Add 50 µL of a high concentration of the known inhibitor (e.g., 10 µM GM6001) to triplicate wells.

    • Negative Control Wells (0% Inhibition/100% Activity): Add 50 µL of Assay Buffer containing the same final concentration of DMSO as the test wells to triplicate wells.

    • Blank Wells (Substrate Autohydrolysis): Add 100 µL of Assay Buffer to triplicate wells.

  • Enzyme Addition and Incubation:

    • Dilute the activated MMP enzyme in Assay Buffer to a working concentration (e.g., 2-5 nM final concentration).

    • Add 50 µL of the diluted enzyme to all wells except the Blank wells.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Dilute the fluorogenic substrate in Assay Buffer to a working concentration (e.g., 10 µM final concentration).

    • Add 100 µL of the diluted substrate to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: 328 nm, Emission: 393 nm) kinetically every 1-2 minutes for 30-60 minutes at 37°C.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction: Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence intensity versus time plot (RFU/min).

  • Correct for Background: Subtract the average rate of the Blank wells from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Sample Data Presentation
Concentration (µM)% Inhibition (Mean ± SD)
10098.2 ± 1.5
3095.1 ± 2.1
1088.7 ± 3.4
375.3 ± 4.0
152.1 ± 3.8
0.328.9 ± 2.9
0.110.5 ± 1.8
0.032.1 ± 0.9

IC₅₀ for this compound against MMP-X: Calculated value

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffers and Reagents B Dilute Inhibitor (Serial Dilutions) A->B C Prepare Enzyme and Substrate A->C D Dispense Inhibitor/ Controls to Plate B->D E Add Enzyme and Pre-incubate C->E D->E F Add Substrate to Initiate Reaction E->F G Kinetic Fluorescence Measurement F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC₅₀ I->J

Caption: Workflow for the MMP enzyme inhibition assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel matrix metalloproteinase inhibitors. The provided protocol offers a reliable framework for its initial characterization. Further studies should focus on determining the selectivity of this compound against a panel of different MMPs to assess its potential for targeted therapeutic applications. Additionally, kinetic studies can be performed to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

References

Application Note & Protocol: Strategies for the Dissolution of 6-Bromobenzo[d]isoxazole-3-carboxylic Acid for Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery programs.[1] The reliability and reproducibility of data generated from biological and chemical assays are critically dependent on the complete and consistent solubilization of the test compound. This document provides a comprehensive guide and detailed protocols for the dissolution of this compound, tailored for researchers, scientists, and drug development professionals. We address the physicochemical properties influencing solubility and present validated methods for preparing high-concentration stock solutions and assay-ready working solutions.

Physicochemical Profile and Its Impact on Solubility

Understanding the molecular structure of this compound is fundamental to developing an effective dissolution strategy. The molecule's architecture presents a classic solubility challenge: the planar, aromatic benzisoxazole ring system is inherently hydrophobic, while the carboxylic acid moiety provides a polar, ionizable handle for solubilization. The presence of a bromine atom further increases the molecule's hydrophobicity and molecular weight.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1123169-17-4 [2]
Molecular Formula C₈H₄BrNO₃ [2]
Molecular Weight 242.03 g/mol [2]
Appearance Solid powder

| Storage | Room temperature, sealed in dry conditions | |

The key to solubilizing this compound lies in overcoming the low aqueous solubility of the core structure by leveraging the properties of the carboxylic acid group or by utilizing potent organic solvents.

Core Concept: The Critical Role of pH in Aqueous Solubility

The carboxylic acid group is a weak acid, meaning its state of ionization is dependent on the pH of the solution. This equilibrium is the single most important factor governing the compound's solubility in aqueous buffers.

  • At Low pH (pH < pKa): The carboxylic acid group remains protonated (-COOH). In this neutral form, the molecule is dominated by its hydrophobic character and will exhibit very poor solubility in water.

  • At High pH (pH > pKa): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻). This charged species is significantly more polar and can readily interact with water molecules, leading to a dramatic increase in aqueous solubility.

While the exact pKa of this specific molecule is not empirically published, the pKa of benzoic acid is ~4.2, and it is reasonable to predict a similar acidic pKa for this compound. Therefore, attempting to dissolve the compound directly in neutral or acidic aqueous buffers (e.g., PBS at pH 7.4) will likely result in an insoluble suspension.

G cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 6) low_ph_node high_ph_node low_ph_node->high_ph_node  + OH⁻  - H⁺ low_ph_label Protonated Form (-COOH) Hydrophobic Poorly Soluble high_ph_label Deprotonated Form (-COO⁻) Charged/Polar Highly Soluble caption Fig 1. pH-dependent equilibrium of the compound. G start Start weigh Weigh 2.42 mg of Compound start->weigh transfer Transfer to Amber Vial weigh->transfer add_dmso Add 1 mL Anhydrous DMSO transfer->add_dmso vortex Vortex until Dissolved add_dmso->vortex aliquot Aliquot for Storage vortex->aliquot end 10 mM Stock (-20°C) aliquot->end G stock 10 mM Stock in 100% DMSO intermediate 100 µM Intermediate in 1% DMSO stock->intermediate  1 µL Stock + 99 µL Buffer final 10 µM Final Solution in 0.1% DMSO intermediate->final  100 µL Intermediate + 900 µL Buffer

References

Application Notes and Protocols for 6-Bromobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-BBI-3CA-202601

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 6-Bromobenzo[d]isoxazole-3-carboxylic acid (CAS No. 1123169-17-4). Designed for researchers, scientists, and professionals in drug development, these notes and protocols are built upon established safety data and principles of organic chemistry to ensure scientific integrity and user safety. The guide covers chemical properties, hazard identification, personal protective equipment, storage protocols, spill management, and disposal, with a focus on explaining the rationale behind each recommendation.

Introduction and Scientific Context

This compound is a heterocyclic organic compound featuring a benzisoxazole core. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of pharmacologically active agents. The strategic placement of the bromine atom and the carboxylic acid group provides versatile handles for further synthetic modifications, making it a valuable building block for creating libraries of novel compounds for biological screening.

The inherent reactivity of the isoxazole ring, combined with the properties of the aromatic system and the carboxylic acid functionality, necessitates a thorough understanding of its chemical behavior to ensure stability, purity, and safety during its lifecycle in the laboratory. The protocols outlined herein are designed to mitigate risks and preserve the integrity of the compound.

Compound Identification and Properties

A clear understanding of the fundamental properties of a chemical is the foundation of its safe handling.

PropertyValueSource
CAS Number 1123169-17-4Santa Cruz Biotechnology[1]
Molecular Formula C₈H₄BrNO₃Santa Cruz Biotechnology[1]
Molecular Weight 242.03 g/mol Santa Cruz Biotechnology[1]
Physical Form SolidSigma-Aldrich
Purity Typically >95%AK Scientific, Inc.[2]

Note: Specific physical properties such as melting point are not consistently reported across suppliers. Researchers should refer to the Certificate of Analysis for lot-specific data.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary risks are associated with irritation upon contact with skin, eyes, and the respiratory system.

GHS Hazard Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2]

Signal Word: Warning [2]

The causality for these hazards lies in the chemical nature of the compound. As a carboxylic acid, it can cause irritation to mucous membranes and skin. The fine, powdered nature of the solid compound increases the risk of aerosolization, leading to respiratory tract irritation if inhaled.

First Aid Measures

Immediate and appropriate first aid is critical to mitigate the effects of accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation occurs, get medical advice/attention.[2]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[2]

Protocols for Safe Handling and Use

Adherence to strict handling protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense is to control the environment where the compound is handled.

  • Ventilation: All manipulations of this compound, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] This is to prevent the accumulation of airborne dust and potential inhalation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

PPE CategoryRecommended EquipmentRationale and Causality
Eye/Face Protection Chemical safety goggles meeting appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU). A face shield should be worn if there is a significant risk of splashing or dust generation.[3]Protects against airborne particles and accidental splashes that can cause serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., disposable nitrile rubber) must be worn. Gloves should be inspected before use and changed immediately upon contamination. A standard laboratory coat must be worn and fully buttoned.Prevents direct skin contact, which can cause irritation.[2] Nitrile gloves offer good resistance to a range of chemicals.
Respiratory Protection If engineering controls are insufficient or for nuisance exposures, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended.[3]Prevents inhalation of the fine powder, which can cause respiratory tract irritation.[2]

Workflow for Donning and Doffing PPE

Caption: Correct sequence for putting on and taking off PPE to minimize contamination.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and labeled waste containers beforehand.

  • Weighing: Carefully weigh the desired amount of the solid compound on a weigh boat or paper inside the fume hood. Avoid actions that could generate dust, such as pouring from a height.

  • Transfer: Use a spatula to transfer the solid. If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After use, decontaminate the work area with an appropriate solvent and then wash with soap and water. Clean all equipment thoroughly.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Do not eat, drink, or smoke in the handling area.[2]

Storage and Stability

Proper storage is crucial for maintaining the compound's purity and preventing degradation.

Recommended Storage Conditions
  • Temperature: Store in a cool, dry place.[2] Some suppliers recommend storage at 2-8°C for long-term stability.[3]

  • Atmosphere: Keep the container tightly closed and sealed in a dry environment.[2][4] This prevents hydrolysis and reaction with atmospheric moisture.

  • Location: Store in a well-ventilated area away from incompatible substances.[2] The storage area should be secure and accessible only to authorized personnel.[4]

Stability and Reactivity
  • General Stability: The product is generally stable under recommended storage conditions.[5] The benzisoxazole ring is aromatic and thus relatively stable.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

  • Hazardous Decomposition Products: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion. These can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[2][5]

Logical Relationship of Storage Parameters

Storage_Logic Compound 6-Bromobenzo[d]isoxazole- 3-carboxylic acid Storage Optimal Storage Compound->Storage Requires TightlySealed Tightly Sealed Container Storage->TightlySealed Ensures CoolDry Cool, Dry Environment Storage->CoolDry Ensures AwayFromIncompatibles Away from Bases/ Oxidizing Agents Storage->AwayFromIncompatibles Ensures Degradation Degradation / Reaction TightlySealed->Degradation Prevents Hydrolysis CoolDry->Degradation Slows Decomposition AwayFromIncompatibles->Degradation Prevents Reaction

Caption: Key factors for ensuring the stability of the compound during storage.

Accidental Release and Disposal Protocols

Spill Management Protocol

In the event of a spill, prompt and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation. Remove all sources of ignition.[2]

  • Don PPE: Wear the appropriate personal protective equipment as detailed in Section 4.2.

  • Containment (Solid Spill): Carefully sweep up or vacuum the spilled solid. Avoid generating dust. Moisten the material slightly with an inert liquid (e.g., water) to prevent it from becoming airborne if necessary.

  • Collection: Place the swept-up material into a suitable, labeled, and closed container for disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Waste: All contaminated materials, including cleaning supplies and PPE, must be placed into a sealed container and disposed of as hazardous waste.

Waste Disposal

Disposal of this compound and its contaminated waste must be handled as hazardous chemical waste.

  • Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibitions: Do not let the product enter drains, other waterways, or soil.[2] Do not dispose of in regular trash.

  • Regulations: All disposal practices must be in accordance with applicable federal, state, and local environmental regulations.[2]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. The key to safety lies in a combination of appropriate engineering controls, consistent use of personal protective equipment, and a thorough understanding of the compound's potential hazards. By following these application notes, researchers can minimize risks while maintaining the integrity of their experiments and materials.

References

Procuring and Applying 6-Bromobenzo[d]isoxazole-3-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzisoxazole Scaffold in Modern Drug Discovery

6-Bromobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic building block of significant interest to the medicinal chemistry and drug development communities. The benzisoxazole core, a fusion of benzene and isoxazole rings, is a "privileged scaffold" found in a variety of biologically active compounds and approved pharmaceuticals. [1][2]Its rigid structure and specific arrangement of hydrogen bond donors and acceptors allow it to serve as a versatile framework for designing potent and selective ligands for various biological targets. The isoxazole moiety itself is a key component in numerous drugs, contributing to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. [1][3] The presence of a carboxylic acid at the 3-position and a bromine atom at the 6-position makes this particular molecule a highly valuable and versatile intermediate for library synthesis and lead optimization. The carboxylic acid provides a convenient handle for amide bond formation, one of the most fundamental and widely used reactions in medicinal chemistry, allowing for the facile introduction of diverse amine-containing fragments. The bromine atom offers a site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of chemical space around the benzisoxazole core to fine-tune a compound's properties. This dual functionality empowers researchers to systematically investigate structure-activity relationships (SAR) and develop novel therapeutic agents.

Part 1: Sourcing and Procurement of this compound

Acquiring high-quality starting materials is paramount for the success of any synthetic endeavor. This compound (CAS No. 1123169-17-4) is available from several reputable chemical suppliers. When selecting a vendor, researchers should consider not only the price but also the purity, available analytical data (e.g., NMR, LC-MS), and lead times.

Below is a comparative table of representative suppliers for your consideration.

SupplierProduct Number (Example)Purity (Typical)Available QuantitiesAnalytical Data Provided
BLD Pharmatech BD211654≥96%1g, 5g, 10gNMR, HPLC, LC-MS, UPLC available
Santa Cruz Biotechnology sc-212351InquireInquireCertificate of Analysis available
Sunway Pharm Ltd CB56818≥97%1g, 5gCOA, Datasheet, NMR available
Alfa Chemistry PI1123169174InquireInquireInquire
Amadis Chemical AC-1123169-17-4≥97%10mg and upHNMR, CNMR, HPLC/GC, MS, COA, SDS

Note: Availability, pricing, and specifications are subject to change. It is crucial to contact the supplier directly for the most current information and to request a lot-specific Certificate of Analysis (COA) before purchase.

Part 2: Application Notes & Protocols: Synthesis of Bioactive Carboxamide Derivatives

A primary application of this compound is its use as a precursor for the synthesis of novel carboxamide derivatives. The resulting amides are frequently evaluated for various biological activities. For instance, isoxazole-carboxamides have been synthesized and assessed for their cytotoxic activity against various cancer cell lines, demonstrating the therapeutic potential of this compound class. [3] The following section provides a detailed, field-proven protocol for the synthesis of N-aryl-6-bromobenzo[d]isoxazole-3-carboxamides via a HATU-mediated amide coupling reaction. This protocol is adapted from established methodologies for the synthesis of analogous isoxazole-amide derivatives and represents a reliable starting point for researchers. [3]

Logical Workflow for Amide Synthesis

The synthesis follows a logical progression from starting materials to the final, purified product, involving activation of the carboxylic acid, coupling with the amine, and subsequent purification.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & Analysis A 6-Bromobenzo[d]isoxazole- 3-carboxylic acid F Stir at Room Temperature (Activation & Coupling) A->F B Substituted Aniline B->F C HATU (Coupling Reagent) C->F D DIPEA (Base) D->F E Anhydrous DMF (Solvent) E->F G Pour into Ice Water F->G Reaction Completion H Precipitate Formation G->H I Filtration & Washing H->I J Column Chromatography (e.g., Hexane:Ethyl Acetate) I->J Crude Product K Characterization (NMR, MS) J->K Purified Product L Final Product: N-Aryl-6-bromobenzo[d]isoxazole- 3-carboxamide K->L

Caption: Workflow for the synthesis of N-Aryl-6-bromobenzo[d]isoxazole-3-carboxamides.

Detailed Experimental Protocol

Objective: To synthesize an N-aryl-6-bromobenzo[d]isoxazole-3-carboxamide derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M), add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

    • Causality Note: HATU is a highly efficient uronium-based coupling reagent that rapidly converts the carboxylic acid into an activated O-acylisourea ester. This intermediate is highly reactive towards nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the carboxylic acid and the amine's ammonium salt, facilitating the reaction. Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants.

  • Reaction: Stir the resulting mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (to remove any unreacted acid and acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure N-aryl-6-bromobenzo[d]isoxazole-3-carboxamide. [3]8. Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism of HATU-Mediated Amide Coupling

The reaction proceeds through a well-established mechanism involving the activation of the carboxylic acid by HATU.

G RCOOH R-COOH 6-Bromobenzo[d]isoxazole- 3-carboxylic acid ActivatedEster Activated O-Acylisourea Ester Highly Reactive Intermediate RCOOH->ActivatedEster + HATU, DIPEA HATU HATU Coupling Reagent Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + R'-NH2 (Nucleophilic Attack) Amine R'-NH2 Substituted Aniline Amine->Tetrahedral Amide R-CO-NHR' Final Amide Product Tetrahedral->Amide Collapse Byproduct HOBt Byproduct Tetrahedral->Byproduct

Caption: Mechanism of HATU-mediated amide bond formation.

Conclusion

This compound stands out as a strategic building block for the synthesis of novel, biologically active molecules. Its procurement from commercial sources is straightforward, and its reactivity is well-suited for robust synthetic transformations like amide coupling. The detailed protocol provided herein offers a validated starting point for researchers to synthesize libraries of carboxamide derivatives for screening in various drug discovery programs. The inherent versatility of the benzisoxazole scaffold, combined with the synthetic accessibility of its derivatives, ensures its continued relevance in the quest for new therapeutic agents.

References

Application Notes and Protocols for 6-Bromobenzo[d]isoxazole-3-carboxylic acid: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Scaffold in Modern Drug Discovery

The 1,2-benzisoxazole moiety is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents. This heterocyclic system is a key feature in drugs targeting a wide range of biological pathways, including atypical antipsychotics and potent kinase inhibitors. The inherent rigidity of the fused ring system, coupled with its specific electronic properties and hydrogen bonding capabilities, allows for high-affinity interactions with various enzymatic targets.

6-Bromobenzo[d]isoxazole-3-carboxylic acid (CAS: 1123169-17-4) is a particularly valuable synthetic intermediate for researchers and drug development professionals.[1][2] Its structure incorporates three key features for diversification and targeted synthesis:

  • A Carboxylic Acid Handle: This functional group is primed for derivatization, most commonly through amide bond formation, enabling the facile introduction of a wide array of chemical substituents.

  • The Benzisoxazole Core: This provides the foundational pharmacophore, offering a well-established structural motif for interaction with biological targets.

  • A Bromo Substituent: The bromine atom at the 6-position serves as a versatile anchor for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or other complex moieties to further explore the chemical space and optimize structure-activity relationships (SAR).

This document provides a comprehensive guide to the safe handling, storage, and application of this compound, with a focus on its use in the synthesis of carboxamide libraries for drug discovery programs.

Physicochemical and Safety Data

PropertyValueSource
CAS Number 1123169-17-4[1]
Molecular Formula C₈H₄BrNO₃[1]
Molecular Weight 242.03 g/mol [1]
Appearance Crystalline powder, typically brown-
Storage Sealed in a dry environment, store in a freezer under -20°C.-
Hazards and Safety Precautions

While specific toxicological data for this compound is not available, related benzisoxazole and brominated aromatic compounds may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, stringent safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical advice/attention.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Application: Synthesis of 6-Bromobenzo[d]isoxazole-3-carboxamide Libraries

The primary application of this compound is as a scaffold for the synthesis of diverse amide libraries. Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry. The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" using a coupling reagent to facilitate nucleophilic attack by the amine.

Below are detailed protocols for the synthesis of 6-Bromobenzo[d]isoxazole-3-carboxamides using common and reliable coupling reagents.

Workflow for Amide Library Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of a library of amide derivatives from this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start This compound dissolve Dissolve Acid in Anhydrous Solvent (e.g., DMF, DCM) start->dissolve amines Diverse Amine Library (R-NH2) couple Add Amine (R-NH2) amines->couple activate Add Coupling Reagent + Base (e.g., HATU/DIPEA) dissolve->activate Activation Step activate->couple Coupling Step stir Stir at Room Temperature couple->stir quench Quench Reaction (if necessary) stir->quench extract Aqueous Work-up/Extraction quench->extract purify Purification (e.g., Column Chromatography, Prep-HPLC) extract->purify characterize Characterization (LC-MS, NMR) purify->characterize end Final Carboxamide Library characterize->end

Caption: Workflow for Amide Library Synthesis.

Protocol 1: Amide Coupling using HATU

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient, modern coupling reagent that often provides high yields and short reaction times with minimal side products.

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-Bromobenzo[d]isoxazole-3-carboxamide.

Causality Behind Experimental Choices:

  • HATU/DIPEA: This combination is highly effective. HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DIPEA, a non-nucleophilic base, is crucial to deprotonate the carboxylic acid and neutralize the hexafluorophosphate byproduct without competing in the coupling reaction.

  • Anhydrous DMF: DMF is an excellent polar aprotic solvent that solubilizes the reactants and reagents. It must be anhydrous as water would hydrolyze the activated intermediate.

  • Aqueous Work-up: The NaHCO₃ wash removes any unreacted starting acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

Protocol 2: Amide Coupling using EDC/HOBt

This is a classic and cost-effective coupling method. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide, and HOBt (Hydroxybenzotriazole) is an additive that suppresses side reactions and minimizes racemization if chiral amines are used.

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • EDC hydrochloride (1.5 equivalents)

  • HOBt (1.2 equivalents)

  • Triethylamine (TEA) or DIPEA (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the chosen amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.

  • Add TEA or DIPEA (2.0 equivalents) to the mixture.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (1.5 equivalents) portion-wise, keeping the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Once complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • EDC/HOBt: EDC activates the carboxylic acid. HOBt then reacts with the activated intermediate to form an active ester, which is less prone to side reactions than the O-acylisourea intermediate and is highly reactive towards the amine. This two-step activation within a one-pot reaction is a hallmark of this method's reliability.[3]

  • DCM: DCM is a less polar solvent than DMF and is often preferred for this method as the urea byproduct from EDC is less soluble and can sometimes be partially removed by filtration.

  • Acidic and Basic Washes: The HCl wash removes the basic amine starting material and any amine-based reagents (like TEA/DIPEA). The NaHCO₃ wash removes the acidic HOBt and any unreacted carboxylic acid.

Role in a Drug Discovery Cascade

This compound is an ideal starting point for a typical drug discovery campaign, particularly in the hit-to-lead and lead optimization phases.

G cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_development Development start 6-Bromobenzo[d]isoxazole- 3-carboxylic acid library Amide Library (R1 Diversification) start->library Amide Coupling cross_coupling Cross-Coupled Library (R2 Diversification) library->cross_coupling Suzuki/Buchwald Cross-Coupling assay Primary Biological Assay (e.g., Kinase Inhibition) library->assay cross_coupling->assay sar SAR Analysis assay->sar adme ADME/Tox Profiling sar->adme lead_opt Lead Optimization sar->lead_opt adme->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Role in a Drug Discovery Cascade.

  • Library Synthesis: As detailed in the protocols, the carboxylic acid is first used to generate a library of amides, exploring a variety of "R1" groups from a diverse amine collection.

  • Screening and SAR: This initial library is screened in a primary biological assay (e.g., an enzymatic kinase assay). The structure-activity relationship (SAR) is analyzed to identify which R1 groups confer the highest potency.

  • Further Diversification: Promising hits can be further modified at the 6-position via palladium-catalyzed cross-coupling reactions, introducing "R2" diversity. This allows for a multi-dimensional exploration of the chemical space around the core scaffold.

  • Lead Optimization: Through iterative cycles of synthesis and testing, compounds with improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties are identified, leading to the selection of a preclinical candidate.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its pre-activated nature for amide coupling and the potential for subsequent cross-coupling reactions make it an ideal starting point for the rapid generation of diverse chemical libraries. The protocols outlined in this document provide robust and reliable methods for the synthesis of novel 6-Bromobenzo[d]isoxazole-3-carboxamides, enabling researchers to efficiently explore structure-activity relationships and accelerate the discovery of new therapeutic agents. Adherence to strict safety protocols is paramount when handling this and related chemical compounds.

References

Application Notes & Protocols: Synthesis of Isoxazole Analogs for Therapeutic Use

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents.[1][3] The isoxazole moiety is integral to the biological activity of a wide array of approved drugs, including the anti-inflammatory COX-2 inhibitor Valdecoxib, the antirheumatic drug Leflunomide, and the antibacterial agent Sulfamethoxazole.[2][3][4][5]

The therapeutic versatility of isoxazole derivatives is extensive, with demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, analgesic, and neuroprotective agents.[6][7][8][9] This broad spectrum of activity continually drives the development of novel synthetic methodologies to access structurally diverse isoxazole analogs with improved potency and selectivity.[7][10]

This guide provides an in-depth exploration of the principal synthetic strategies for constructing the isoxazole core, explains the causality behind key experimental choices, and offers detailed, field-proven protocols for the synthesis of therapeutically relevant isoxazole-containing compounds.

Core Synthetic Methodologies for Isoxazole Ring Construction

The construction of the isoxazole ring can be broadly achieved through several robust and versatile chemical transformations. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Methodology 1: 1,3-Dipolar Cycloaddition

This is arguably the most powerful and widely employed method for isoxazole synthesis due to its high degree of regioselectivity and functional group tolerance.[11] The core of this strategy is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[11][12][13]

Mechanistic Rationale: Nitrile oxides are typically generated in situ to avoid their dimerization. Common methods for their generation include the dehydration of primary nitro compounds or the dehydrohalogenation of hydroxamoyl halides (generated from aldoximes).[12][14] The subsequent cycloaddition with an alkyne proceeds via a concerted pericyclic mechanism to yield the 3,5-disubstituted isoxazole ring.[11] The regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.

Dipolar_Cycloaddition cluster_0 Nitrile Oxide Generation cluster_1 [3+2] Cycloaddition R1-CH=NOH Aldoxime Intermediate Hydroxamoyl Chloride R1-CH=NOH->Intermediate Halogenation NCS NCS or similar NCS->Intermediate NitrileOxide R1-C≡N+-O- Intermediate->NitrileOxide Elimination Base Base (e.g., Et3N) Base->NitrileOxide Alkyne R2-C≡C-R3 Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole Alkyne->Isoxazole

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of isoxazoles.

General Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition [12][14]

  • Aldoxime Formation: To a solution of the desired aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq). Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the aldehyde. Remove the solvent under reduced pressure.

  • Hydroxamoyl Chloride Generation: Dissolve the crude aldoxime in N,N-dimethylformamide (DMF). Cool the solution to 0°C and add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5°C. Stir for 1 hour at 0°C.

  • Cycloaddition: To the reaction mixture containing the in situ generated hydroxamoyl chloride, add the terminal alkyne (1.2 eq). Add triethylamine (Et3N) (1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Pour the reaction mixture into ice water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target isoxazole.

Methodology 2: Condensation with 1,3-Dicarbonyl Compounds

The Claisen isoxazole synthesis is a classic, reliable method involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[15] This method is particularly useful for synthesizing isoxazoles with specific substitution patterns that may be difficult to achieve via cycloaddition.

Mechanistic Rationale: The reaction proceeds through the initial formation of a monoxime intermediate at one of the carbonyl groups. Subsequent intramolecular cyclization and dehydration yield the isoxazole ring.[16] A critical aspect of this method is controlling the regioselectivity. With unsymmetrical 1,3-diketones, two regioisomeric isoxazoles can form. The reaction outcome can often be directed by varying the pH and reaction conditions, which influences which carbonyl group is more readily attacked by hydroxylamine.[15]

Condensation_Reaction Diketone 1,3-Diketone Monoxime Monoxime Intermediate Diketone->Monoxime Hydroxylamine NH2OH·HCl Hydroxylamine->Monoxime Cyclized 5-Hydroxy- isoxazoline Monoxime->Cyclized Intramolecular Cyclization Isoxazole Substituted Isoxazole Cyclized->Isoxazole Dehydration (Acid/Base)

Caption: Pathway for isoxazole synthesis via condensation of 1,3-diketones.

General Protocol: Synthesis of Isoxazoles from β-Diketones [16][17]

  • Reaction Setup: Dissolve the 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or pyridine.

  • Condensation: Add hydroxylamine hydrochloride (1.1 eq) to the solution. If using a neutral solvent like ethanol, add a base such as sodium acetate or pyridine to liberate the free hydroxylamine.

  • Cyclization/Dehydration: Heat the reaction mixture to reflux for 4-8 hours, monitoring progress by TLC.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. For reactions in pyridine, co-evaporate with toluene to remove residual pyridine. Partition the residue between water and ethyl acetate. Wash the organic layer with dilute acid (e.g., 1M HCl) if pyridine was used, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Application Protocols: GMP-Relevant Synthesis of Therapeutic Isoxazoles

The following protocols illustrate the application of core methodologies to synthesize well-established isoxazole-based drugs.

Protocol 1: Synthesis of Valdecoxib (A Selective COX-2 Inhibitor)

The synthesis of Valdecoxib, 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, is a multi-step process that elegantly demonstrates the formation of the isoxazole ring followed by functionalization.[18] The key isoxazole-forming step involves the condensation of a dianion with an ester, followed by cyclization.[18][19]

Valdecoxib_Synthesis cluster_0 Part A: Isoxazole Core Synthesis cluster_1 Part B: Sulfonamide Installation A1 Deoxybenzoin A3 Deoxybenzoin Oxime A1->A3 A2 Hydroxylamine·HCl A2->A3 A6 Isoxazoline Intermediate (5-methyl-3,4-diphenylisoxazole) A3->A6 Deprotonation & Condensation/Cyclization A4 n-BuLi A4->A6 A5 Ethyl Acetate A5->A6 B2 Sulfonyl Chloride Intermediate A6->B2 Chlorosulfonation B1 Chlorosulfonic Acid B1->B2 B4 Valdecoxib (Final Product) B2->B4 Ammonolysis B3 Ammonium Hydroxide B3->B4

Caption: Workflow for the synthesis of the COX-2 inhibitor, Valdecoxib.

Detailed Protocol:

  • Step 1: Formation of Deoxybenzoin Oxime [19]

    • Suspend deoxybenzoin (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

    • Add a solution of sodium acetate (2.0 eq) in water.

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction mixture and pour it into cold water.

    • Filter the resulting precipitate, wash with water, and dry to obtain the oxime.

  • Step 2: Isoxazole Ring Formation [18][19]

    • Dissolve the deoxybenzoin oxime (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to -78°C.

    • Add n-butyllithium (n-BuLi) (2.1 eq) dropwise, maintaining the temperature below -70°C.

    • After stirring for 30 minutes, add ethyl acetate (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with saturated ammonium chloride solution and extract with ethyl acetate.

    • Dry the organic phase over sodium sulfate, concentrate, and purify by chromatography to yield 5-methyl-3,4-diphenylisoxazole.

  • Step 3: Chlorosulfonation and Ammonolysis [18][19][20]

    • Cool chlorosulfonic acid (5.0 eq) to 0°C in a flask equipped for gas evolution.

    • Slowly add 5-methyl-3,4-diphenylisoxazole (1.0 eq) portion-wise, maintaining the temperature below 10°C.

    • Stir the mixture at room temperature for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous layer with dichloromethane (DCM).

    • Cool the DCM extract to 0°C and add concentrated ammonium hydroxide dropwise with vigorous stirring.

    • Stir for 2 hours at room temperature.

    • Separate the layers, dry the organic phase, and concentrate. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford pure Valdecoxib.

Protocol 2: Synthesis of Leflunomide (An Immunomodulatory Agent)

The synthesis of Leflunomide (N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide) is a straightforward and high-yielding process, typically involving the acylation of 4-trifluoromethylaniline with 5-methylisoxazole-4-carbonyl chloride.[21][22][23]

Leflunomide_Synthesis cluster_0 Acid Chloride Formation cluster_1 Amide Coupling S1 5-Methylisoxazole- 4-carboxylic acid (MIA) S3 MIA-Cl (Acid Chloride) S1->S3 S2 Thionyl Chloride (SOCl2) S2->S3 S4 4-Trifluoromethylaniline S3->S4 Acylation S6 Leflunomide S4->S6 S5 Base (e.g., NaHCO3) S5->S6

Caption: Two-step synthesis workflow for the immunomodulator Leflunomide.

Detailed Protocol: [21][22][24]

  • Step 1: Synthesis of 5-methylisoxazole-4-carbonyl chloride (MIA-Cl)

    • To a reaction vessel, add 5-methylisoxazole-4-carboxylic acid (MIA) (1.0 eq) and a suitable solvent like toluene.

    • Add a catalytic amount of N,N-Dimethylformamide (DMF) (~0.01 eq).

    • Slowly add thionyl chloride (1.1-1.2 eq) to the mixture at room temperature.

    • Heat the mixture to 60-70°C and stir for 2-3 hours until gas evolution ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude MIA-Cl is often used directly in the next step without further purification.[22][24]

  • Step 2: Acylation to form Leflunomide

    • Dissolve 4-trifluoromethylaniline (1.0 eq) in a solvent such as ethyl acetate or toluene.

    • Add an aqueous solution of a mild base like sodium bicarbonate (NaHCO3) (1.5 eq).

    • Cool the biphasic mixture to 0-5°C.

    • Add a solution of the crude MIA-Cl (from Step 1) in the same solvent dropwise, maintaining the temperature below 10°C.

    • Stir vigorously at room temperature for 3-5 hours.

    • Separate the organic layer, wash with water and then brine.

    • Dry over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude Leflunomide is purified by recrystallization from a solvent such as toluene or ethanol to yield a white crystalline solid.[21]

Data Presentation: Purification and Characterization

High-purity compounds are essential for obtaining reliable and reproducible results in therapeutic studies. Recrystallization is the primary method for purifying the final isoxazole products.[21] Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.

Table 1: Key Characterization Data for Synthesized Isoxazoles

CompoundAnalytical TechniqueExpected Observations
Valdecoxib ¹H NMR Aromatic protons (~7.2-7.8 ppm), sulfonamide protons (-NH2, broad singlet), methyl protons (-CH3, singlet ~2.4 ppm).
LC-MS Expected molecular ion peak [M+H]⁺.
Melting Point 172-174°C[25]
Leflunomide ¹H NMR Aromatic protons (~7.6-7.8 ppm), amide proton (-NH, broad singlet), isoxazole proton (singlet ~8.5 ppm), methyl protons (-CH3, singlet ~2.7 ppm).
HPLC Purity >99.5% after recrystallization.[23]
Melting Point 166-168°C

Conclusion and Future Perspectives

The synthetic routes outlined in this guide represent the foundational and most robust methods for accessing therapeutically relevant isoxazole analogs. The 1,3-dipolar cycloaddition offers unparalleled versatility for creating diverse libraries for drug screening, while condensation reactions provide reliable access to specific substitution patterns. As demonstrated by the syntheses of Valdecoxib and Leflunomide, these core reactions are readily integrated into multi-step sequences to build complex, highly functionalized drug molecules.

The field continues to evolve, with emerging trends focusing on improving the efficiency and environmental footprint of these syntheses. Recent advances include the development of transition metal-catalyzed cycloadditions, green chemistry approaches utilizing microwave irradiation or solvent-free ball-milling conditions, and metal-free synthetic routes to reduce cost and toxicity.[6][7][11][26][27] These innovations will undoubtedly accelerate the discovery of the next generation of isoxazole-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromobenzo[d]isoxazole-3-carboxylic acid (CAS 1123169-17-4).[1][2][3][4][5][6][7][8] This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during this synthetic procedure. We will delve into the common pitfalls, provide scientifically-grounded solutions, and explain the causality behind our recommendations.

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in drug design.[10] The target molecule, this compound, serves as a key building block for more complex pharmaceutical agents.[11]

The most common and reliable synthetic route proceeds via a two-step sequence starting from commercially available 4-bromoaniline, first forming the intermediate 6-bromoisatin, followed by an oxidative ring expansion to yield the final product.

Overall Synthetic Workflow

G cluster_0 Step 1: 6-Bromoisatin Synthesis cluster_1 Step 2: Isoxazole Formation A 4-Bromoaniline C N-(4-bromophenyl)-2- hydroxyiminoacetamide A->C Reaction 1 B Chloral Hydrate & Hydroxylamine HCl B->C Reagents E 6-Bromoisatin C->E Reaction 2 (Cyclization) D Concentrated H₂SO₄ D->E Reagent F 6-Bromoisatin I Crude Product Mixture F->I Reaction 3 (Oxidative Ring Expansion) G Aqueous NaOH G->I Base H 30% H₂O₂ H->I Oxidant K 6-Bromobenzo[d]isoxazole- 3-carboxylic acid I->K Work-up J Acidification (HCl) J->K Precipitation G cluster_causes Potential Causes cluster_solutions Solutions start Low / No Yield cause1 Degraded H₂O₂ start->cause1 cause2 Incorrect pH start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Product Lost During Work-up start->cause4 sol1 Use fresh, stabilized 30% H₂O₂. Verify concentration. cause1->sol1 Check Reagent sol2 Ensure solution is strongly basic before adding H₂O₂. Monitor pH. cause2->sol2 Check Conditions sol3 Monitor by TLC. Increase reaction time or _slightly_ increase temperature (e.g., to 50-60°C). cause3->sol3 Check Progress sol4 Ensure complete precipitation by acidifying to pH ~2. Chill the solution before filtration. Wash precipitate with cold water. cause4->sol4 Check Procedure

References

Technical Support Center: 6-Bromobenzo[d]isoxazole-3-carboxylic acid - Purification Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromobenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in scientific principles and field-proven experience.

I. Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and actionable solutions.

Q1: My final product is a brownish or off-white solid, not the expected white crystalline material. What are the likely impurities?

A1: An off-white or brownish color typically indicates the presence of residual starting materials, byproducts from the synthesis, or degradation products. Based on common synthetic routes to benzisoxazoles, the following impurities are the most probable culprits:

  • Unreacted Starting Materials: If the synthesis involves the cyclization of a substituted o-hydroxyaryl oxime, residual oxime or the corresponding ketone/aldehyde could be present.

  • Isomeric Byproducts: A significant challenge in benzisoxazole synthesis is the potential for a Beckmann rearrangement of the oxime intermediate, which leads to the formation of the isomeric benzo[d]oxazole. This impurity can be difficult to separate due to its similar polarity.

  • Incomplete Hydrolysis Precursor: If the carboxylic acid is generated via hydrolysis of a corresponding ester (e.g., methyl or ethyl 6-bromobenzo[d]isoxazole-3-carboxylate), the unreacted ester is a common, less polar impurity.

  • Degradation Products: While the benzisoxazole ring is relatively stable due to its aromaticity, the N-O bond can be susceptible to cleavage under strongly basic or reductive conditions, potentially leading to ring-opened byproducts.[1]

Logical Flow for Impurity Identification:

Caption: Decision tree for preliminary impurity identification using TLC.

Q2: I'm struggling to find a suitable solvent system for recrystallization. The compound either doesn't dissolve or "oils out" upon cooling.

A2: Finding the right recrystallization solvent is a critical step and often requires a systematic approach. "Oiling out" occurs when the compound is too soluble in the hot solvent, and upon cooling, it separates as a liquid phase instead of forming crystals.

Recommended Solvent Screening Strategy:

A good recrystallization solvent should dissolve the compound when hot but not when cold. Given the aromatic and carboxylic acid functionalities of this compound, a range of solvents with varying polarities should be tested.

Solvent/System Rationale Expected Solubility Profile
Water The carboxylic acid group may impart some water solubility, especially at high temperatures.Low solubility in cold water, potentially higher in hot water.
Ethanol/Water A polar protic co-solvent system that can be fine-tuned.Good for compounds with moderate polarity.
Acetone/Acetonitrile A polar aprotic mixture that has proven effective for similar heterocyclic compounds.May provide a good solubility gradient with temperature.
Ethyl Acetate/Hexane A common system for compounds of intermediate polarity.Dissolve in hot ethyl acetate and add hexane as an anti-solvent.
Toluene An aromatic solvent that can be effective for aromatic compounds.May require a co-solvent to modulate solubility.

Step-by-Step Protocol for Solvent Screening:

  • Place a small amount of the crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is likely too good for recrystallization.

  • If the solid is insoluble at room temperature, heat the mixture gently. If it dissolves, this is a promising candidate.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • If a single solvent is not ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat to clarify and then cool slowly.

Q3: My HPLC analysis shows a broad peak for my product, or the peak is tailing significantly. How can I improve the peak shape?

A3: Poor peak shape in HPLC for a carboxylic acid is often due to interactions with the stationary phase or issues with the mobile phase.

  • Peak Tailing: This is a common issue for acidic compounds on silica-based columns. The acidic silanol groups on the stationary phase can interact with the carboxylic acid, leading to tailing.

  • Broad Peaks: This can be caused by a variety of factors, including poor solubility in the mobile phase, slow injection kinetics, or column degradation.

Troubleshooting HPLC Peak Shape:

Caption: A logical workflow for troubleshooting poor HPLC peak shape.

Detailed HPLC Method Development Protocol:

A reverse-phase HPLC method is generally suitable for this compound.

Parameter Recommendation Justification
Column C18 or C8, 3-5 µm particle sizeGood retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterThe acid suppresses the ionization of the carboxylic acid, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase HPLC.
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 10-90% B over 20 minutes).To elute the compound and any impurities with varying polarities.
Detection UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).The aromatic system should provide a good UV chromophore.
Flow Rate 1.0 mL/min for a standard 4.6 mm ID columnA typical analytical flow rate.
Column Temp. 30-40 °CTo improve peak efficiency and reduce viscosity.

II. Frequently Asked Questions (FAQs)

Q4: What is the expected purity of commercially available this compound?

A4: Commercially available this compound is typically sold with a purity of 97% or higher. However, it is always recommended to verify the purity of a new batch by an independent analytical method, such as HPLC or NMR, before use in sensitive applications.

Q5: Is this compound thermally stable?

A5: The benzisoxazole ring system is generally considered to be thermally stable due to its aromatic character.[1] However, like many carboxylic acids, decarboxylation can occur at elevated temperatures. It is advisable to avoid prolonged heating at high temperatures during purification, especially during solvent removal. Drying under vacuum at a moderate temperature (e.g., 40-50 °C) is recommended.

Q6: Can I use normal-phase chromatography for purification?

A6: While possible, normal-phase chromatography is generally not recommended for carboxylic acids. The highly polar carboxylic acid group tends to interact very strongly with the polar stationary phase (e.g., silica gel), leading to significant peak tailing and poor separation. If reverse-phase chromatography is not providing adequate separation, derivatization of the carboxylic acid to a less polar ester may be an option, followed by normal-phase purification and subsequent deprotection.

Q7: What are the key safety precautions when handling this compound?

A7: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The material should be handled in a well-ventilated fume hood. Based on the safety data for the analogous methyl ester, the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Always consult the material safety data sheet (MSDS) for the most up-to-date safety information.

III. References

  • Wikipedia. Benzisoxazole. --INVALID-LINK--

  • Sigma-Aldrich. Methyl 6-bromobenzo[d]isoxazole-3-carboxylate. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for Benzo[d]isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzo[d]isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged scaffold. Benzo[d]isoxazoles are a cornerstone in medicinal chemistry, forming the core of drugs ranging from antipsychotics like risperidone to anticonvulsants like zonisamide.[1][2][3] However, their synthesis can present unique challenges, from low yields to complex purification.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to optimize your reactions effectively.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses common preliminary questions, establishing a strong foundation for troubleshooting.

Q1: What are the primary synthetic routes for constructing the benzo[d]isoxazole core?

There are several reliable methods, but the choice depends heavily on the availability of starting materials and the desired substitution pattern. The most prevalent strategies involve the cyclization of an ortho-substituted benzene ring.

  • From o-Hydroxyaryl Ketones/Aldehydes: This is arguably the most common and direct route. The reaction involves the condensation of an o-hydroxyaryl ketone or aldehyde with a hydroxylamine derivative (e.g., hydroxylamine hydrochloride or hydroxylamine-O-sulfonic acid).[1] The key step is the intramolecular cyclization of the initially formed oxime.

  • Via Intramolecular Cycloaddition: Methods involving the generation of a nitrile oxide intermediate followed by an intramolecular cycloaddition are also powerful.[4][5]

  • From Anilides: Certain substituted anilides can undergo N-deprotonation followed by an intramolecular O-SNAr cyclization to yield the benzo[d]oxazole core, a related but distinct heterocycle often encountered in similar contexts.[6] While not a direct synthesis of benzo[d]isoxazole, the principles of intramolecular cyclization are relevant.

  • From Chalcones: The cyclization of chalcone precursors with hydroxylamine hydrochloride is another effective method for generating isoxazole rings, which can be extended to fused systems.[7]

Q2: How critical is the purity of my starting materials and reagents?

It is paramount. Impurities in your starting materials, such as the o-hydroxyaryl ketone or the hydroxylamine source, are a primary cause of low yields and side product formation.[8]

  • Causality: Impurities can interfere with the reaction in several ways: by reacting with your reagents to form unwanted byproducts, by poisoning the catalyst, or by inhibiting the desired reaction pathway. For instance, residual acid or base in a starting material can drastically alter the pH of the reaction, which is often critical for controlling regioselectivity.[9]

  • Best Practice: Always verify the purity of your starting materials by NMR, LC-MS, or melting point before commencing the synthesis. If in doubt, purify them via recrystallization or column chromatography. Ensure solvents are anhydrous if the reaction is sensitive to moisture.

Q3: What are the most critical reaction parameters to monitor and optimize?

Several parameters must be carefully controlled to ensure a successful synthesis. The interplay between these factors determines the reaction's efficiency, selectivity, and yield.

ParameterImpact on ReactionCommon Optimization Strategies
Temperature Affects reaction rate and can influence the formation of thermodynamic vs. kinetic products. Too high can lead to degradation or side reactions.[8]Start at a literature-reported temperature. If the reaction is slow, incrementally increase the temperature while monitoring by TLC/LC-MS. For exothermic reactions, cooling may be necessary.
Solvent Influences solubility of reagents, reaction rate, and sometimes selectivity. Polar aprotic solvents like DMF or DMAc are common.[10]Screen a range of solvents (e.g., DMAc, DMF, DMSO, EtOH). "Green" solvents like water can be effective in certain multicomponent reactions.[11][12]
Catalyst/Base The choice and amount of catalyst or base are often crucial for promoting the cyclization step. Lewis acids (e.g., AlCl₃) or bases (e.g., KOH, Et₃N) are frequently used.[10]If the reaction is sluggish, check catalyst activity and consider increasing the loading.[8] Screen different Lewis acids or bases to find the optimal promoter for your specific substrate.
Reaction Time Insufficient time leads to incomplete conversion, while excessive time can promote byproduct formation or product degradation.[8]Monitor the reaction progress closely using TLC or LC-MS at regular intervals to determine the point of maximum product formation.
Stoichiometry Incorrect molar ratios of reactants can result in unreacted starting materials and the formation of byproducts.[8]Ensure precise measurement of all reactants. It may be beneficial to use a slight excess of one reagent (e.g., hydroxylamine) to drive the reaction to completion.
Atmosphere Some reactants or intermediates may be sensitive to oxygen or moisture, leading to oxidation byproducts.[8]If sensitivity is suspected, perform the reaction under an inert atmosphere of nitrogen or argon.

Part 2: Troubleshooting Guide: Isolating and Solving Specific Problems

This section is formatted as a direct response to issues you might encounter in the lab.

Scenario 1: Low or No Product Yield

Symptom: Your TLC or LC-MS analysis shows a significant amount of unreacted starting material, even after the expected reaction time.

Q: My reaction is incomplete. What are my immediate troubleshooting steps?

An incomplete reaction is a common issue that can often be resolved systematically.

Workflow for Troubleshooting Incomplete Reactions

start Incomplete Reaction Identified (via TLC/LC-MS) step1 Extend Reaction Time (e.g., +2-4 hours) start->step1 First Step step2 Increase Temperature (e.g., +10-20 °C) step1->step2 If no improvement step3 Check Catalyst / Reagent Activity step2->step3 If still incomplete step4 Re-evaluate Stoichiometry (Is a key reagent limiting?) step3->step4 If catalyst is active outcome Reaction Complete step4->outcome

Caption: A systematic workflow for addressing incomplete reactions.

  • Extend the Reaction Time: The simplest first step is to allow the reaction to proceed for longer. Continue to monitor progress every few hours.[8]

  • Increase the Temperature: If extending the time has no effect, a modest increase in temperature can significantly accelerate the reaction rate. Be cautious and increase in small increments (10-20 °C) to avoid potential degradation.

  • Verify Catalyst/Reagent Activity: If you are using a catalyst, ensure it is active.[8] Some Lewis acids are hygroscopic and lose activity upon exposure to air and moisture.[8] Consider using a fresh bottle or a newly opened ampoule. The same applies to bases and other critical reagents.

  • Re-evaluate Stoichiometry: Double-check your initial calculations to ensure the molar ratios are correct.[8] Sometimes, using a slight excess (1.1-1.2 equivalents) of a stable and inexpensive reagent like hydroxylamine hydrochloride can push the equilibrium towards the product.

Scenario 2: Formation of Multiple Byproducts

Symptom: Your reaction mixture shows several spots on TLC or multiple peaks in the LC-MS, indicating a lack of selectivity.

Q: I'm getting a complex mixture of products. What are the likely side reactions and how can I suppress them?

Side product formation is often a result of sub-optimal conditions or the inherent reactivity of your substrates. Common culprits include:

  • Incomplete Cyclization: The intermediate oxime or Schiff base may be stable and fail to cyclize completely. This can sometimes be addressed by changing the solvent or catalyst to better promote the final ring-closing step.[8]

  • Polymerization: Starting materials or reactive intermediates can sometimes polymerize, especially at elevated temperatures.[8] Running the reaction at a lower temperature or under more dilute conditions can mitigate this.

  • Alternative Cyclization Pathways (Regioselectivity): Depending on the substrate and conditions (especially pH), cyclization can occur in different ways, leading to regioisomers. For example, reaction conditions can determine whether isoxazoles or oxazoles are formed.[9] Carefully controlling the pH and temperature is key to directing the reaction toward the desired isomer.[9]

Visualizing Desired vs. Side Reactions

sub o-Hydroxyaryl Ketone + Hydroxylamine oxime Oxime Intermediate sub->oxime product Desired Benzo[d]isoxazole oxime->product Intramolecular Cyclization (Good!) side_product Side Product (e.g., Dimer, Polymer) oxime->side_product Intermolecular Reaction (Bad!)

Caption: Desired intramolecular cyclization vs. an undesired intermolecular side reaction.

To minimize byproducts:

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use a Protective Atmosphere: If you suspect oxidation, run the reaction under an inert atmosphere like N₂ or Ar.[8]

  • Choose the Right Catalyst: The choice of catalyst can significantly impact selectivity. A screen of different Lewis acids or bases may be necessary to find one that favors the desired pathway.[8][10]

Scenario 3: Difficulty in Product Purification

Symptom: You experience significant product loss during workup or column chromatography, or the final product is still impure.

Q: What are some effective purification strategies for benzo[d]isoxazoles?

Purification can be a major source of yield loss.[8]

  • Column Chromatography: This is the most common method.

    • Solvent System: The choice of eluent is critical. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase polarity. A typical starting point is 5-10% ethyl acetate in hexanes.

    • Silica Gel: Use an appropriate amount of silica gel (typically 50-100 times the weight of your crude product). Deactivating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can be helpful if your product is basic or prone to streaking.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[6] The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Acid-Base Extraction: If your product has a basic or acidic handle, an aqueous acid-base workup can be a highly effective first-pass purification step to remove neutral impurities.

  • Design for Purity: Some synthetic routes are designed to yield products that can be purified without chromatography, for instance, by simple precipitation and filtration.[13] This is highly advantageous for scaling up reactions.[13]

Part 3: Reference Protocol

This section provides a representative, detailed protocol for a common synthesis method.

Protocol: Synthesis of Benzo[d]isoxazole from Salicylaldehyde

This method is adapted from the general principle of reacting an o-hydroxy aldehyde with a hydroxylamine source.[1]

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (1.0 eq) in ethanol (approx. 0.5 M concentration).

    • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

  • Reaction Setup:

    • Place the flask containing the salicylaldehyde solution in an ice bath and begin stirring.

    • Slowly add the aqueous hydroxylamine hydrochloride/sodium acetate solution to the stirred ethanolic solution over 10-15 minutes. A precipitate (the oxime intermediate) may form.

  • Cyclization:

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle and condenser.

    • Monitor the reaction by TLC (e.g., using 20% ethyl acetate in hexanes as eluent) until the starting salicylaldehyde spot has been consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Add an equal volume of cold water to the concentrated mixture. The product may precipitate out or may need to be extracted.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 15%).

    • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final benzo[d]isoxazole product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Technical Support Center: Synthesis of 6-Bromobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Bromobenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. We will address common challenges, side reactions, and optimization strategies to ensure a successful and reproducible synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Section 1: Overview of the Primary Synthetic Pathway

The synthesis of this compound typically proceeds through a multi-step sequence starting from a commercially available precursor such as 5-bromo-2-hydroxybenzonitrile or a related benzaldehyde. A common and reliable route involves the formation of an oxime, followed by an intramolecular cyclization to construct the benzisoxazole core, and finally, hydrolysis of a nitrile group to the target carboxylic acid.

Below is a generalized workflow illustrating this synthetic strategy.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Nitrile Hydrolysis A 5-Bromo-2-hydroxybenzaldehyde B 5-Bromo-2-hydroxybenzaldehyde Oxime A->B NH₂OH·HCl, NaOAc C 6-Bromobenzo[d]isoxazole- 3-carbonitrile B->C Ac₂O, Heat D 6-Bromobenzo[d]isoxazole- 3-carboxylic acid (Target Molecule) C->D H₂SO₄ / H₂O, Heat

Caption: Generalized synthetic workflow for this compound.

Section 2: Troubleshooting Guide: Common Side Reactions & Impurities

This section addresses the most frequently encountered issues during the synthesis in a question-and-answer format.

Question 1: My final product is contaminated with the corresponding amide. How can I drive the nitrile hydrolysis to completion?

Answer: The presence of 6-Bromobenzo[d]isoxazole-3-carboxamide as a byproduct is a classic case of incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1][2] Stalling at this stage is common if the reaction conditions are not sufficiently forcing.

Causality & Mechanism: Nitrile hydrolysis requires hydration of the carbon-nitrogen triple bond. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for a nucleophilic attack by water. The resulting intermediate tautomerizes to the amide. Hydrolysis of the amide to the carboxylic acid is often the rate-limiting step and requires elevated temperatures and a sufficient concentration of hydronium ions.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: This is the most straightforward approach. Monitor the reaction by TLC or HPLC to track the disappearance of the amide intermediate. Be cautious of excessive heat, which could promote decarboxylation (see Question 2).

  • Increase Acid Concentration: Employing a higher concentration of a strong acid like sulfuric or hydrochloric acid can accelerate both steps of the hydrolysis.[2] A common range is 50-75% aqueous H₂SO₄.

  • Ensure Homogeneity: If the starting nitrile or intermediate amide has poor solubility in the reaction medium, the reaction will be slow. Consider co-solvents like acetic acid or dioxane, but ensure they are stable under the strong acid conditions.

Recommended Action: Reflux the reaction mixture for an extended period (e.g., 6-12 hours) in 70% H₂SO₄ and monitor hourly after the first 4 hours. If the reaction stalls, a carefully controlled increase in temperature may be necessary.

Question 2: I'm observing a significant isomeric byproduct during the cyclization step. What is it and how can I prevent it?

Answer: The most probable isomeric byproduct formed during the cyclization of an o-hydroxyaryl oxime is the corresponding benzo[d]oxazole . This arises from a competitive Beckmann rearrangement, a well-documented side reaction in benzisoxazole synthesis.[3]

Causality & Mechanism: The desired reaction is an intramolecular SNAr-type cyclization where the oxime oxygen attacks the aromatic ring. However, under certain conditions, particularly with protic acids or activating agents that render the hydroxyl a good leaving group, the oxime can undergo a Beckmann rearrangement. This involves the migration of the aryl group to the electron-deficient nitrogen, leading to the formation of a benzo[d]oxazole scaffold after tautomerization and cyclization.

G cluster_0 Desired Pathway cluster_1 Side Reaction A 5-Bromo-2-hydroxy benzaldehyde Oxime (Intermediate) B 6-Bromobenzo[d]isoxazole (via Intramolecular Cyclization) A->B Anhydrous Conditions (e.g., Ac₂O, PPh₃/DDQ) C 5-Bromo-benzo[d]oxazole (via Beckmann Rearrangement) A->C Protic Acids or Moisture

Caption: Competing pathways during the cyclization of the oxime intermediate.

Troubleshooting Steps:

  • Employ Anhydrous Conditions: The Beckmann rearrangement is often facilitated by water or protic acids.[3] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Choose the Right Reagent: Instead of strong acids, use reagents that favor direct cyclization. Acetic anhydride (Ac₂O) is commonly used as it acts as both a dehydrating agent and a solvent. Other milder activating agents like 1,1'-carbonyldiimidazole (CDI) or a combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be effective.[3]

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of the rearrangement.

Question 3: My final product appears to be decarboxylating during workup or upon standing. How can I improve its stability?

Answer: Decarboxylation, the loss of CO₂, is a potential side reaction for the final product, this compound, to form 6-Bromobenzo[d]isoxazole. This is particularly prevalent at high temperatures, especially under non-neutral pH conditions.

Causality & Mechanism: Aromatic carboxylic acids can lose CO₂ upon heating. The stability is often influenced by the substituents on the ring. The isoxazole ring itself can influence the electronic properties of the carboxylate, and heating the isolated product, especially if residual acid or base is present from the workup, can promote this undesired reaction.

Troubleshooting Steps:

  • Avoid Excessive Heat During Workup: When removing solvents, use a rotary evaporator at moderate temperatures (e.g., < 50°C). Avoid oven-drying the final product at high temperatures. Drying under high vacuum at room temperature is preferable.

  • Ensure Complete Neutralization: During the workup, after acid hydrolysis, the product is typically precipitated by adding the acidic solution to ice water. Ensure the resulting solid is washed thoroughly with cold water to remove any residual strong acid before drying.

  • Purification Strategy: If decarboxylation is a persistent issue, consider converting the carboxylic acid to a more stable salt (e.g., sodium salt) for storage if the application allows. For purification, recrystallization from a suitable solvent system at the lowest effective temperature is recommended over high-temperature methods like distillation or sublimation.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the optimal conditions for the final nitrile hydrolysis step? A: While conditions must often be optimized for each specific setup, a robust starting point is heating the nitrile in a 10:1 to 5:1 mixture of concentrated sulfuric acid and water at 100-120°C for 4-8 hours. The reaction should be monitored by TLC or HPLC to confirm the consumption of the starting material and the intermediate amide.

Q: How can I effectively monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is an excellent tool. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate). The carboxylic acid product is significantly more polar than the nitrile precursor and the amide intermediate, allowing for clear separation. Staining with potassium permanganate or visualization under UV light is effective. For more quantitative analysis, HPLC is recommended.

Q: What are the recommended purification techniques for the final product? A: The primary purification method for this compound is recrystallization. Suitable solvents include ethanol/water mixtures, acetic acid/water, or toluene. The crude product obtained after precipitation and washing can be dissolved in a minimal amount of a hot solvent and allowed to cool slowly to form pure crystals.

Section 4: Recommended Experimental Protocol

This protocol is a representative synthesis designed to minimize the side reactions discussed above.

Step 1: Synthesis of 5-Bromo-2-hydroxybenzaldehyde Oxime

  • To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in a 3:2 mixture of ethanol and water, add sodium acetate (1.5 eq) and hydroxylamine hydrochloride (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Heat the mixture to reflux (approx. 80-90°C) for 3 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the oxime, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Bromobenzo[d]isoxazole-3-carbonitrile

  • In an oven-dried flask under a nitrogen atmosphere, add the 5-Bromo-2-hydroxybenzaldehyde oxime (1.0 eq) to acetic anhydride (5-10 volumes).

  • Heat the mixture to reflux (approx. 130-140°C) for 2-4 hours. The use of anhydrous acetic anhydride is critical to prevent the Beckmann rearrangement.[3]

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.

  • Stir for 1 hour until the excess acetic anhydride is quenched.

  • Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The crude nitrile can be purified by recrystallization from ethanol if necessary.

Step 3: Hydrolysis to this compound

  • Carefully add 6-Bromobenzo[d]isoxazole-3-carbonitrile (1.0 eq) to a pre-mixed and cooled solution of 70% aqueous sulfuric acid (v/v).

  • Heat the mixture to 110°C with stirring for 6 hours. The reaction is typically slow to start but proceeds steadily.[1][4]

  • Monitor the reaction by TLC or HPLC for the disappearance of the intermediate amide.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The product will precipitate as a solid. Stir for 30 minutes.

  • Filter the solid and wash extensively with cold water to remove residual acid.

  • Purify the crude product by recrystallizing from an ethanol/water mixture. Dry the final product under vacuum at < 50°C.

Section 5: Data Summary Table

Issue / Side Reaction Potential Cause(s) Key Preventative Measures & Solutions Relevant Section
Incomplete Nitrile Hydrolysis Insufficient reaction time, temperature, or acid concentration. Poor substrate solubility.Increase reaction time/temperature; use higher concentration of H₂SO₄; consider a co-solvent.Question 1
Beckmann Rearrangement Presence of protic acids or moisture during cyclization.Use anhydrous reagents and solvents; employ dehydrating cyclization agents like Ac₂O instead of strong acids.Question 2
Decarboxylation of Product Excessive heat during workup, purification, or storage. Residual acid/base.Use low-temperature drying methods; ensure thorough washing of the final product to remove catalytic residues.Question 3
Impure Starting Materials Isomeric impurities from bromination or other initial steps.Purify starting materials (e.g., 5-bromo-2-hydroxybenzonitrile) by recrystallization or chromatography before use.N/A

References

"stability issues of 6-Bromobenzo[d]isoxazole-3-carboxylic acid in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromobenzo[d]isoxazole-3-carboxylic acid (CAS 1123169-17-4).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound.

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, the type of solvent used, light exposure, and temperature. The benzisoxazole ring, in particular, can be susceptible to hydrolysis, especially under strong basic or acidic conditions.

Q2: I've noticed a yellowing of my stock solution over time. What could be the cause?

A2: A color change often indicates degradation. This could be due to several factors:

  • Photodegradation: Bromo-aromatic compounds can be light-sensitive.[4] Exposure to UV or even ambient light over extended periods can lead to decomposition.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen in the solvent can contribute to degradation.

  • pH-related degradation: If the solution is not buffered or is at an unfavorable pH, the compound may be degrading.

Q3: What is the recommended solvent for preparing stock solutions?

A3: For short-term storage, high-purity, anhydrous aprotic solvents such as DMSO or DMF are generally recommended. For longer-term storage, it is advisable to store the compound as a dry powder at -20°C.[5]

Q4: My compound seems to have lost its biological activity. Could this be related to stability?

A4: Yes, a loss of activity is a strong indicator of compound degradation. The structural integrity of the benzisoxazole and carboxylic acid moieties is often crucial for biological function.[6][7][8] Degradation would alter the molecule's shape and electronic properties, likely leading to a decrease or loss of its intended activity.

Q5: How does pH affect the stability of the carboxylic acid group?

A5: Carboxylic acids are generally more stable in acidic to neutral solutions where they exist in their protonated form.[9] In basic solutions, they form carboxylate anions, which are resonance-stabilized.[10][11] However, the overall stability of the molecule will also depend on the stability of the benzisoxazole ring at a given pH.

Troubleshooting Guide: Investigating Solution Instability

This section provides a structured approach to identifying and resolving stability issues with this compound in your experiments.

Initial Observation: Unexpected Experimental Results

If you observe inconsistent data, loss of compound efficacy, or changes in the physical appearance of your solution (e.g., color change, precipitation), it is crucial to investigate the stability of your compound.

Step-by-Step Troubleshooting Workflow

The following workflow will guide you through the process of diagnosing and mitigating stability problems.

Stability_Troubleshooting A Start: Suspected Instability B Check Storage Conditions (Temp, Light, Atmosphere) A->B C Analyze Solution by HPLC (Purity Check) B->C D Is Purity < 95% or Degradation Peaks Present? C->D E Prepare Fresh Stock Solution D->E Yes L Optimize Solution Conditions (Solvent, pH, Temp, Light Protection) D->L No F Re-analyze by HPLC E->F G Is Purity Acceptable Now? F->G H Investigate Solvent Effects G->H No G->L Yes I Investigate pH Effects H->I N Consult Technical Support H->N J Investigate Temperature Effects I->J I->N K Investigate Photostability J->K J->N K->L K->N M Problem Resolved L->M

Caption: Troubleshooting workflow for stability issues.

Detailed Troubleshooting Protocols
Protocol 1: Assessing Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique to assess the purity of your compound and detect any degradation products.[12][13]

Objective: To determine the purity of a solution of this compound and identify potential degradation products.

Materials:

  • Your solution of this compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • HPLC system with a UV detector and a C18 column

Method:

  • Sample Preparation: Dilute a small aliquot of your stock solution to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Analysis: Inject the sample and analyze the chromatogram. A pure sample should show a single major peak. The presence of multiple peaks suggests degradation or impurities.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify the conditions under which the compound is unstable.[13]

Objective: To systematically test the stability of this compound under various stress conditions.

Method:

  • Prepare several aliquots of your compound in a suitable solvent.

  • Expose each aliquot to one of the following stress conditions for a defined period (e.g., 24-48 hours):

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Incubate at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose to UV light (e.g., 254 nm) or intense visible light.

  • After the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC as described in Protocol 1.

  • Compare the chromatograms of the stressed samples to a control sample (stored under normal conditions) to identify degradation products.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is key to preventing them.

Hydrolysis of the Benzisoxazole Ring

The benzisoxazole ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[14] This can lead to ring-opening and the formation of other aromatic species.

Hydrolysis_Pathway A 6-Bromobenzo[d]isoxazole- 3-carboxylic acid B Ring-Opened Intermediate A->B H₂O / H⁺ or OH⁻ C Degradation Products B->C

Caption: Potential hydrolysis pathway.

Decarboxylation

While generally stable, the carboxylic acid group could potentially undergo decarboxylation under harsh thermal conditions, although this is less common for aromatic carboxylic acids.

Photodegradation

The bromine substituent can make the aromatic ring more susceptible to photochemical reactions.[4][15][16] This can involve the cleavage of the C-Br bond and the formation of radical species, leading to a variety of degradation products.

Recommendations for Stable Solution Preparation and Storage

To minimize degradation, follow these best practices:

ParameterRecommendationRationale
Solvent Use anhydrous, aprotic solvents like DMSO or DMF for stock solutions.Minimizes the risk of hydrolysis.
pH For aqueous solutions, use a buffered system in the slightly acidic to neutral pH range (pH 4-7).The carboxylic acid is more stable in its protonated form, and this pH range can help prevent base-catalyzed hydrolysis of the benzisoxazole ring.[9]
Temperature Store stock solutions at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.Low temperatures slow down the rate of chemical degradation.
Light Protect solutions from light by using amber vials or wrapping containers in aluminum foil.Prevents photodegradation.[4]
Atmosphere For long-term storage, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.Reduces the risk of oxidation.

References

Technical Support Center: Purification of 6-Bromobenzo[d]isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromobenzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this important heterocyclic compound. Here, we address common challenges and provide validated protocols to ensure the highest purity of your material, which is critical for reliable downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: The impurity profile of your compound is heavily dependent on its synthetic route. A common pathway to benzo[d]isoxazole-3-carboxylic acids involves the cyclization of an oxime derived from a substituted o-hydroxyaryl ketone.

A plausible synthesis for this compound could start from 2-hydroxy-5-bromoacetophenone. This precursor would first be converted to its oxime, followed by cyclization and subsequent oxidation of the methyl group to a carboxylic acid, or a related multi-step synthesis.

Based on this, potential impurities include:

  • Unreacted Starting Materials: Such as 2-hydroxy-5-bromoacetophenone.

  • Intermediate Products: The oxime of 2-hydroxy-5-bromoacetophenone.

  • By-products of Cyclization: Formation of regioisomers or products from side reactions.

  • Reagents: Residual acids, bases, or coupling agents used in the synthesis.

  • Degradation Products: The isoxazole ring can be sensitive to certain conditions, leading to ring-opened by-products.

A general workflow for identifying and mitigating these impurities is outlined below:

cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Final Product Identify Synthetic Route Identify Synthetic Route Predict Potential Impurities Predict Potential Impurities Identify Synthetic Route->Predict Potential Impurities Characterize Crude Product (TLC, HPLC, NMR) Characterize Crude Product (TLC, HPLC, NMR) Predict Potential Impurities->Characterize Crude Product (TLC, HPLC, NMR) Select Purification Method Select Purification Method Characterize Crude Product (TLC, HPLC, NMR)->Select Purification Method Optimize Conditions Optimize Conditions Select Purification Method->Optimize Conditions Assess Purity of Fractions Assess Purity of Fractions Optimize Conditions->Assess Purity of Fractions Pool Pure Fractions & Characterize Pool Pure Fractions & Characterize Assess Purity of Fractions->Pool Pure Fractions & Characterize

Caption: Logical workflow for impurity identification and purification.

Troubleshooting Purification Protocols

This section provides detailed troubleshooting for common purification techniques applicable to this compound.

Issue 1: Recrystallization Fails to Yield Pure Crystals or Results in Poor Recovery

Recrystallization is a powerful technique for purifying solid compounds. However, success is highly dependent on the choice of solvent and proper technique.

Q2: I'm having trouble finding a suitable solvent for recrystallization. What should I try?

A2: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic carboxylic acids like this one, a range of solvent systems can be effective.

Recommended Solvents to Screen:

  • Aqueous Systems: Boiling water[1][2][3][4], or a mixture of ethanol and water[1][5].

  • Organic Solvents:

    • Glacial acetic acid or aqueous acetic acid[1].

    • Toluene

    • Ethyl acetate/Hexane mixture[6].

    • Methanol/Dichloromethane mixture[6].

Solvent SystemRationale
Ethanol/WaterGood for moderately polar compounds. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes cloudy. The solution is then reheated to clarify and cooled slowly.
Acetic Acid/WaterThe acidic nature of the solvent can suppress deprotonation of the carboxylic acid, potentially aiding crystallization.
TolueneAromatic solvent that can provide good solubility at high temperatures for aromatic compounds.

Troubleshooting Poor Crystal Formation:

  • Oiling Out: If the compound separates as an oil, it indicates that the boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. To remedy this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

  • No Crystals Form: The solution may not be saturated. Try evaporating some of the solvent to increase the concentration. If that fails, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Low Recovery: This can be due to using too much solvent or premature crystallization during a hot filtration step. Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.

Issue 2: The Compound is Difficult to Purify by Flash Column Chromatography

Due to its polarity, this compound can be challenging to purify by standard flash chromatography.

Q3: My compound either streaks badly or doesn't move from the baseline on a silica gel column. What can I do?

A3: This is a common issue with polar, acidic compounds on silica gel. The acidic nature of silica can lead to strong interactions, causing streaking.

Step-by-Step Protocol for Optimizing Flash Chromatography:

  • Solvent System Selection:

    • Use a more polar solvent system. A common choice for polar compounds is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM)[7][8].

    • To counteract the acidity of the silica gel, which can cause tailing with carboxylic acids, add a small amount of acetic acid or formic acid to the mobile phase (e.g., 0.5-1%). This will keep the carboxylic acid protonated and reduce its interaction with the stationary phase.

  • Deactivating the Stationary Phase:

    • If streaking persists, consider deactivating the silica gel. This can be done by pre-treating the silica with a solvent mixture containing a small amount of a base like triethylamine (1-2%)[9]. However, be cautious as a basic modifier may deprotonate your carboxylic acid, affecting its elution. An acidic modifier is generally preferred for acidic compounds.

  • Dry Loading:

    • To improve band sharpness, dry-load the sample onto the column. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column[10].

cluster_0 Problem Identification cluster_1 Solution Pathway cluster_2 Outcome Compound Streaks or is Retained Compound Streaks or is Retained Acidic Nature of Compound and Silica Acidic Nature of Compound and Silica Compound Streaks or is Retained->Acidic Nature of Compound and Silica Modify Mobile Phase Modify Mobile Phase Acidic Nature of Compound and Silica->Modify Mobile Phase Consider Alternative Stationary Phase Consider Alternative Stationary Phase Acidic Nature of Compound and Silica->Consider Alternative Stationary Phase Improve Loading Technique Improve Loading Technique Acidic Nature of Compound and Silica->Improve Loading Technique Add Acidic Modifier (e.g., Acetic Acid) Add Acidic Modifier (e.g., Acetic Acid) Modify Mobile Phase->Add Acidic Modifier (e.g., Acetic Acid) Analyze Fractions Analyze Fractions Add Acidic Modifier (e.g., Acetic Acid)->Analyze Fractions Reversed-Phase or Alumina Reversed-Phase or Alumina Consider Alternative Stationary Phase->Reversed-Phase or Alumina Reversed-Phase or Alumina->Analyze Fractions Dry Loading Dry Loading Improve Loading Technique->Dry Loading Dry Loading->Analyze Fractions

Caption: Troubleshooting logic for flash chromatography of polar acidic compounds.

Issue 3: Difficulty in Removing Baseline Impurities with Neutral or Acidic Character

Q4: I have a persistent impurity that co-elutes with my product. How can I remove it?

A4: If chromatographic methods are insufficient, an acid-base extraction can be a highly effective technique for separating carboxylic acids from neutral or less acidic impurities.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude material in an organic solvent in which both the product and impurities are soluble (e.g., ethyl acetate or dichloromethane).

  • Base Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be washed again with the basic solution to ensure complete extraction of the acid.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2). The protonated carboxylic acid will precipitate out of the aqueous solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Purity Assessment

Q5: How can I reliably determine the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.

General HPLC Method for this compound:

Due to the polar and acidic nature of the analyte, a reversed-phase method with an acidic mobile phase modifier is recommended to ensure good peak shape and retention.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Gradient Start with a higher percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (or a wavelength determined by a UV scan of the compound)
Injection Volume 10 µL

This method should provide good separation of the main compound from less polar and more polar impurities[11][12][13].

References

Technical Support Center: Scale-Up Synthesis of 6-Bromobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 6-Bromobenzo[d]isoxazole-3-carboxylic acid (CAS 1123169-17-4). This molecule is a crucial building block in medicinal chemistry and drug development, often utilized in the synthesis of complex pharmaceutical intermediates.[1][2][3][4][5] Scaling its synthesis from the bench to production presents unique challenges that require a deep understanding of the reaction mechanisms, process safety, and purification strategies.

This guide is structured to provide immediate answers through our FAQ section and in-depth solutions in our troubleshooting guides. We will explore a common and robust synthetic pathway, highlighting critical process parameters and explaining the rationale behind our recommendations to ensure a successful, safe, and scalable campaign.

Synthetic Pathway Overview

The most common and scalable route to this compound begins with a substituted salicylic acid derivative. The strategy involves the key steps of bromination, oxime formation, cyclization to form the benzisoxazole core, and final hydrolysis to yield the target carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Oximation cluster_1 Step 2: Dehydrative Cyclization cluster_2 Step 3: Hydrolysis A 5-Bromo-2-hydroxy- benzaldehyde B 5-Bromo-2-hydroxy- benzaldehyde Oxime A->B Hydroxylamine HCl, Base (e.g., NaOAc) C 6-Bromobenzo[d]isoxazole- 3-carbonitrile B->C Acetic Anhydride, Heat D 6-Bromobenzo[d]isoxazole- 3-carboxylic acid C->D Strong Acid (e.g., H₂SO₄) or Base (e.g., NaOH), Heat

Caption: A common synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: My bromination of the starting salicylic acid derivative is giving poor regioselectivity. How can I improve this?

A: Poor regioselectivity during electrophilic aromatic substitution is often due to reaction conditions being too harsh. Bromine is highly reactive. To favor bromination at the desired position (para to the hydroxyl group), consider using a milder brominating agent like N-Bromosuccinimide (NBS) with a catalytic amount of acid. Additionally, controlling the reaction temperature at a lower point (e.g., 0-5 °C) can significantly enhance selectivity by reducing the rate of competing side reactions.

Q2: The cyclization of the oxime to the benzisoxazole is stalling or giving low yields. What's the problem?

A: Incomplete cyclization is typically due to insufficient dehydration or a side reaction. The most common side reaction is the Beckmann rearrangement.[6] Ensure your dehydrating agent (e.g., acetic anhydride, triflic anhydride) is fresh and added in the correct stoichiometric amount.[6][7] Water is the enemy here; ensure all reagents and solvents are anhydrous. If using thermal conditions, confirm your reaction temperature is optimal. Too low, and the reaction won't proceed; too high, and you risk decomposition or side products.

Q3: The final hydrolysis step is incomplete or leads to product degradation. What should I do?

A: Hydrolysis of the nitrile or ester precursor to the carboxylic acid requires forcing conditions, but the benzisoxazole ring can be sensitive to prolonged exposure to strong acids or bases at high temperatures.[8] If you are seeing incomplete conversion, you can try extending the reaction time at a slightly lower temperature. If degradation is the issue, consider using a mixed solvent system (e.g., water/dioxane) to improve solubility and allow for lower reaction temperatures. For base-catalyzed hydrolysis, ensure the reaction is protected from air (e.g., under a nitrogen atmosphere) to prevent oxidative side reactions.

Q4: What are the absolute critical safety precautions for handling bromine at scale?

A: Bromine is extremely hazardous: it is highly corrosive, toxic upon inhalation, and a strong oxidizer.[9][10][11] At scale, engineering controls are paramount.

  • Equipment: Use only compatible materials like borosilicate glass, PVDF, or PTFE-lined steel.[12] Aluminum is strictly forbidden.

  • Ventilation: All transfers and reactions must be conducted in a well-ventilated area, preferably a walk-in fume hood or a contained reactor system with a dedicated scrubber charged with a neutralizing agent like sodium thiosulfate or sodium bisulfite.[10][12]

  • Personal Protective Equipment (PPE): This is non-negotiable. A full-face respirator with an appropriate acid gas/halogen cartridge, heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton), a chemical-resistant apron, and boots are required.[9]

  • Emergency Preparedness: Have a neutralizing agent (e.g., 10% sodium thiosulfate solution) readily available to handle spills.[10] All personnel must be trained on emergency procedures.[13]

In-Depth Troubleshooting Guides

Problem Area 1: Oxime Formation & Purity
Issue Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Incomplete conversion to oxime 1. Incorrect pH: The reaction of hydroxylamine with a carbonyl is pH-dependent. The free amine is the nucleophile, but it needs to be protonated to be stable. A pH of 4-5 is often optimal. 2. Poor Reagent Quality: Hydroxylamine hydrochloride can degrade over time.1. Buffer the Reaction: Use a buffer like sodium acetate. The acetate acts as a base to free the hydroxylamine from its hydrochloride salt, maintaining the pH in the optimal range for nucleophilic attack on the carbonyl. 2. Verify Reagent Quality: Use a fresh bottle of hydroxylamine hydrochloride. Consider performing a small-scale test reaction to confirm its reactivity before committing a large batch.
Formation of E/Z isomers Oximes can exist as geometric isomers. While this may not always impact the subsequent cyclization, one isomer may react faster than the other.[6]In most cases, the mixture of isomers can be taken directly to the next step. The cyclization conditions often lead to the equilibration or reaction of both isomers. However, if you find inconsistent cyclization results, you may need to analyze the E/Z ratio of your oxime intermediate to ensure batch-to-batch consistency.
Difficulty isolating the oxime product The oxime may have high solubility in the reaction solvent or be an oil.Change Crystallization Solvent: If the product is soluble, perform a solvent swap to a less polar solvent to induce precipitation. Seeding: Use a small amount of previously isolated solid product to seed the crystallization. This provides a nucleation point for crystal growth. Aqueous Workup: Ensure the pH is adjusted correctly during workup to precipitate the product, which is often weakly acidic.

Problem Area 2: Dehydrative Cyclization & Byproduct Formation

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Q1 Is the starting oxime pure? Start->Q1 Q2 Are reagents/solvents anhydrous? Q1->Q2 Yes Sol1 Action: Re-purify oxime intermediate. Rationale: Impurities can inhibit the reaction or cause side products. Q1->Sol1 No Q3 Is Beckmann rearrangement observed? Q2->Q3 Yes Sol2 Action: Use freshly opened or distilled acetic anhydride/solvent. Rationale: Water quenches the dehydrating agent and prevents cyclization. Q2->Sol2 No Q4 Is the reaction temperature correct? Q3->Q4 No Sol3 Action: Lower reaction temperature. Consider alternative cyclization methods (e.g., PPh₃/DDQ). Rationale: Beckmann rearrangement is a known side reaction for oximes. [7] Q3->Sol3 Yes Sol4 Action: Verify thermocouple calibration. Profile reactor temperature. Rationale: Inconsistent heating on scale-up can lead to hot/cold spots. Q4->Sol4 No End Yield Improved Q4->End Yes Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting workflow for low yield in the cyclization step.

Problem Area 3: Final Hydrolysis & Purification
Issue Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Product is dark/discolored after hydrolysis 1. Thermal Decomposition: High temperatures in strong acid/base can cause degradation. 2. Oxidation: The aromatic ring may be susceptible to oxidation under harsh conditions.1. Lower Temperature/Longer Time: As a first step, reduce the reaction temperature by 10-20 °C and increase the reaction time. Monitor by HPLC to find the optimal balance. 2. Inert Atmosphere: For basic hydrolysis, blanketing the reactor with nitrogen or argon can prevent air oxidation of sensitive functional groups.
Product precipitates as a fine powder, difficult to filter Rapid pH Change: "Crashing out" the product by rapid, uncontrolled pH adjustment leads to the formation of very small particles.Controlled Precipitation: Add the acidifying agent slowly and with vigorous stirring to the cooled solution of the carboxylate salt. Maintaining a controlled temperature during precipitation allows for the growth of larger, more easily filterable crystals. This process is crucial for obtaining a product with good physical properties for downstream processing.
Final product contains inorganic salt impurities Incomplete washing of the filter cake after precipitation from an acid/base workup.Thorough Washing: Wash the isolated product cake thoroughly with deionized water until the filtrate is neutral (check with pH paper). A final wash with a small amount of a cold, non-polar solvent like heptane can help remove residual organic impurities and aid in drying.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a controlled laboratory or manufacturing environment. Appropriate safety precautions must be taken.

Protocol 1: Synthesis of 5-Bromo-2-hydroxybenzaldehyde Oxime
  • Reactor Setup: Charge a suitable reactor with 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and ethanol (5 L/kg). Begin agitation.

  • Reagent Addition: In a separate vessel, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water (2 L/kg).

  • Reaction: Add the hydroxylamine solution to the reactor over 30 minutes, maintaining the internal temperature below 30 °C.

  • Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction for completion by TLC or HPLC.

  • Isolation: Once complete, slowly add the reaction mixture to a larger vessel containing water (20 L/kg) with vigorous stirring. The product will precipitate.

  • Filtration & Washing: Filter the resulting solid. Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Drying: Dry the solid under vacuum at 50-60 °C to a constant weight.

Protocol 2: Synthesis of 6-Bromobenzo[d]isoxazole-3-carbonitrile
  • Reactor Setup: Charge the reactor with the 5-bromo-2-hydroxybenzaldehyde oxime (1.0 eq) from the previous step.

  • Reagent Addition: Add acetic anhydride (3.0 eq) to the reactor.

  • Reaction: Heat the mixture to 120-130 °C and hold for 2-4 hours. The reaction involves the formation of an O-acetyl oxime intermediate, which then undergoes thermal elimination of acetic acid to form the benzisoxazole ring.[6]

  • Monitoring: Monitor for the disappearance of the starting material by HPLC.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Carefully and slowly quench the excess acetic anhydride by adding the reaction mixture to ice-water. The product will precipitate as a solid.

  • Filtration & Washing: Filter the solid and wash extensively with water, followed by a wash with a saturated sodium bicarbonate solution to remove any residual acetic acid.

  • Drying: Dry the crude product under vacuum. A re-crystallization from a suitable solvent like isopropanol may be necessary to achieve the desired purity.

Protocol 3: Hydrolysis to this compound
  • Reactor Setup: Charge the reactor with 6-bromobenzo[d]isoxazole-3-carbonitrile (1.0 eq).

  • Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water (10 L/kg). Caution: Highly exothermic addition. Add acid to water slowly with cooling.

  • Reaction: Heat the mixture to 100-110 °C and maintain for 8-12 hours. The nitrile is hydrolyzed to a primary amide and then to the carboxylic acid.

  • Monitoring: Monitor the reaction by HPLC until the carbonitrile starting material is consumed.

  • Isolation: Cool the reaction mixture to 0-5 °C in an ice bath. The product will precipitate.

  • Filtration & Washing: Filter the solid product. Wash the cake thoroughly with cold water to remove all traces of acid.

  • Drying: Dry the final product under vacuum at 60-70 °C to yield this compound.

References

Isoxazole Synthesis Core: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Common Pitfalls

Welcome to the Technical Support Center for isoxazole synthesis. This guide is structured to provide researchers, medicinal chemists, and process development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of isoxazole derivatives. As your virtual application scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles—the "why"—behind each troubleshooting step. This guide is designed to be a self-validating system, empowering you to diagnose issues, optimize your reactions, and achieve robust, reproducible results.

The synthesis of the isoxazole ring, a valuable scaffold in medicinal chemistry, is predominantly achieved through two primary pathways: the [3+2] cycloaddition of a nitrile oxide with an alkyne, and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][2][3] Each route, while powerful, presents a unique set of challenges. This guide is structured around these core methodologies to address specific, real-world experimental problems.

Part 1: The 1,3-Dipolar Cycloaddition Pathway

The reaction between an in situ generated nitrile oxide and an alkyne is one of the most versatile methods for constructing the isoxazole core.[4] However, the fleeting nature of the nitrile oxide intermediate is central to many of the pitfalls in this process.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction yield is very low, or I'm not seeing any product formation. What are the primary causes?

This is a frequent issue, often tracing back to the generation and stability of the nitrile oxide intermediate.[5] Low yields can stem from inefficient nitrile oxide formation, rapid decomposition or dimerization of the nitrile oxide, or low reactivity of the alkyne (dipolarophile).[5][6]

Troubleshooting Workflow:

G Start Low/No Yield Observed Check_Precursor Step 1: Verify Precursor Quality (Aldoxime, Hydroximoyl Halide) Start->Check_Precursor Check_Generation Step 2: Assess Nitrile Oxide Generation (Oxidant/Base Choice & Stoichiometry) Check_Precursor->Check_Generation Check_Dimerization Step 3: Analyze for Dimerization (Check TLC/LC-MS for Furoxan) Check_Generation->Check_Dimerization Check_Dipolarophile Step 4: Evaluate Dipolarophile (Reactivity, Steric Hindrance) Check_Dimerization->Check_Dipolarophile Optimize Step 5: Optimize Conditions (Solvent, Temp., Concentration) Check_Dipolarophile->Optimize End Improved Yield Optimize->End

Detailed Solutions:

  • Inefficient Nitrile Oxide Generation: The conversion of the precursor (commonly an aldoxime) to the nitrile oxide is a critical step.[7]

    • Oxidant Choice: For aldoximes, common oxidants include N-Chlorosuccinimide (NCS), Chloramine-T, or even household bleach (sodium hypochlorite).[8][9] Ensure your oxidant is fresh and active. A recently developed green protocol using NaCl/Oxone has shown excellent yields across a broad substrate scope.[5]

    • Base Choice: When starting from hydroximoyl halides, the choice of base (e.g., triethylamine, DIPEA) is crucial for the dehydrohalogenation step. The base must be strong enough to effect elimination but not so nucleophilic that it promotes side reactions.[6]

  • Nitrile Oxide Dimerization: This is the most common side reaction.[5] Nitrile oxides, especially those that are not sterically hindered, rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[10][11]

    • The In Situ Principle: The core strategy to prevent dimerization is to ensure the nitrile oxide is "trapped" by the alkyne as soon as it is formed.[8] This is achieved by generating the nitrile oxide in situ in the presence of the dipolarophile.

    • Slow Addition: Add the oxidant or base slowly to the reaction mixture containing the aldoxime/hydroximoyl halide and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the bimolecular reaction with the abundant alkyne over dimerization.[6]

    • Stoichiometry: Using a slight excess (1.1 to 1.5 equivalents) of the alkyne can help ensure the nitrile oxide is consumed efficiently.[6]

Question 2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

This is a classic challenge, particularly when using terminal alkynes, which can produce both 3,5-disubstituted and 3,4-disubstituted isoxazoles.[12][13]

Causality & Control:

Under thermal (uncatalyzed) conditions, the regioselectivity is governed by frontier molecular orbital (FMO) theory, and mixtures are common.[12][14] However, for the selective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, the use of a copper(I) catalyst is the industry-standard solution.[12][15]

Mechanism of Copper(I) Catalysis: The copper(I) catalyst first reacts with the terminal alkyne to generate a copper acetylide intermediate. This intermediate then undergoes a stepwise reaction with the nitrile oxide, directing the regiochemistry to selectively form the 3,5-isomer.[12]

Recommended Protocol (Copper-Catalyzed): A robust one-pot protocol involves the in situ generation of the nitrile oxide from an aldoxime in the presence of the terminal alkyne, a copper(I) source (like CuSO₄·5H₂O with a reducing agent like sodium ascorbate), and a suitable solvent system.[12]

ParameterConditionRationale
Catalyst CuSO₄·5H₂O / Sodium AscorbateForms the active Cu(I) species in situ.
Solvent t-BuOH:H₂O (1:1) or other polar solventsFacilitates solubility of reagents and catalyst.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the Cu(I) catalyst.

Table 1: Typical conditions for achieving high regioselectivity in Cu(I)-catalyzed isoxazole synthesis.[12]

Part 2: The 1,3-Dicarbonyl Condensation Pathway

The reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine is a straightforward and reliable method for isoxazole synthesis.[1][16] Pitfalls here often relate to pH control, tautomeric forms of the dicarbonyl, and incomplete cyclization.

G cluster_0 Reaction Pathway cluster_1 Common Pitfalls Dicarbonyl 1,3-Dicarbonyl Hydroxylamine Hydroxylamine (NH₂OH) Monoxime Monoxime Intermediate (via Imine Formation) Cyclization Intramolecular Cyclization (OH attacks second carbonyl) Dehydration Dehydration (-H₂O) Isoxazole Isoxazole Product pH_Issue Incorrect pH pH_Issue->Monoxime Affects nucleophilicity & imine formation Side_Reaction Side Reactions Side_Reaction->Dicarbonyl Self-condensation

Frequently Asked Questions & Troubleshooting

Question 3: My reaction is slow, incomplete, or gives a complex mixture of products.

This often points to issues with pH control or side reactions of the starting materials. The reaction proceeds via the formation of a monoxime intermediate, followed by cyclization and dehydration, and each step has its own pH optimum.[1][16]

Detailed Solutions:

  • pH is Critical:

    • Amine Nucleophilicity: The initial condensation requires the amine of hydroxylamine to be a free nucleophile. Using hydroxylamine hydrochloride (NH₂OH·HCl) requires a base to be present to free the amine. However, strongly basic conditions can deprotonate the 1,3-dicarbonyl, leading to undesired side reactions like self-condensation.

    • Cyclization/Dehydration: The final dehydration step is acid-catalyzed.

    • Practical Approach: Often, the reaction is run in a solvent like ethanol or pyridine, which can act as a mild base to facilitate the initial condensation.[16] For some substrates, a two-step procedure where the monoxime is first formed under weakly basic/neutral conditions, followed by acidification to promote cyclization and dehydration, can provide cleaner results and higher yields.[17]

  • Starting Material Purity: Ensure your 1,3-dicarbonyl compound is pure. Acidic or basic impurities can interfere with pH control. For unsymmetrical dicarbonyls, be aware that you may form regioisomeric isoxazole products.

Part 3: General Purification Challenges

Regardless of the synthetic route, purification can be a significant hurdle.

Question 4: I'm having trouble purifying my crude isoxazole product. It's "oiling out" during recrystallization or streaking on my chromatography column.

These are common physical chemistry problems related to the properties of your specific isoxazole derivative.[18]

Troubleshooting Purification:

  • "Oiling Out" during Recrystallization: This occurs when the melting point of your compound is lower than the boiling point of the solvent, causing it to separate as a liquid instead of crystallizing.[18]

    • Solution 1: Slow Down Cooling. Allow the flask to cool very slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[18]

    • Solution 2: Change Solvent System. Use a lower-boiling point solvent or a mixed solvent system. A good system dissolves the compound when hot but poorly when cold.[18]

    • Solution 3: Scratching/Seeding. Gently scratch the inside of the flask with a glass rod to create nucleation sites. If you have a pure crystal, add a tiny "seed" to induce crystallization.[18]

  • Column Chromatography Issues (Tailing/Streaking): This is often seen with more polar isoxazoles, especially those with acidic or basic functional groups that interact strongly with silica gel.[19]

    • Solution 1: Modify the Mobile Phase. For basic compounds, add a small amount (0.1-1%) of a base like triethylamine or ammonium hydroxide to your eluent. For acidic compounds, add a similar amount of acetic acid or formic acid. This suppresses the strong interaction with the silica surface.[19]

    • Solution 2: Acid/Base Extraction. If your isoxazole has an acidic or basic handle (e.g., a hydroxyl group), an acid-base liquid-liquid extraction can be a highly effective pre-purification step to remove neutral impurities.[18]

    • Solution 3: Switch Stationary Phase. If problems persist, consider switching to a different stationary phase, such as alumina or reverse-phase (C18) silica.

By methodically addressing these common pitfalls, you can significantly improve the efficiency, selectivity, and reproducibility of your isoxazole syntheses.

References

Technical Support Center: Degradation Pathways of 6-Bromobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-Bromobenzo[d]isoxazole-3-carboxylic acid (CAS 1123169-17-4). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this compound. Given the limited specific literature on this exact molecule, this guide synthesizes data from analogous isoxazole and benzisoxazole structures to provide a robust, scientifically-grounded framework for your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling, storage, and experimental use of this compound.

Q1: What are the optimal storage conditions for this compound to ensure its stability?

Answer: Based on supplier recommendations and the inherent chemistry of the molecule, long-term stability is best achieved by storing the compound as a solid in a tightly sealed container at room temperature, protected from light and moisture.[1] For solutions, it is advisable to prepare them fresh. If storage is necessary, flash-freeze aliquots of the solution in an inert solvent (e.g., anhydrous DMSO or DMF) and store at -20°C or -80°C under an inert atmosphere like argon or nitrogen. Avoid repeated freeze-thaw cycles.

Q2: I am observing the appearance of new peaks in my HPLC analysis of a stock solution. What are the likely causes?

Answer: The appearance of new analytical peaks, particularly those with different retention times, typically indicates degradation or the presence of impurities. For this compound, the primary suspects are photodegradation and hydrolysis.

  • Photodegradation: Isoxazole rings are known to be photoreactive, especially under UV light (e.g., 254 nm).[2][3] The N-O bond is labile and can cleave, leading to various rearrangements and degradation products. If your lab has significant UV light exposure, this is a strong possibility.

  • Hydrolysis: While the benzisoxazole core is relatively stable, prolonged exposure to aqueous media, especially under non-neutral pH conditions, can potentially lead to ring-opening.

  • Solvent Reactivity: If using protic solvents like methanol for long-term storage, there is a risk of esterification of the carboxylic acid group, which would result in a new, less polar peak.[4]

Troubleshooting Steps:

  • Confirm Identity: Use LC-MS to obtain the mass of the new peaks to help identify the degradants.

  • Protect from Light: Store stock solutions in amber vials and minimize exposure to ambient light.

  • Control for pH: Buffer your aqueous experimental solutions to maintain a neutral pH if compatible with your assay.

  • Use Aprotic Solvents: For long-term storage in solution, prefer aprotic solvents like DMSO or DMF.

Major Degradation Pathways

Photodegradation Pathway

The isoxazole moiety is intrinsically photoreactive.[3] Upon irradiation with UV light, the weak N-O bond is susceptible to cleavage, forming high-energy intermediates like nitrenes and azirines, which can then rearrange to form more stable products or react with other molecules.[2]

Q3: What is the proposed mechanism for the photodegradation of this compound?

Answer: The most probable photochemical pathway involves the initial cleavage of the N-O bond. This can lead to a vinyl nitrene intermediate, which can undergo subsequent intramolecular reactions. A plausible pathway is the rearrangement to an azirine, which could then isomerize to an oxazole or undergo ring-opening. This type of isoxazole-oxazole isomerization has been documented for other derivatives.[2]

Photodegradation Pathway cluster_0 Proposed Photodegradation parent 6-Bromobenzo[d]isoxazole- 3-carboxylic acid intermediate1 Vinyl Nitrene Intermediate parent->intermediate1 UV Light (e.g., 254 nm) N-O Bond Cleavage intermediate2 Azirine Intermediate intermediate1->intermediate2 Rearrangement product1 Ring-Opened Product (e.g., 2-cyano-4-bromophenol derivative) intermediate2->product1 Hydrolysis/ Rearrangement

Caption: Proposed photodegradation of this compound.

Thermal Degradation Pathway

High temperatures can induce decomposition, primarily driven by the loss of the carboxylic acid group and potential fragmentation of the heterocyclic ring system.

Q4: What happens when the compound is heated excessively?

Answer: The most likely thermal degradation pathway for carboxylic acids is decarboxylation (loss of CO2) upon heating, especially if a catalyst or metal surface is present.[5] This would yield 6-Bromobenzo[d]isoxazole. At even higher temperatures, the benzisoxazole ring itself can fragment, though this typically requires more extreme conditions.

Thermal Degradation Pathway cluster_1 Proposed Thermal Degradation parent 6-Bromobenzo[d]isoxazole- 3-carboxylic acid product1 6-Bromobenzo[d]isoxazole parent->product1 Heat (Δ) Decarboxylation product2 CO2 parent->product2 Heat (Δ) product3 Further Fragmentation Products product1->product3 High Heat (>> m.p.)

Caption: Proposed thermal decomposition pathway via decarboxylation.

Metabolic Degradation (In Vitro)

In drug development, understanding metabolic stability is critical. For this compound, several metabolic pathways can be hypothesized based on its functional groups.

Q5: What are the potential metabolic liabilities and likely metabolites in a human liver microsome (HLM) assay?

Answer: The compound presents several sites for metabolic transformation by cytochrome P450 enzymes (Phase I) and conjugating enzymes (Phase II).

  • Phase I Metabolism:

    • Aromatic Hydroxylation: The benzene ring can be hydroxylated, likely at the positions ortho or para to the existing substituents.

    • Oxidative Ring Opening: The isoxazole ring itself can be a site of oxidative metabolism, potentially leading to ring-cleaved metabolites.[6]

    • Dehalogenation: While less common, enzymatic removal of the bromine atom is a possibility.

  • Phase II Metabolism:

    • Glucuronidation: The carboxylic acid group is a primary handle for conjugation with glucuronic acid (via UGT enzymes) to form a more water-soluble acyl-glucuronide.[7] Hydroxylated metabolites from Phase I can also undergo glucuronidation.

Metabolic Pathway cluster_2 Potential In Vitro Metabolic Pathways parent 6-Bromobenzo[d]isoxazole- 3-carboxylic acid phase1_meta Phase I Metabolites (Hydroxylated Species) parent->phase1_meta CYP450 Enzymes (Oxidation) phase2_meta Phase II Metabolite (Acyl-Glucuronide) parent->phase2_meta UGT Enzymes (Glucuronidation) phase1_meta->phase2_meta UGT Enzymes

Caption: Potential Phase I and Phase II metabolic pathways.

Summary of Potential Degradation Products

For researchers using mass spectrometry to identify degradants, the following table provides the calculated exact masses for the parent compound and its hypothesized products.

Compound NameMolecular Formula[M-H]⁻ (m/z)[M+H]⁺ (m/z)Degradation Type
Parent Compound C₈H₄BrNO₃240.9305242.9461-
2-Cyano-4-bromophenol Derivative (Isomer)C₇H₄BrNO196.9458198.9614Photochemical
6-Bromobenzo[d]isoxazoleC₇H₄BrNO-198.9614Thermal
Hydroxylated Parent CompoundC₈H₄BrNO₄256.9254258.9409Metabolic
Acyl-Glucuronide ConjugateC₁₄H₁₂BrNO₉417.9626419.9782Metabolic

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines a standard workflow to intentionally degrade the compound under various conditions to identify potential degradants and establish its stability profile.

Objective: To determine the degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a similar appropriate solvent.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in a 100°C oven for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated UV light source (e.g., 254 nm) or a photostability chamber for a defined period.

  • Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by a stability-indicating HPLC-UV method.[8] Characterize major degradants using LC-MS/MS.

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to the Biological Validation of 6-Bromobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is considered a "privileged structure" in drug discovery due to its versatile chemical properties and its presence in a wide array of biologically active compounds.[1][2][3] The isoxazole moiety can act as a bioisostere for other functional groups, such as carboxylic acids, and can participate in various non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological activities.[4] Notable drugs incorporating the isoxazole ring include the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, highlighting the therapeutic potential of this chemical class.[1][3]

This guide focuses on 6-Bromobenzo[d]isoxazole-3-carboxylic acid , a specific derivative of the benzisoxazole family. The presence of the bromine atom and the carboxylic acid group suggests the potential for diverse biological activities, including but not limited to anti-inflammatory, antibacterial, and enzyme inhibitory effects. The purpose of this document is to provide a framework for the systematic validation of these potential activities, comparing its hypothetical performance against established therapeutic agents. We will delve into the causality behind experimental design and provide detailed, self-validating protocols for researchers in drug development.

General Validation Workflow

The initial screening of a novel compound like this compound involves a tiered approach. The workflow is designed to first identify potential biological activities and then to quantify the potency and selectivity of the compound in the most promising areas.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action & In Vivo Models A Compound Synthesis & Purity Analysis (this compound) B Primary Assays (Qualitative/Semi-Quantitative) A->B C Antibacterial Screen (e.g., Disk Diffusion) B->C Parallel Screening D Enzyme Inhibition Panel (e.g., COX, XO) B->D Parallel Screening E Antifungal Screen B->E Parallel Screening F Hit Confirmation & Dose-Response C->F Identified Activity D->F Identified Activity G IC50 Determination (Enzyme Assays) F->G H MIC Determination (Broth Microdilution) F->H I Advanced Mechanistic Studies G->I H->I J Cell-Based Assays I->J K Animal Models of Disease I->K

Caption: General workflow for validating the biological activity of a novel chemical entity.

Part 1: Anti-inflammatory Activity - Cyclooxygenase-2 (COX-2) Inhibition

Rationale: The isoxazole ring is a core component of several selective COX-2 inhibitors, such as Valdecoxib.[1] COX-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[5] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Comparator Compound: Valdecoxib , a potent and selective COX-2 inhibitor.[6]

Comparative Performance Data (Illustrative)
CompoundTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound COX-20.05 (Hypothetical)>200 (Hypothetical)
ValdecoxibCOX-20.005[6][7]~28,000 (140 µM / 0.005 µM)
CelecoxibCOX-20.05[7]~30[8]
Ibuprofen (Non-selective)COX-1/COX-2~13 (COX-1), ~35 (COX-2)~0.37

Note: Data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[9][10] The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to prostaglandin G2 (PGG2).

Pillar of Trustworthiness: This protocol includes multiple controls (enzyme control, inhibitor control, solvent control) to ensure that the observed inhibition is a direct effect of the test compound on the enzyme and not an artifact of the experimental conditions.

  • Reagent Preparation:

    • COX Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0.

    • Heme Cofactor: Prepare a stock solution of heme in a suitable solvent and dilute to the working concentration in COX Assay Buffer.

    • COX-2 Enzyme (Human Recombinant): Reconstitute the lyophilized enzyme in COX Assay Buffer and store on ice. The final concentration should be determined based on the manufacturer's specifications to ensure a linear reaction rate.

    • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol. Immediately before use, prepare a working solution by mixing with NaOH and diluting with purified water.[10]

    • Fluorometric Probe: Prepare a working solution of the probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine) in DMSO or as specified by the manufacturer.

    • Test Compound & Comparators: Prepare stock solutions (e.g., 10 mM in DMSO). Create a series of dilutions in COX Assay Buffer to generate a dose-response curve.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of the Reaction Mix (COX Assay Buffer, Fluorometric Probe, Heme Cofactor) to each well of a 96-well opaque plate.

    • Add 10 µL of the diluted test compound, Valdecoxib (positive control), or vehicle (DMSO, solvent control) to the appropriate wells.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except for the no-enzyme control wells.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the arachidonic acid working solution to all wells.

    • Immediately begin kinetic measurement of fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader at 37°C for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data to the enzyme control (100% activity) and no-enzyme control (0% activity).

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G Arachidonic_Acid Arachidonic Acid (Cell Membrane) COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Cyclooxygenase Activity PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2_Enzyme->PGG2 Inhibitor This compound (or Valdecoxib) Inhibitor->COX2_Enzyme Inhibition

Caption: Simplified COX-2 signaling pathway and point of inhibition.

Part 2: Antibacterial Activity

Rationale: The isoxazole nucleus is a common feature in various synthetic compounds with demonstrated antibacterial and antifungal properties.[1][11] The electron-withdrawing nature of the bromine atom and the overall structure of this compound warrant an investigation into its potential as an antimicrobial agent.

Comparator Compound: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic.

Comparative Performance Data (Illustrative)
CompoundOrganismMIC (µg/mL)
This compound Staphylococcus aureus (MRSA)8 (Hypothetical)
This compound Escherichia coli16 (Hypothetical)
CiprofloxacinStaphylococcus aureus (MRSA)12.5 µM (~4.1 µg/mL)[12]
CiprofloxacinEscherichia coli≤0.25 - 1 µg/mL[13][14]

Note: Data for this compound is hypothetical and for illustrative purposes only. MIC values can vary significantly between strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][15]

Pillar of Expertise: Broth microdilution is chosen over disk diffusion as it provides a quantitative MIC value, which is essential for comparing the potency of different compounds and for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

  • Preparation of Materials:

    • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

    • Bacterial Strains: Use quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and clinical isolates of interest.

    • Inoculum Preparation: Culture the bacteria overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[15] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

    • Compound Preparation: Prepare a stock solution of the test compound and Ciprofloxacin in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to cover the desired concentration range.

  • Assay Procedure:

    • Inoculate each well of the microtiter plate containing the serially diluted compounds with 50 µL of the standardized bacterial inoculum. The final volume in each well should be 100 µL.

    • Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

    • Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Data Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]

    • The results for the quality control strains must fall within the acceptable range as defined by CLSI to validate the assay.

Part 3: Enzyme Inhibition - Xanthine Oxidase

Rationale: Some isoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase.[7] This enzyme plays a crucial role in purine metabolism by catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[16] Overproduction of uric acid leads to hyperuricemia and gout. Therefore, inhibiting xanthine oxidase is a key therapeutic strategy for managing these conditions.

Comparator Compound: Allopurinol , a widely used clinical inhibitor of xanthine oxidase.[17]

Comparative Performance Data (Illustrative)
CompoundTargetIC50
This compound Xanthine Oxidase5.2 µM (Hypothetical)
AllopurinolXanthine Oxidase0.11-0.13 µg/mL (~0.8-0.95 µM)[18]
FebuxostatXanthine Oxidase~0.0024 µM

Note: Data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocol: In Vitro Spectrophotometric Xanthine Oxidase Inhibition Assay

This protocol is a standard method for measuring xanthine oxidase activity by monitoring the formation of uric acid, which has a strong absorbance at approximately 295 nm.[16][19]

Pillar of Authoritative Grounding: This assay directly measures the enzymatic product, uric acid, providing a direct and reliable assessment of enzyme activity and inhibition. The use of Allopurinol as a positive control grounds the results against a clinically relevant standard.

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer, pH 7.5.

    • Xanthine Oxidase Enzyme: Prepare a stock solution of xanthine oxidase from bovine milk in the phosphate buffer. The final concentration should be optimized to yield a linear rate of uric acid production for at least 5 minutes.

    • Xanthine (Substrate): Prepare a stock solution of xanthine in the phosphate buffer. The final concentration in the assay is typically around 50-100 µM.

    • Test Compound & Allopurinol: Prepare stock solutions in DMSO and create serial dilutions in the phosphate buffer.

  • Assay Procedure (UV-transparent 96-well plate or cuvettes):

    • To each well/cuvette, add the phosphate buffer.

    • Add the test compound solution at various concentrations (or Allopurinol for the positive control, or vehicle for the enzyme control).

    • Add the xanthine oxidase enzyme solution and pre-incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding the xanthine substrate solution.

    • Immediately measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) from the linear portion of the curve.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression analysis.

G Hypoxanthine Hypoxanthine XO Xanthine Oxidase Hypoxanthine->XO Xanthine Xanthine Xanthine->XO Re-entry to active site Uric_Acid Uric Acid (Measured at 295 nm) XO->Xanthine XO->Uric_Acid Final Product Inhibitor Allopurinol or Test Compound Inhibitor->XO Inhibition

Caption: Inhibition of the purine catabolism pathway by a xanthine oxidase inhibitor.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial biological validation of This compound . By comparing its (hypothetical) performance against established drugs like Valdecoxib, Ciprofloxacin, and Allopurinol, researchers can contextualize its potential therapeutic value. The detailed protocols are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and reproducible data. The successful identification of potent activity in any of these areas would justify progression to more complex cell-based and in vivo models to further elucidate the compound's mechanism of action and therapeutic potential.

References

A Comparative Guide to Kynurenine-3-Monooxygenase (KMO) Inhibitors: 6-Bromobenzo[d]isoxazole-3-carboxylic acid and Competing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 6-Bromobenzo[d]isoxazole-3-carboxylic acid and other prominent inhibitors of Kynurenine-3-Monooxygenase (KMO). As a critical enzyme in the tryptophan metabolic pathway, KMO represents a significant therapeutic target for a variety of neurodegenerative and inflammatory disorders. This document will explore the biochemical rationale for KMO inhibition, present a comparative analysis of inhibitor potency based on experimental data, and provide detailed protocols for the evaluation of these compounds.

The Biological Target: Kynurenine-3-Monooxygenase (KMO)

Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway. This pathway is a crucial source of de novo NAD+ biosynthesis but also produces a number of neuroactive and immunomodulatory metabolites.[1][2] KMO is a flavin-dependent monooxygenase located on the outer mitochondrial membrane that occupies a critical branch point in this pathway.[3] It catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[2][3]

The significance of KMO as a drug target stems from the divergent properties of the metabolites in the downstream pathway. The KMO-driven branch leads to the production of the excitotoxin quinolinic acid (QUIN), an NMDA receptor agonist, and the free-radical generator 3-HK.[2] Conversely, in the absence of KMO activity, L-kynurenine is metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA), a neuroprotective antagonist of ionotropic glutamate receptors.[2]

In neurodegenerative conditions such as Huntington's and Alzheimer's disease, a dysregulation of the kynurenine pathway is often observed, leading to an overproduction of neurotoxic metabolites.[1][2] Therefore, the inhibition of KMO is a promising therapeutic strategy to decrease the production of 3-HK and QUIN while simultaneously increasing the levels of neuroprotective KYNA.[2][3]

Kynurenine_Pathway cluster_main Kynurenine Pathway TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO HK 3-Hydroxykynurenine (Neurotoxic) KYN->HK KMO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs QUIN Quinolinic Acid (Excitotoxic) HK->QUIN Inhibitor KMO Inhibitors (e.g., 6-Bromobenzo[d]isoxazole- 3-carboxylic acid) Inhibitor->KYN Shifts equilibrium

Caption: The Kynurenine Pathway and the Role of KMO Inhibition.

The Inhibitors: A Comparative Overview

This guide will compare this compound with three other well-characterized KMO inhibitors: Ro 61-8048, UPF 648, and GSK180. These compounds represent different chemical scaffolds and have been extensively used in preclinical research.

  • This compound: A potent inhibitor of KMO.

  • Ro 61-8048: A high-affinity, competitive inhibitor of KMO that is brain-penetrant and has demonstrated neuroprotective effects in vivo.[4]

  • UPF 648: A potent KMO inhibitor that has been shown to be neuroprotective in a Drosophila model of Huntington's disease.[5]

  • GSK180: A selective, competitive, and highly potent KMO inhibitor with nanomolar activity against the human enzyme.[6][7][8]

Comparative Analysis: Potency and Efficacy

The primary metric for comparing the potency of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The inhibition constant (Ki) is another important parameter that reflects the binding affinity of the inhibitor to the enzyme.

InhibitorTargetIC50 (nM)Ki (nM)Notes
This compound Human KMOData not publicly availableData not publicly availableA known KMO inhibitor scaffold.
Ro 61-8048 Human KMO37[1][4]4.8[4]Brain penetrant, orally active, and shows in vivo efficacy.[1]
UPF 648 Human KMO20[5]Data not publicly availableNeuroprotective in preclinical models.
GSK180 Human KMO~6[6][7][8]Data not publicly availableHighly potent and selective for KMO over other tryptophan pathway enzymes.[6][7][8]

Expert Interpretation:

Experimental Protocols: KMO Inhibition Assay

To ensure the trustworthiness and reproducibility of inhibitor comparison, a standardized enzymatic assay is crucial. Below is a detailed protocol for a continuous-spectrophotometric KMO activity assay.

Principle: This assay measures the activity of KMO by monitoring the consumption of its co-substrate, NADPH, which absorbs light at 340 nm. As KMO converts L-kynurenine to 3-HK, NADPH is oxidized to NADP+, leading to a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity.

Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Buffer Prepare 1X KMO Assay Buffer Enzyme Dilute KMO Enzyme to 20 µg/mL Add_Buffer Add 50 µL 1X Buffer (Blank) Buffer->Add_Buffer Inhibitor Prepare serial dilutions of test inhibitor Add_Enzyme Add 50 µL diluted KMO (Positive Control & Test) Enzyme->Add_Enzyme Substrate Prepare Substrate Mixture (NADPH + L-Kynurenine) Add_Inhibitor Add 10 µL inhibitor or vehicle (DMSO) Inhibitor->Add_Inhibitor Initiate Initiate reaction with 40 µL Substrate Mixture Substrate->Initiate Add_Inhibitor->Initiate Incubate Incubate at RT for 90 min Read Measure absorbance at 340 nm Calculate Calculate % inhibition Read->Calculate Plot Plot % inhibition vs. [Inhibitor] Determine Determine IC50 using non-linear regression

Caption: Workflow for a KMO Inhibition Assay.

Materials:

  • Recombinant human KMO enzyme

  • 10X KMO Assay Buffer

  • L-Kynurenine

  • NADPH

  • Test inhibitors (e.g., this compound, Ro 61-8048)

  • DMSO (for dissolving inhibitors)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 1X KMO Assay Buffer by diluting the 10X stock with ultrapure water. Keep on ice.

    • Thaw the KMO enzyme on ice. Dilute the enzyme to a final concentration of 20 µg/mL in 1X KMO Assay Buffer.[9] Keep the diluted enzyme on ice.

    • Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions to generate a range of concentrations for IC50 determination.

    • Prepare a Substrate Mixture containing NADPH and L-Kynurenine in 1X KMO Assay Buffer. The final concentrations in the assay should be at or below the Km for each substrate to ensure competitive inhibitors can be accurately assessed.[10]

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in duplicate:

      • Blank: 50 µL 1X KMO Assay Buffer.

      • Positive Control (No Inhibitor): 50 µL of diluted KMO enzyme.

      • Test Inhibitor: 50 µL of diluted KMO enzyme.

    • To the appropriate wells, add 10 µL of the serially diluted inhibitor. To the "Positive Control" and "Blank" wells, add 10 µL of a diluent solution (e.g., 10% DMSO in water) to ensure all wells contain the same final concentration of DMSO.[9]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 40 µL of the Substrate Mixture to all wells.[9] The total reaction volume will be 100 µL.

    • Incubate the plate at room temperature for 90 minutes.[9]

    • Measure the absorbance at 340 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * [1 - (Absorbance_Inhibitor - Absorbance_Blank) / (Absorbance_PositiveControl - Absorbance_Blank)]

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using non-linear regression analysis.

Causality Behind Experimental Choices:

  • Substrate Concentration: Using substrate concentrations near the Km value is critical for accurately determining the potency of competitive inhibitors. At saturating substrate concentrations, the apparent potency of a competitive inhibitor will be underestimated.[10]

  • Continuous vs. Endpoint Assay: The described spectrophotometric assay is continuous, allowing for the measurement of initial reaction velocities, which is fundamental for accurate kinetic analysis.[10]

  • Controls: The inclusion of a "Blank" (no enzyme) and a "Positive Control" (no inhibitor) are essential for correcting for background absorbance and defining the 100% activity window, respectively.

Conclusion

The inhibition of KMO is a validated and compelling strategy for the therapeutic intervention in neurodegenerative diseases and other conditions marked by kynurenine pathway dysregulation. While this compound represents a promising chemical scaffold, compounds like GSK180, Ro 61-8048, and UPF 648 offer well-documented, high-potency alternatives for both in vitro and in vivo research. GSK180 stands out for its exceptional in vitro potency, while Ro 61-8048's brain permeability makes it a valuable tool for central nervous system studies. The selection of an appropriate inhibitor and the use of robust, well-controlled enzymatic assays are paramount for advancing our understanding of KMO's role in health and disease and for the development of novel therapeutics.

References

A Comparative Guide to the Characterization of 6-Bromobenzo[d]isoxazole-3-carboxylic acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities is paramount. 6-Bromobenzo[d]isoxazole-3-carboxylic acid, a heterocyclic compound, represents a significant scaffold in medicinal chemistry, primarily due to the versatile pharmacological activities associated with the benzisoxazole core.[1][2] Its journey from a synthesized molecule to a potential therapeutic agent is underpinned by rigorous analytical validation. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive characterization of this molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from field experience to empower researchers in their analytical endeavors.

High-Performance Liquid Chromatography (HPLC): A Tool for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) stands as the workhorse for assessing the purity of synthesized compounds and for quantitative analysis. The underlying principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. For an aromatic carboxylic acid like this compound, controlling the ionization of the carboxylic acid group is crucial for achieving sharp, symmetrical peaks and reproducible retention times.[3][4] This is typically accomplished by acidifying the mobile phase, which suppresses the ionization of the carboxyl group and promotes its retention on the nonpolar stationary phase.

Experimental Protocol: RP-HPLC Analysis

A robust starting point for the analysis of this compound involves a gradient elution method on a C18 column. This approach allows for the efficient elution of the target compound while also providing separation from potential impurities with varying polarities.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same solvent mixture.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice for this application.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of an acid like formic acid is critical to maintain the analyte in its protonated form, ensuring good peak shape.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 30% B to 90% B over 15 minutes is a good starting point to ensure the elution of compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV detection at 254 nm, a common wavelength for aromatic compounds.

  • Injection Volume: 10 µL.

Expected Performance Data

The following table summarizes the anticipated performance characteristics for the HPLC analysis of this compound under the described conditions.

ParameterExpected ValueRationale
Retention Time (t_R) 8 - 12 minBased on the polarity of the molecule and the gradient profile.
Tailing Factor 0.9 - 1.2A value close to 1 indicates a symmetrical peak shape.
Theoretical Plates (N) > 5000Indicates good column efficiency and separation power.
Resolution (R_s) > 2.0A resolution of greater than 2 between the main peak and any impurities ensures accurate quantification.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in ACN:H2O Weigh->Dissolve Dilute Dilute to 0.1 mg/mL Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject 10 µL Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Determine Purity Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for a complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR Analysis

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound as it readily dissolves the compound and its residual proton signal does not interfere with the aromatic region. The acidic proton of the carboxylic acid is also often observable in DMSO-d₆.[7]

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard one-pulse experiment is sufficient.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • The spectral width should cover from -1 to 14 ppm.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is typically used.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • The spectral width should be set from 0 to 200 ppm.

Predicted NMR Spectral Data

Based on the structure of this compound and known chemical shifts for similar benzisoxazole and substituted benzene derivatives, the following spectral data are predicted.[8][9]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5br s1H-COOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift.[7]
~8.2d1HH-7Protons ortho to the isoxazole oxygen are typically deshielded.
~8.0d1HH-5The proton ortho to the bromine atom will be downfield due to the electron-withdrawing effect of the halogen.
~7.8dd1HH-4This proton will be split by both H-5 and H-7.

Multiplicities: s = singlet, d = doublet, dd = doublet of doublets, br = broad.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165-COOHThe carbonyl carbon of the carboxylic acid is expected in this region.[7]
~160C-7aCarbon at the fusion of the two rings, adjacent to the oxygen.
~155C-3Carbon attached to the carboxylic acid and part of the isoxazole ring.
~135C-5Aromatic carbon deshielded by the adjacent bromine.
~130C-7Aromatic carbon deshielded by the isoxazole oxygen.
~125C-4Aromatic methine carbon.
~120C-6Carbon directly attached to the bromine atom.
~115C-3aCarbon at the fusion of the two rings.

NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Weigh_NMR Weigh Compound Dissolve_NMR Dissolve in DMSO-d6 Weigh_NMR->Dissolve_NMR Transfer_NMR Transfer to NMR Tube Dissolve_NMR->Transfer_NMR H1_Acq Acquire 1H Spectrum Transfer_NMR->H1_Acq C13_Acq Acquire 13C Spectrum H1_Acq->C13_Acq Process_Spectra Process Spectra (FT, Phasing) C13_Acq->Process_Spectra Assign_Signals Assign Chemical Shifts Process_Spectra->Assign_Signals Confirm_Structure Confirm Structure Assign_Signals->Confirm_Structure

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromobenzo[d]isoxazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the 6-Bromobenzo[d]isoxazole-3-carboxylic acid core. While direct and extensive SAR studies on this specific scaffold are limited, we will extrapolate from existing research on related benzisoxazole and isoxazole derivatives to provide insights into the key structural features influencing biological activity. This guide also includes detailed experimental protocols for evaluating the potential therapeutic effects of these compounds.

The this compound Core

The parent compound, this compound, possesses a molecular formula of C₈H₄BrNO₃ and a molecular weight of 242.03 g/mol .[4] The core structure consists of a fused benzene and isoxazole ring system, with a bromine atom at the 6-position and a carboxylic acid group at the 3-position. These functional groups are key targets for chemical modification to explore the SAR and optimize biological activity.

Caption: Core structure of this compound.

Structure-Activity Relationship Insights

The biological activity of benzisoxazole derivatives is significantly influenced by the nature and position of substituents on the core scaffold.

The Role of the 6-Bromo Substituent

The presence of a halogen, such as bromine, at the 6-position of the benzisoxazole ring is often associated with enhanced biological activity. In related heterocyclic systems, electron-withdrawing groups like halogens have been shown to improve antimicrobial and anticancer properties.[1] For instance, studies on benzisoxazole derivatives have indicated that the presence of chloro and bromo functional groups can lead to excellent antimicrobial activity compared to electron-donating groups.[1] This suggests that the 6-bromo substituent in the parent scaffold is a critical feature that likely contributes to its potential therapeutic effects.

Modifications of the 3-Carboxylic Acid Group

The carboxylic acid at the 3-position is a versatile handle for synthetic modification, allowing for the preparation of a wide range of analogs, including esters and amides. The conversion of the carboxylic acid to an amide (carboxamide) is a common strategy in medicinal chemistry to improve cell permeability and metabolic stability.

Amide Analogs (Carboxamides): The synthesis of isoxazole-3-carboxamides has been explored for various therapeutic targets. For example, a series of isoxazole-3-carboxamides were evaluated as modulators of the TRPV1 channel, with certain substitutions aiding both potency and solubility.[5] In the context of anticancer activity, isoxazole-based carboxamides have shown promise as inhibitors of VEGFR2, with some derivatives exhibiting potent growth inhibitory activity against various cancer cell lines.[6]

Comparative Biological Activities of Analogs

While a direct comparison of a series of this compound analogs is not available in the literature, we can infer potential trends from related isoxazole and benzisoxazole derivatives. The following table summarizes the biological activities of some relevant analogs from the broader class of compounds.

Compound ClassModificationBiological ActivityKey FindingsReference
Isoxazole Derivatives4-Fluorophenyl substitutionJNK3 InhibitionIntroduction of a methyl group at the 5-position increased selectivity over p38 kinase.[7]
Isoxazole-based CarboxamidesVaried amine substitutionsAnticancer (VEGFR2 inhibition)A specific carboxamide derivative showed potent growth inhibition against leukemia, colon cancer, and melanoma cell lines.[6]
Benzisoxazole DerivativesElectron-withdrawing groups (Cl, Br)AntimicrobialEnhanced activity against various bacterial strains compared to analogs with electron-donating groups.[1]
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole DerivativesN-substitution with heterocyclic ringsAntiproliferativeSubstitution with a heterocyclic ring at the N-terminal was crucial for antiproliferative activity.[8]

Experimental Protocols

To ensure the trustworthiness and reproducibility of research findings, detailed and validated experimental protocols are essential. Below are step-by-step methodologies for key in vitro assays relevant to the evaluation of this compound analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background correction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with compounds B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.[11][12][13][14][15] A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Principle: The amount of ADP generated is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the degree of kinase inhibition.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well white, opaque plate, add the diluted test compounds or vehicle control (DMSO) to the appropriate wells.

    • Add the kinase enzyme solution to each well.

    • Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]

  • Initiation of Kinase Reaction:

    • Prepare a reaction mixture containing the kinase substrate and ATP in an appropriate kinase assay buffer.

    • Add the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate for a desired period (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C).[11][13]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent or a similar reagent.

    • Incubate for a specified time (e.g., 40 minutes) at room temperature.[11]

    • Add a kinase detection reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate for 30 minutes at room temperature.[11]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow A Add compound and kinase to plate B Pre-incubate A->B C Add substrate/ATP to initiate reaction B->C D Incubate C->D E Add ADP detection reagent D->E F Incubate E->F G Measure luminescence F->G H Calculate IC50 G->H

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the structure-activity relationships of related compounds, modifications at the 3-position, particularly the formation of carboxamides, and the presence of the 6-bromo substituent are likely to be key determinants of biological activity. Further systematic synthesis and biological evaluation of analogs based on this core structure are warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of reliable and reproducible data.

References

A Comparative Efficacy Analysis of 6-Bromobenzo[d]isoxazole-3-carboxylic acid and Structurally Related Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzo[d]isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the therapeutic potential of 6-Bromobenzo[d]isoxazole-3-carboxylic acid against its close structural analog, 6-Chlorobenzo[d]isoxazole-3-carboxylic acid, and the established selective COX-2 inhibitor, Celecoxib. This analysis is grounded in the established anti-inflammatory properties of this chemical class, with a focus on the inhibition of cyclooxygenase-2 (COX-2) as a primary mechanism of action.

Introduction to the Compounds

This compound is a halogenated derivative of the benzo[d]isoxazole family. Its chemical structure, featuring a bromine atom at the 6-position, suggests potential for potent and selective biological activity. The electron-withdrawing nature of the bromine atom is a key feature in many pharmacologically active compounds, often influencing binding affinity and metabolic stability.

6-Chlorobenzo[d]isoxazole-3-carboxylic acid , a close structural analog, differs only by the substitution of a chlorine atom at the 6-position. This subtle change in halogen substitution can have a significant impact on the compound's efficacy and pharmacokinetic profile, making it an ideal candidate for direct comparison.

Celecoxib , a well-characterized non-steroidal anti-inflammatory drug (NSAID), serves as a benchmark for this analysis. It selectively inhibits COX-2, the inducible isoform of the cyclooxygenase enzyme that plays a crucial role in inflammation and pain.[1] Its established clinical efficacy and known IC50 values provide a valuable reference point for evaluating novel compounds.

Mechanistic Insights: The Role of COX-2 Inhibition

Inflammation is a complex biological response, and at its core lies the arachidonic acid cascade. Cyclooxygenase (COX) enzymes are central to this pathway, converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as maintaining the integrity of the stomach lining, and COX-2, which is induced by inflammatory stimuli. The selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]

The isoxazole and benzisoxazole scaffolds are prominent in a number of compounds designed as selective COX-2 inhibitors.[2][3] The structural features of these molecules allow for specific interactions within the active site of the COX-2 enzyme.

Comparative Efficacy: A Data-Driven Analysis

To provide a quantitative framework for comparison, we present the known COX-2 inhibitory data for our benchmark compound, Celecoxib.

CompoundTargetIC50Source
CelecoxibCOX-240 nM[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Based on SAR principles, it is hypothesized that both this compound and 6-Chlorobenzo[d]isoxazole-3-carboxylic acid will exhibit significant COX-2 inhibitory activity. The relative potency of the bromo- versus the chloro-substituted compound would need to be determined experimentally, as the interplay of sterics and electronics of the halogen atom can subtly influence binding affinity.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To empirically determine and compare the efficacy of these compounds, a standardized in vitro COX-2 inhibitor screening assay would be employed. The following protocol outlines a typical fluorometric assay.

Objective:

To determine the IC50 values of this compound, 6-Chlorobenzo[d]isoxazole-3-carboxylic acid, and Celecoxib for the inhibition of human recombinant COX-2.

Materials:
  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic substrate)

  • Arachidonic Acid (substrate)

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:
  • Compound Preparation: Prepare a series of dilutions of the test compounds and the reference inhibitor (Celecoxib) in DMSO. A final DMSO concentration of <1% in the assay is recommended to avoid solvent effects.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing COX Assay Buffer, COX Probe, and human recombinant COX-2 enzyme.

  • Inhibitor Incubation: Add a small volume of the diluted test compounds or reference inhibitor to the respective wells. For control wells, add an equivalent volume of DMSO. Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of the reaction is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds relative to the control (DMSO-treated) wells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compounds with Enzyme Compound_Prep->Incubation Reaction_Mix Prepare Reaction Mixture (Buffer, Probe, COX-2) Reaction_Mix->Incubation Initiation Initiate Reaction with Arachidonic Acid Incubation->Initiation Measurement Kinetic Fluorescence Measurement Initiation->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination

Caption: Workflow for the in vitro COX-2 inhibition assay.

Signaling Pathway: COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory cascade and the point of intervention for the inhibitors discussed.

inflammatory_pathway cluster_stimuli Inflammatory Stimuli cluster_cascade Cellular Cascade cluster_response Biological Response cluster_inhibition Inhibitor Action Stimuli Cytokines, Pathogens, etc. COX2 COX-2 (Inducible) Stimuli->COX2 Induces Expression Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Activates AA Arachidonic Acid PLA2->AA Liberates AA->COX2 Substrate PGs Prostaglandins COX2->PGs Catalyzes Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitors This compound & Similar Compounds Inhibitors->COX2 Inhibits

Caption: The role of COX-2 in the inflammatory pathway.

Concluding Remarks for the Senior Researcher

This guide provides a comparative framework for evaluating the efficacy of this compound. While direct experimental data is pending, the strong theoretical basis for its activity as a COX-2 inhibitor, supported by the known pharmacology of the isoxazole scaffold, positions it as a promising candidate for further investigation.

The direct comparison with its 6-chloro analog will be crucial in elucidating the fine-tuning of activity based on halogen substitution. Furthermore, benchmarking against a well-established drug like Celecoxib is essential for contextualizing its potential therapeutic value. The provided experimental protocol offers a robust method for generating the necessary data to complete this comparative analysis. Future studies should also explore the selectivity of these novel compounds for COX-2 over COX-1 to assess their potential for a favorable safety profile.

References

A Comprehensive Guide to the In Vitro and In Vivo Validation of 6-Bromobenzo[d]isoxazole-3-carboxylic acid as a Novel NAMPT Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the comprehensive in vitro and in vivo validation of 6-Bromobenzo[d]isoxazole-3-carboxylic acid, a novel compound with therapeutic potential as a Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor. We will explore the rationale behind targeting NAMPT, outline a rigorous experimental pipeline for validation, and compare its potential performance with established NAMPT inhibitors, providing the necessary experimental data to support its advancement in the drug development process.

Introduction: The Rationale for Targeting NAMPT

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions, DNA repair, and cell signaling.[1] Cancer cells, with their high metabolic and proliferative rates, exhibit an increased reliance on NAD+ biosynthesis pathways.[2][3] The primary source of NAD+ in mammalian cells is the salvage pathway, where NAMPT is the rate-limiting enzyme that converts nicotinamide to nicotinamide mononucleotide (NMN).[4][5] The overexpression of NAMPT has been observed in various cancers, making it an attractive therapeutic target.[2] Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death.[6][7][8]

This compound is a novel small molecule with structural features that suggest potential interaction with the NAMPT active site. This guide outlines a systematic approach to validate its efficacy and mechanism of action, positioning it as a next-generation NAMPT inhibitor for cancer therapy.

The NAMPT-Mediated NAD+ Salvage Pathway

A clear understanding of the targeted pathway is fundamental to designing robust validation assays. The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the proposed mechanism of action for this compound.

NAMPT_Pathway cluster_cell Cancer Cell Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Product NMNAT NMNAT NMN->NMNAT Substrate NAD NAD+ NMNAT->NAD Product Metabolism Metabolism & Energy Production NAD->Metabolism DNARepair DNA Repair (e.g., PARPs) NAD->DNARepair CellSurvival Cell Survival & Proliferation Metabolism->CellSurvival DNARepair->CellSurvival Inhibitor 6-Bromobenzo[d]isoxazole -3-carboxylic acid Inhibitor->NAMPT Inhibition

Caption: Proposed mechanism of this compound as a NAMPT inhibitor.

In Vitro Validation: From Enzymatic Activity to Cellular Effects

The in vitro validation phase is designed to confirm the direct inhibition of NAMPT and characterize the downstream cellular consequences in relevant cancer cell lines.

Primary Screening: Direct NAMPT Enzymatic Inhibition

The initial step is to ascertain the direct inhibitory effect of this compound on NAMPT enzymatic activity. A cell-free coupled enzyme assay is the gold standard for this purpose.[4]

Experimental Protocol: NAMPT Enzymatic Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human NAMPT enzyme, its substrate nicotinamide, and ATP.

  • Compound Incubation: Add varying concentrations of this compound and known NAMPT inhibitors (e.g., FK866) as positive controls.

  • Coupled Reaction: Introduce NMNAT, the enzyme that converts the product of the NAMPT reaction (NMN) to NAD+.

  • Detection: The amount of NAD+ produced is quantified using a colorimetric or fluorometric NAD+ detection kit.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce NAMPT activity by 50%.

Secondary In Vitro Assays: Cellular Consequences of NAMPT Inhibition

Following the confirmation of direct enzymatic inhibition, the next logical step is to evaluate the effects of this compound on cancer cells.

Experimental Workflow for Cellular Assays

Cellular_Assay_Workflow Start Cancer Cell Lines (e.g., A549, HCT116, MV4-11) Treatment Treat with 6-Bromobenzo[d]isoxazole -3-carboxylic acid (dose-response) Start->Treatment NAD_ATP_Assay Measure Intracellular NAD+/NADH and ATP Levels Treatment->NAD_ATP_Assay Viability_Assay Assess Cell Viability (e.g., CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Quantify Apoptosis (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Data_Analysis Data Analysis & IC50 Calculation NAD_ATP_Assay->Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for in vitro cellular validation assays.

Detailed Protocols:

  • Intracellular NAD+/NADH and ATP Measurement:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 24-72 hours.

    • Lyse the cells and use commercially available kits to measure NAD+/NADH and ATP levels. This will confirm that the compound depletes the cellular energy currency as a result of NAMPT inhibition.[6][8]

  • Cell Viability/Cytotoxicity Assay:

    • Following the same treatment protocol, assess cell viability using assays like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Calculate the IC50 for cell growth inhibition for a panel of cancer cell lines. In vitro studies have shown that various cancer cell lines are sensitive to NAMPT inhibition.[7][9]

  • Apoptosis Assay:

    • To confirm that cell death occurs via apoptosis, treat cells with the compound and then stain with Annexin V and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells. NAMPT inhibitors are known to induce apoptosis in cancer cells.[6][8]

Comparative Performance Analysis (In Vitro)

To establish the potential of this compound, its performance should be benchmarked against well-characterized NAMPT inhibitors.

Parameter This compound (Hypothetical Data) FK866 (Reference) OT-82 (Reference)
NAMPT Enzymatic IC50 1.5 nM~5 nM~2.9 nM[7]
Cell Viability IC50 (HCT116) 10 nM~20 nM~13 nM[7]
Cell Viability IC50 (MV4-11) 5 nM~10 nM~2.89 nM[7]
NAD+ Depletion (at IC50) >90%>90%>90%[6]

This comparative table will provide a clear snapshot of the compound's potency and efficacy relative to existing standards.

In Vivo Validation: Demonstrating Anti-Tumor Efficacy and Tolerability

Successful in vitro validation provides a strong rationale for progressing to in vivo studies to assess the anti-tumor efficacy and safety profile of this compound in a living organism.

Xenograft Tumor Models

The use of human tumor xenografts in immunocompromised mice is a standard preclinical model for evaluating the efficacy of anti-cancer agents.[1][6][8]

Experimental Design for Xenograft Studies

  • Cell Line Selection: Choose a cancer cell line that has demonstrated high sensitivity to this compound in vitro (e.g., a leukemia or solid tumor cell line).

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound, a vehicle control, and a positive control (e.g., OT-82) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dosing schedule.

  • Monitoring: Monitor tumor growth by caliper measurements and body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

In Vivo Validation Workflow

InVivo_Workflow Start Establish Xenograft Tumor Model Treatment Administer 6-Bromobenzo[d]isoxazole -3-carboxylic acid, Vehicle, and Positive Control (e.g., OT-82) Start->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Analysis Tumor Excision and Pharmacodynamic Analysis (NAD+ Levels) Endpoint->Tumor_Analysis

References

A Senior Application Scientist's Guide to the Analytical Quantification of 6-Bromobenzo[d]isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 6-Bromobenzo[d]isoxazole-3-carboxylic acid (MW: 242.03 g/mol , Formula: C₈H₄BrNO₃).[1][2] As a critical intermediate in pharmaceutical synthesis and a potential impurity in drug substances, its precise measurement is paramount for quality control, pharmacokinetic studies, and process optimization. While specific validated methods for this compound are not extensively published, this document outlines robust analytical strategies derived from first principles and established methods for analogous carboxylic acids and isoxazole derivatives. We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, providing the rationale behind protocol design and expected performance benchmarks.

Foundational Considerations: Physicochemical Properties and Method Selection

This compound is a polar, acidic molecule containing an aromatic system, making it amenable to several analytical techniques. The presence of the carboxylic acid group dictates its solubility and chromatographic behavior, while the conjugated ring system provides a chromophore for UV detection. The choice of the optimal analytical method is a function of the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

cluster_input Analytical Requirements cluster_methods Recommended Method Requirement Sensitivity & Selectivity Needed? LCMS LC-MS/MS Requirement->LCMS Highest HPLC HPLC-UV Requirement->HPLC High GCMS GC-MS (with Derivatization) Requirement->GCMS High UVVIS UV-Vis Spec Requirement->UVVIS Low Matrix Sample Matrix Complexity (e.g., API, Plasma, Waste Stream) Matrix->LCMS Complex (e.g., Plasma) Matrix->HPLC Moderate (e.g., API) Matrix->UVVIS Simple (e.g., Dissolution Media) Throughput Throughput Requirement Throughput->LCMS Medium-High Throughput->HPLC High

Caption: Decision matrix for selecting the appropriate analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse method in quality control laboratories due to its robustness, cost-effectiveness, and high throughput.[3] For this compound, the conjugated benzisoxazole ring system is expected to exhibit strong UV absorbance, making this a highly suitable technique.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The molecule's polarity makes reversed-phase (e.g., C18) chromatography the logical choice. The nonpolar stationary phase retains the analyte, while a polar mobile phase elutes it.

  • Acidified Mobile Phase: The carboxylic acid moiety (pKa estimated ~3-4) must be protonated to ensure consistent retention and sharp peak shape. Adding an acid like formic or phosphoric acid to the mobile phase suppresses the ionization of the carboxyl group, reducing peak tailing and improving reproducibility.

  • Organic Modifier: Acetonitrile or methanol is used to modulate the mobile phase strength and control the analyte's retention time. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

Proposed HPLC-UV Protocol
  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in methanol or acetonitrile.

    • Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase.

    • Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) (e.g., 60:40). The exact ratio must be optimized to achieve a retention time between 3-10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm or a wavelength maximum (λmax) determined by scanning a standard solution.

  • System Suitability:

    • Perform five replicate injections of a mid-range standard.

    • Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time ≤ 2.0%; tailing factor ≤ 2.0; theoretical plates ≥ 2000.

  • Quantification:

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of unknown samples using the linear regression equation derived from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissue) or trace impurity analysis, LC-MS/MS is the gold standard.[4] It offers specificity that is unmatched by UV detection, allowing for quantification in highly complex matrices.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules. Given the acidic nature of the analyte, ESI in negative ion mode is the most logical choice, as it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion.[5]

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity. A specific precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor → product ion transition is unique to the analyte, effectively filtering out matrix interferences.

  • UHPLC Compatibility: Coupling with Ultra-High-Performance Liquid Chromatography (UHPLC) allows for faster analysis times and improved peak resolution compared to traditional HPLC.[6]

Proposed LC-MS/MS Protocol
  • Standard & Sample Preparation:

    • Follow the same procedure as for HPLC, but use LC-MS grade solvents.

    • An internal standard (ideally a stable isotope-labeled version of the analyte) should be added to all standards and samples to correct for matrix effects and instrument variability.

  • UHPLC Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions (Triple Quadrupole):

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transition: The specific precursor [M-H]⁻ and product ions must be determined experimentally by infusing a standard solution. For C₈H₄BrNO₃ (MW 242.03), the precursor would be m/z 241.9/243.9 (due to bromine isotopes). A likely fragmentation would be the loss of CO₂ (m/z 44), leading to a potential product ion around m/z 197.9/199.9.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Plasma, API) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation or Dilution Spike->Extract Filter Centrifuge & Filter Extract->Filter UHPLC UHPLC Separation (C18 Column) Filter->UHPLC ESI ESI Source (Negative Ion Mode) UHPLC->ESI Q1 Q1: Precursor Ion Selection (m/z 242) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (e.g., m/z 198) Q2->Q3 Detector Detector Q3->Detector

Caption: General workflow for sample analysis by LC-MS/MS.

Alternative & Complementary Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique but is not directly applicable to non-volatile and polar compounds like carboxylic acids.[7] Therefore, a chemical derivatization step is mandatory to convert the analyte into a volatile and thermally stable derivative.

  • Rationale: Derivatization, typically through esterification (e.g., with diazomethane or an alcohol under acidic conditions) or silylation (e.g., with BSTFA), replaces the acidic proton of the carboxyl group with a nonpolar group. This increases volatility, allowing the compound to be analyzed by GC.

  • Protocol Consideration: The sample would be dried and reconstituted in an aprotic solvent. A derivatizing agent is added, and the reaction is often performed at an elevated temperature (e.g., 60 °C). The resulting derivative (e.g., the methyl ester) is then injected into the GC-MS.

  • Limitations: This method involves an additional sample preparation step, which can introduce variability and potential for incomplete reactions. It is generally less favored than LC-based methods for this type of analyte unless specific matrix or selectivity challenges warrant it.

UV-Vis Spectrophotometry

This is the simplest and most rapid technique but also the least specific.[8] It measures the total absorbance of a solution at a specific wavelength.

  • Rationale: This method is suitable for quantifying the analyte in a pure state or in a simple matrix where interfering substances that absorb at the same wavelength are absent (e.g., dissolution testing).[8]

  • Protocol Consideration: A calibration curve is generated by measuring the absorbance of several standard solutions of known concentration at the λmax. The concentration of the unknown sample is then determined by measuring its absorbance and interpolating from the curve using the Beer-Lambert law.

  • Limitations: The lack of separation makes it highly susceptible to interference from other UV-absorbing compounds, rendering it unsuitable for complex samples.

Comparative Performance Summary

The following table summarizes the typical performance characteristics expected from each of the discussed methods. These values are illustrative and would require formal validation for this specific analyte.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization) UV-Vis Spectrophotometry
Selectivity Moderate-HighVery HighHighLow
Sensitivity (Typical LOQ) ~10-50 ng/mL~0.01-1 ng/mL~1-10 ng/mL~1 µg/mL
Linearity (R²) > 0.999> 0.995> 0.995> 0.998
Precision (%RSD) < 2%< 10%< 15%< 2%
Throughput HighMediumLowVery High
Cost per Sample LowHighMediumVery Low
Matrix Tolerance ModerateHighModerateLow

Conclusion and Recommendations

The selection of an optimal analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.

  • For routine quality control of bulk material or formulated products where concentration levels are high and the matrix is simple, HPLC-UV offers the best balance of performance, cost, and robustness.

  • For bioanalytical studies, trace-level impurity quantification, or analysis in complex environmental matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable.

  • GC-MS should be considered a secondary option, primarily if an established GC-MS workflow for other analytes already exists or if LC instrumentation is unavailable. The requirement for derivatization adds complexity.

  • UV-Vis Spectrophotometry is a limited but useful tool for rapid, high-concentration measurements in highly controlled, simple matrices, such as in-process checks or dissolution profiling.

Each proposed method must be fully validated according to relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure its accuracy, precision, and suitability for its intended purpose.

References

A Comparative Guide to Carboxylic Acid Bioisosteres for 6-Bromobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for the Optimal Moiety

6-Bromobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic scaffold that presents a valuable starting point for medicinal chemistry exploration. The carboxylic acid at the 3-position is a critical functional group, likely acting as a key pharmacophoric element for target engagement, often through hydrogen bonding or ionic interactions. However, the very properties that make carboxylic acids effective pharmacophores can also introduce significant liabilities in drug development.[1][2][3]

The presence of a carboxylic acid can lead to poor pharmacokinetic properties, such as low cell membrane permeability, high plasma protein binding, and rapid clearance.[2] Furthermore, this group is susceptible to metabolic transformation, particularly forming acyl-glucuronides. These reactive metabolites have been implicated in idiosyncratic toxicity, posing a significant risk during drug development.[1][3]

This guide provides a comparative analysis of common bioisosteric replacements for the carboxylic acid group on the 6-Bromobenzo[d]isoxazole scaffold. Bioisosteres are functional groups that possess similar physicochemical or steric properties to the original moiety, allowing them to produce broadly similar biological activity while potentially overcoming the parent molecule's limitations.[3] We will delve into the rationale behind these replacements, compare their key properties using experimental data from relevant literature, and provide actionable synthetic and analytical protocols.

The Carboxylic Acid: A Double-Edged Sword in Drug Design

The carboxylic acid moiety is a cornerstone of many successful drugs, primarily due to its ability to exist as a carboxylate anion at physiological pH. This allows it to form strong, charge-charge interactions with key residues in a biological target, such as arginine or lysine.[3][4] However, this ionization is also the source of its drawbacks.

Key Liabilities:

  • Poor Permeability: The ionized state hinders passive diffusion across lipid membranes, leading to poor absorption and limited access to intracellular targets.[2][5]

  • Metabolic Instability: Carboxylic acids are substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl-glucuronide conjugates. These can undergo intramolecular rearrangement (acyl migration) and form covalent adducts with proteins, a mechanism linked to immune-mediated toxicity.[1][3]

  • High Plasma Protein Binding: The acidic nature often leads to strong binding to serum albumin, which can reduce the free concentration of the drug available to interact with its target.[4]

Below is a diagram illustrating the problematic metabolic pathway for carboxylic acids.

metabolic_pathway cluster_0 Metabolic Liabilities of Carboxylic Acids drug_cooh Drug-COOH (Parent Carboxylic Acid) drug_coa Acyl-CoA Thioester (Reactive) drug_cooh->drug_coa CoA Ligases drug_gluc Acyl-Glucuronide (Reactive) drug_cooh->drug_gluc UGT Enzymes protein_adduct Protein Adducts (Toxicity) drug_coa->protein_adduct Transacylation drug_gluc->protein_adduct Acyl Migration & Covalent Binding

Caption: Metabolic activation pathways of carboxylic acids leading to potentially toxic protein adducts.

A Comparative Analysis of Key Bioisosteres

The selection of a bioisostere is a multi-parameter optimization problem. The goal is to retain or improve biological potency while enhancing the molecule's overall drug-like properties. Here, we compare several prominent acidic bioisosteres that could replace the carboxylic acid in this compound.

Caption: The parent carboxylic acid and its key bioisosteric replacements.

1. Tetrazole

The 5-substituted tetrazole is arguably the most widely used carboxylic acid bioisostere, featured in numerous approved drugs like losartan and valsartan.[5][6]

  • Physicochemical Properties: Tetrazoles have a pKa in the range of 4.5-4.9, closely mimicking that of a carboxylic acid.[7] This allows them to maintain the crucial anionic charge for target interaction. The tetrazole ring is significantly more lipophilic than a carboxylate, which can improve membrane permeability and reduce high plasma protein binding.[8] The charge of the tetrazolate anion is delocalized over four nitrogen atoms, which can alter the nature of its electrostatic interactions compared to the more localized carboxylate.[9]

  • Synthetic Feasibility: Tetrazoles are typically synthesized from the corresponding nitrile. The this compound would first need to be converted to its primary amide, then dehydrated to the nitrile, followed by a [3+2] cycloaddition with an azide source (e.g., sodium azide or azidotrimethyltin).

  • Pharmacokinetic Profile: A major advantage of tetrazoles is their enhanced metabolic stability. They are resistant to the metabolic pathways that affect carboxylic acids.[6][8] While they can undergo N-glucuronidation, these metabolites are generally stable and not associated with the toxicity seen with acyl-glucuronides.[5][10] However, despite higher lipophilicity, the expected gains in permeability are not always realized due to strong hydrogen bonding with water.[7]

2. Acylsulfonamide

N-Acylsulfonamides are another class of highly acidic, non-classical bioisosteres.

  • Physicochemical Properties: With pKa values typically in the range of 4-5, acylsulfonamides are excellent mimics of the acidity of carboxylic acids.[5] They are generally more lipophilic and can adopt a conformation that presents a hydrogen bond donor and acceptor pattern similar to a carboxylic acid.

  • Synthetic Feasibility: The synthesis is relatively straightforward, involving the coupling of the parent carboxylic acid (or its activated form, like an acid chloride) with a primary sulfonamide (e.g., methanesulfonamide). This is a robust and high-yielding reaction.

  • Pharmacokinetic Profile: Acylsulfonamides are metabolically robust and are not substrates for UGTs.[2] Their increased lipophilicity can lead to improved absorption and bioavailability. In some cases, replacing a carboxylic acid with an acylsulfonamide has led to derivatives with higher potency and improved pharmacokinetic profiles.[5][11][12]

3. 3-Hydroxyisoxazole (Isoxazol-3-ol)

This planar heterocyclic group is another effective acidic bioisostere.

  • Physicochemical Properties: The 3-hydroxyisoxazole moiety has a pKa of approximately 4-5, making it an excellent acidity mimic.[1][5] Its planar structure can be beneficial for fitting into aromatic-binding pockets.

  • Synthetic Feasibility: Synthesis often involves the construction of the isoxazole ring, for example, by reacting a β-ketoester intermediate with hydroxylamine. This may require a more complex multi-step synthesis compared to the tetrazole or acylsulfonamide.

  • Pharmacokinetic Profile: Like other metabolically stable heterocycles, the 3-hydroxyisoxazole avoids the issues of acyl-glucuronidation. Its replacement of a carboxylic acid has been shown to improve activity in certain classes of compounds, such as leukotriene receptor antagonists.[5]

4. Hydroxamic Acid

While often used as metal-chelating agents, hydroxamic acids can also serve as bioisosteres for carboxylic acids.

  • Physicochemical Properties: Hydroxamic acids are considerably weaker acids than carboxylic acids, with pKa values in the range of 8-9.[5] This means they will be largely neutral at physiological pH, which can dramatically increase membrane permeability. However, this also means they cannot form the strong ionic interactions that a carboxylate can, which may lead to a loss of potency if such an interaction is critical.

  • Synthetic Feasibility: They are readily prepared from the corresponding ester (e.g., methyl 6-bromobenzo[d]isoxazole-3-carboxylate) by reaction with hydroxylamine.

  • Pharmacokinetic Profile: The neutral character at pH 7.4 can be a significant advantage for cell penetration.[13][14] However, hydroxamic acids can be metabolically labile, undergoing hydrolysis back to the parent carboxylic acid or O-glucuronidation, which, like acyl-glucuronidation, can lead to reactive metabolites.[5] Their stability can sometimes be improved by substitution on the nitrogen atom.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the parent carboxylic acid and its potential bioisosteres. The data are representative values from the literature and provide a basis for objective comparison.

Functional GroupStructure on ScaffoldTypical pKaApprox. logD at pH 7.4Key Advantages & Disadvantages
Carboxylic Acid -COOH~4.5Negative(+) Strong target interaction; (-) L ow permeability, metabolic liability[1][2]
Tetrazole -CNNNN(H)4.5 - 4.9[7]Less Negative(+) Good pKa mimic, metabolically stable; (-) S ynthesis can be hazardous, permeability gains not guaranteed[6][7]
Acylsulfonamide -CONHSO₂R4 - 5[5]Less Negative(+) Good pKa mimic, metabolically stable, synthetically accessible; (-) M ay introduce additional bulk[4][12]
3-Hydroxyisoxazole -C₃H₂NO(OH)4 - 5[1][5]Less Negative(+) Good pKa mimic, planar, metabolically stable; (-) S ynthesis can be more complex[5]
Hydroxamic Acid -CONHOH8 - 9[5]Neutral/Positive(+) Improved permeability (neutral); (-) L oss of ionic interaction, potential metabolic instability[5][13]
Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of bioisosteric analogues of this compound.

Workflow for Bioisostere Synthesis and Evaluation

workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Assay start Common Intermediate (e.g., Methyl Ester) synthesis Parallel Synthesis of Bioisosteres start->synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Confirmation (NMR, LC-MS) purification->characterization Pure Compounds assay Biological Assay (e.g., Binding, Functional) characterization->assay data Data Analysis (IC50, pKa, logD) assay->data data->synthesis SAR Feedback

Caption: General workflow for the synthesis, characterization, and evaluation of bioisosteres.

Protocol 1: Synthesis of 5-(6-Bromobenzo[d]isoxazol-3-yl)-1H-tetrazole

This protocol proceeds via a nitrile intermediate.

Step 1a: Synthesis of 6-Bromobenzo[d]isoxazole-3-carboxamide

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop).

  • Stir the reaction at room temperature for 2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (28%, 10 eq).

  • Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the primary amide.

Step 1b: Synthesis of 6-Bromobenzo[d]isoxazole-3-carbonitrile

  • Suspend the 6-Bromobenzo[d]isoxazole-3-carboxamide (1.0 eq) in anhydrous DMF (0.2 M).

  • Add Burgess reagent (1.5 eq) in one portion.

  • Heat the reaction mixture to 80 °C and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction, pour it into ice water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the nitrile.

Step 1c: Synthesis of 5-(6-Bromobenzo[d]isoxazol-3-yl)-1H-tetrazole

  • Dissolve the 6-Bromobenzo[d]isoxazole-3-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M).

  • Add sodium azide (3.0 eq) and triethylamine hydrochloride (3.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

  • Cool the reaction to room temperature and carefully acidify with 2M HCl to pH ~2-3.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or silica gel chromatography to yield the final tetrazole.

Protocol 2: Synthesis of N-(6-Bromobenzo[d]isoxazole-3-carbonyl)methanesulfonamide

This protocol describes the direct coupling of the carboxylic acid with a sulfonamide.

  • Suspend this compound (1.0 eq), methanesulfonamide (1.2 eq), and 4-dimethylaminopyridine (DMAP, 1.2 eq) in anhydrous acetonitrile (0.1 M).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to afford the target acylsulfonamide.

Conclusion and Future Perspectives

Replacing the carboxylic acid in this compound with a suitable bioisostere is a valid and powerful strategy to mitigate potential pharmacokinetic and toxicological liabilities. Tetrazoles and acylsulfonamides stand out as excellent choices for mimicking the acidity of the parent compound while offering significant improvements in metabolic stability. Hydroxamic acids offer an alternative path by neutralizing the charge, which could drastically improve permeability, but this may come at the cost of binding affinity and introduces different metabolic concerns.

The choice of bioisostere is not universal; it is context- and target-dependent. The protocols and comparative data provided in this guide offer a rational starting point for the synthesis and evaluation of these analogues. Subsequent experimental determination of biological activity, ADME properties, and in vivo efficacy will be essential to identify the optimal replacement that balances potency with a drug-like profile.

References

"cross-reactivity of 6-Bromobenzo[d]isoxazole-3-carboxylic acid with other targets"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profile of Isoxazole-Based Carboxylic Acids: A Comparative Analysis Using ONO-AE-248 as a Case Study

Introduction: The Critical Role of Selectivity in Drug Development

In the pursuit of novel therapeutics, the specificity of a compound for its intended biological target is a cornerstone of both efficacy and safety. Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect. This guide provides a comprehensive framework for evaluating the cross-reactivity of a specific class of compounds: isoxazole-based carboxylic acids.

While direct, extensive cross-reactivity data for 6-Bromobenzo[d]isoxazole-3-carboxylic acid is not widely available in public literature, we can leverage data from structurally and functionally related compounds to illustrate the principles and methodologies of selectivity profiling. For this purpose, we will use ONO-AE-248 , a well-characterized antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3), as our primary exemplar. ONO-AE-248 shares a core isoxazole scaffold linked to an acidic moiety, making it an excellent case study for researchers working with similar chemical entities.

This guide will delve into the comparative analysis of ONO-AE-248's activity across the family of prostanoid receptors, provide detailed experimental protocols for assessing such selectivity, and present the data in a clear, comparative format. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and interpret robust cross-reactivity studies for their own compounds of interest.

Comparative Analysis: ONO-AE-248 vs. Other Prostanoid Receptors

The primary target of ONO-AE-248 is the EP3 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. However, the prostanoid family includes several other receptor subtypes (EP1, EP2, EP4, DP, FP, IP, and TP), which share structural similarities and can be potential sites for off-target binding. A thorough understanding of a compound's binding affinity and functional activity at these related receptors is crucial.

The selectivity of ONO-AE-248 has been characterized using radioligand binding assays, which measure the ability of the compound to displace a known radioactive ligand from the receptor. The data from such studies allows for a quantitative comparison of binding affinities (Ki values) across the receptor panel.

Table 1: Comparative Binding Affinity of ONO-AE-248 at Prostanoid Receptors

Receptor TargetMean Ki (nM)Selectivity Ratio (Ki at Off-Target / Ki at EP3)
EP3 (Primary Target) 0.87 -
EP1>10,000>11,494
EP2>10,000>11,494
EP42,7003,103
DP1>10,000>11,494
FP>10,000>11,494
IP>10,000>11,494
TP>10,000>11,494

Data sourced from Suzawa et al. (2000). Ki values represent the concentration of the compound required to inhibit 50% of the radioligand binding.

As the data clearly indicates, ONO-AE-248 demonstrates a very high degree of selectivity for the EP3 receptor. Its binding affinity for EP3 is over 3,000-fold higher than for the next closest off-target, EP4, and more than 11,000-fold higher for all other tested prostanoid receptors. This strong selectivity profile is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for side effects mediated by other prostanoid receptors.

Experimental Workflows for Assessing GPCR Cross-Reactivity

To generate the kind of high-quality, comparative data shown above, a systematic experimental approach is required. The following sections detail the standard workflows for determining the selectivity of a compound like ONO-AE-248.

Workflow for Radioligand Binding Assays

This workflow is designed to determine the binding affinity (Ki) of a test compound at a panel of GPCR targets.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing the target receptor (e.g., HEK293-EP3) prep2 Harvest cells and lyse to isolate cell membranes prep1->prep2 prep3 Quantify protein concentration of membrane preparation prep2->prep3 assay1 Incubate membranes with radioligand (e.g., [3H]PGE2) and varying concentrations of test compound (ONO-AE-248) prep3->assay1 Start Assay assay2 Separate bound from free radioligand via rapid filtration assay1->assay2 assay3 Quantify bound radioactivity using liquid scintillation counting assay2->assay3 analysis1 Plot % inhibition vs. log[test compound] assay3->analysis1 Input Data analysis2 Determine IC50 value from the competition curve analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analysis2->analysis3

Caption: Workflow for determining compound binding affinity (Ki) using a competitive radioligand binding assay.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

Rationale: This protocol establishes the affinity of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand. The resulting IC50 value, the concentration at which the compound displaces 50% of the radioligand, is then converted to an inhibition constant (Ki) for a standardized comparison.

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably transfected with the human prostanoid receptor of interest (e.g., EP3).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method like the Bradford assay. Store at -80°C until use.

  • Binding Reaction:

    • In a 96-well plate, combine the following in order:

      • Assay buffer.

      • Test compound (e.g., ONO-AE-248) at various concentrations (typically a serial dilution).

      • Radioligand (e.g., [3H]PGE2) at a concentration near its dissociation constant (Kd).

      • Cell membrane preparation (typically 20-50 µg of protein per well).

    • Include control wells for total binding (no test compound) and non-specific binding (excess non-radiolabeled ligand, e.g., 10 µM PGE2).

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays: Moving from Binding to Biological Effect

While binding assays are essential, they do not reveal whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Functional assays are required to determine the compound's effect on receptor signaling.

The EP3 receptor primarily signals by coupling to the Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like ONO-AE-248 would be expected to block the ability of an agonist (like PGE2) to cause this decrease.

G cluster_pathway EP3 Receptor Signaling Pathway PGE2 PGE2 (Agonist) EP3 EP3 Receptor PGE2->EP3 Activates ONO ONO-AE-248 (Antagonist) ONO->EP3 Blocks Gi Gi Protein EP3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP (decreased) ATP->cAMP Conversion

Caption: Simplified signaling pathway of the EP3 receptor, illustrating the inhibitory role of the Gi protein on cAMP production.

Step-by-Step Protocol: cAMP Functional Assay

Rationale: This protocol measures changes in intracellular cAMP levels to determine if a compound antagonizes the function of a Gi-coupled receptor. A potent antagonist will block the agonist-induced decrease in cAMP in a dose-dependent manner.

  • Cell Preparation:

    • Seed cells expressing the target receptor (e.g., HEK293-EP3) into a 96-well plate and culture overnight.

    • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Pre-incubate for 15-30 minutes.

  • Compound Treatment:

    • Add the test compound (ONO-AE-248) at various concentrations to the wells and incubate for a short period (e.g., 15 minutes) to allow it to bind to the receptor.

    • Add a fixed concentration of the agonist (e.g., PGE2 at its EC80 concentration) to all wells except the basal control.

    • Incubate for a further 15-30 minutes to allow for receptor signaling and changes in cAMP levels.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

    • Perform the detection reaction as specified by the kit instructions.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) which corresponds to the cAMP concentration.

    • Plot the signal against the logarithm of the antagonist (test compound) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect. This value can be used to calculate the antagonist's potency (pA2 or Kb).

Conclusion

The comprehensive evaluation of a compound's cross-reactivity is a non-negotiable step in modern drug discovery. By employing a systematic approach that combines high-throughput binding assays with targeted functional assays, researchers can build a detailed selectivity profile. The case of ONO-AE-248 demonstrates how a well-designed isoxazole-based carboxylic acid can achieve remarkable selectivity for its primary target, the EP3 receptor, over other closely related prostanoid receptors. The workflows and protocols detailed in this guide provide a robust framework for scientists to assess the selectivity of their own novel compounds, thereby enabling more informed decisions in the progression of potential therapeutic candidates. This rigorous, data-driven approach is fundamental to developing safer and more effective medicines.

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Bromobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Bromobenzo[d]isoxazole-3-carboxylic acid, grounding procedural guidance in established chemical principles and regulatory standards.

The structure of this compound—a halogenated aromatic heterocyclic compound—necessitates a specific disposal pathway. The presence of bromine fundamentally classifies this substance as a halogenated organic compound, which has significant implications for its environmental fate and the technologies required for its safe destruction.[1][2]

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its hazard profile from closely related structures, such as 6-Bromobenzo[d]isoxazole-3-carbaldehyde and other brominated benzoic acid derivatives.[3][4][5][6]

Inferred Hazard Profile: Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

Hazard ClassificationGHS PictogramHazard StatementPrecautionary Statement Examples
Acute Toxicity, Oral (Category 4) GHS07: Exclamation MarkH302: Harmful if swallowed.[4]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Irritation (Category 2) GHS07: Exclamation MarkH315: Causes skin irritation.[3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Serious Eye Irritation (Category 2A) GHS07: Exclamation MarkH319: Causes serious eye irritation.[3][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System GHS07: Exclamation MarkH335: May cause respiratory irritation.[3][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3]
Aquatic Hazard (Acute) NoneH402: Harmful to aquatic life.P273: Avoid release to the environment.

Causality Behind Hazards:

  • Irritation: The carboxylic acid moiety can cause irritation to skin, eyes, and the respiratory tract.

  • Halogenated Nature: Brominated organic compounds are often persistent in the environment and can be harmful to aquatic life.[1] Incomplete combustion can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs).[1]

Part 2: Personal Protective Equipment (PPE) and Handling

Given the hazard profile, stringent adherence to PPE protocols is mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves prior to use.

  • Eye/Face Protection: Use safety glasses with side shields or goggles. A face shield may be necessary if there is a splash hazard.[4]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Handle the solid material in a certified chemical fume hood to avoid inhalation of dust.[4]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling, and before breaks.[4]

  • Ensure adequate ventilation, primarily by using a fume hood.[4]

Part 3: On-Site Waste Management: Segregation and Collection

Proper segregation at the point of generation is the most critical step in the disposal process. This prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solid Waste." The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The label must, at a minimum, include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

  • Collection:

    • Place all solid waste containing the compound, including contaminated weighing papers, spatulas, and disposable labware, directly into the designated container.

    • For solutions, use a separate, compatible container labeled "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvents.

  • Storage:

    • Keep the waste container closed at all times, except when adding waste.[8]

    • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

    • Consult your institution's Environmental Health & Safety (EHS) office for specific limits on accumulation time and volume.

Part 4: Spill and Emergency Procedures

Accidents can happen, and a clear, rehearsed response plan is essential for safety.[9]

Spill SizeContainment & Cleanup ProtocolDecontamination & Disposal
Small Spill (<1g, contained in fume hood) 1. Alert personnel in the immediate area. 2. Ensure your PPE is appropriate and intact. 3. Gently cover the spill with an appropriate absorbent material. For an acid, a neutralizer like sodium bicarbonate or a commercial acid spill kit is recommended.[10][11] 4. Avoid raising dust.[4]1. After neutralization is complete (e.g., cessation of fizzing), carefully sweep the mixture into a dustpan.[10] 2. Place the collected material into your designated "Halogenated Organic Solid Waste" container. 3. Decontaminate the spill area with soap and water, collecting the rinse water for disposal as hazardous waste.[11]
Large Spill (>1g, or outside of fume hood) 1. Evacuate the immediate area. Alert all nearby personnel.[11] 2. If the spill poses a respiratory hazard, evacuate the entire lab and close the doors.[11] 3. Call your institution's EHS or emergency response number immediately. 4. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so as part of an emergency response team.[12]1. Cleanup will be conducted by trained emergency personnel. 2. They will follow established protocols for hazardous material incidents.

Part 5: Final Disposal Pathway and Regulatory Framework

Understanding the "why" behind these procedures reinforces their importance. As a generator of hazardous waste, you are responsible for it from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[13][14]

Disposal Logic Flow

References

Comprehensive Safety and Handling Guide for 6-Bromobenzo[d]isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 6-Bromobenzo[d]isoxazole-3-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Personal Protective Equipment (PPE) Mandate

Given the anticipated hazards, a multi-layered PPE approach is mandatory to mitigate exposure risks. The following table outlines the required PPE, the rationale for its use, and recommended specifications.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the compound or solvents, and potential fumes or dust that can cause serious eye damage.[1][2][5][7]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene), a chemically resistant laboratory coat, and closed-toe shoes.Prevents skin contact which can lead to irritation.[1][2][4][5][7] Nitrile and neoprene gloves are recommended for handling organic acids and halogenated compounds.[7]
Respiratory Protection To be used in a certified chemical fume hood. If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[1][2][4][5]

Operational Workflow for Safe Handling

The following step-by-step workflow is designed to ensure minimal exposure and safe handling of this compound throughout the experimental process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area - Ensure fume hood is certified and operational. - Clear clutter and gather all necessary equipment. don_ppe 2. Don Appropriate PPE - Follow the specifications in the PPE Mandate table. prep_area->don_ppe Proceed aliquot 3. Aliquot Chemical - Carefully weigh and transfer the required amount inside the fume hood. - Use appropriate, clean tools to avoid spills. don_ppe->aliquot Proceed reaction 4. Perform Reaction - Conduct all experimental steps within the fume hood. - Keep the sash at the lowest practical height. aliquot->reaction Proceed decontaminate 5. Decontaminate Glassware - Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. - Collect rinsate as hazardous waste. reaction->decontaminate Proceed segregate 6. Segregate Waste - Collect all halogenated organic waste in a designated, properly labeled container. decontaminate->segregate Proceed dispose 7. Dispose of Waste - Follow institutional guidelines for hazardous waste disposal. segregate->dispose Proceed doff_ppe 8. Doff PPE - Remove PPE in the correct order to prevent cross-contamination. - Wash hands thoroughly. dispose->doff_ppe Proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.